molecular formula C10H14N2 B582116 (S)-(-)-Nicotine-d4 CAS No. 284685-07-0

(S)-(-)-Nicotine-d4

Cat. No.: B582116
CAS No.: 284685-07-0
M. Wt: 166.26
InChI Key: SNICXCGAKADSCV-VJPMMSBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-Nicotine-d4 is a deuterium-labeled stable isotope of nicotine that serves as a critical internal standard in quantitative bioanalytical method development and validation. Its primary research application is in the precise and accurate quantification of nicotine levels in various biological matrices, including human plasma and urine, using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS) . The incorporation of four deuterium atoms provides a consistent mass shift from the endogenous analyte, enabling reliable correction for variations during sample preparation and analysis via isotope dilution methods . This application is vital in clinical and diagnostic research, particularly in studies investigating nicotine's pharmacokinetics, its role in tobacco dependence, and exposure assessment . Nicotine exerts its effects by acting as an agonist for nicotinic acetylcholine receptors (nAChRs) in the brain, with a high affinity for the α4β2 subtype . The use of a stable-labeled internal standard like this compound is essential for generating high-quality data in research on nicotine's complex metabolism, which involves conversion to metabolites such as cotinine and trans-3'-hydroxycotinine via the cytochrome P450 2A6 (CYP2A6) pathway . By facilitating rigorous analytical methods, this compound supports advancements in understanding nicotine's dual nature as a substance of abuse with significant health risks and as a molecule with potential therapeutic applications for certain neurological and immune conditions .

Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1/i2D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICXCGAKADSCV-VJPMMSBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746757
Record name 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284685-07-0
Record name 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284685-07-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Nicotine Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-(-)-Nicotine-d4: Properties, Structure, and Applications Prepared for: Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Nicotine, the primary psychoactive alkaloid in tobacco, has been the subject of extensive research due to its complex pharmacological profile and addictive properties.[1] To accurately trace and quantify this molecule in biological systems, researchers rely on isotopically labeled analogues. This compound is a deuterated form of the naturally occurring (S)-enantiomer of nicotine, where four hydrogen atoms on the pyridine ring are replaced with deuterium.[2][3] This substitution results in a molecule that is chemically and biologically indistinguishable from the parent compound in most aspects but possesses a higher mass.

This key difference makes this compound an invaluable tool, primarily serving as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic and pharmacokinetic studies.[4][5] Its use allows for precise differentiation between exogenously administered nicotine and endogenous or tobacco-derived nicotine, providing clarity in complex biological matrices.[6][7] This guide offers a comprehensive overview of the chemical properties, structure, and critical applications of this compound (CAS Number: 284685-07-0).[2][8][9]

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a pyridine ring linked to an N-methylpyrrolidine ring at the 3-position. The "(S)-(-)" designation refers to the stereochemistry at the chiral center (C2') of the pyrrolidine ring, which is the naturally occurring configuration.[1] The "-d4" suffix indicates that four hydrogen atoms on the pyridine ring have been substituted with deuterium isotopes.[3][10]

The IUPAC name for this compound is 2,3,4,6-tetradeuterio-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine.[3][11] This specific placement of deuterium atoms on the thermally stable pyridine ring ensures isotopic stability during analytical procedures.[12]

Caption: Comparison of this compound and (S)-(-)-Nicotine structures.

Data Presentation: Core Chemical Properties

The key physicochemical properties of this compound are summarized below. The increase in mass due to deuterium substitution is the most critical feature for its application.

PropertyValueSource
CAS Number 284685-07-0[2][3]
Molecular Formula C₁₀H₁₀D₄N₂[2]
Molecular Weight 166.26 g/mol [2][3]
Exact Mass 166.140805439 Da[3][11]
Alternate Name (−)-1-Methyl-2-[3-pyridyl]pyrrolidine-d4[2]
Stereochemistry (S)-configuration[3]

Synthesis and Isotopic Labeling Insights

The synthesis of enantiomerically pure (S)-Nicotine is a well-documented process in organic chemistry.[13] Modern methods often involve a multi-step approach that includes the reduction of myosmine to produce racemic nornicotine, followed by enantiomeric separation and subsequent N-methylation to yield the desired (S)-nornicotine.[13][14]

The introduction of deuterium atoms is strategically performed during the synthesis of the pyridine precursor. Using deuterated starting materials or reagents in the construction of the pyridine ring ensures the stable incorporation of the heavy isotopes at the desired positions. This approach is superior to simple H-D exchange on the final nicotine molecule, which could lead to isotopic scrambling and a less defined product.

Core Applications in Research and Development

The utility of this compound is rooted in the principle of isotope dilution mass spectrometry (IDMS), a gold-standard method for high-accuracy quantification.

Tracer in Pharmacokinetic and Metabolic Studies

Understanding how nicotine is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to pharmacology and toxicology. Deuterium-labeled nicotine allows researchers to administer a known quantity of the compound and precisely track its fate without interference from pre-existing nicotine in smokers.

  • Causality: The mass difference between nicotine (m/z 162) and nicotine-d4 (m/z 166) is easily resolved by a mass spectrometer. This allows for the simultaneous measurement of the labeled tracer and its unlabeled metabolites, as well as the baseline nicotine from tobacco use.

  • Field-Proven Insights: Landmark studies have used deuterium-labeled nicotine (d2) and cotinine (d4) to determine the fractional conversion of nicotine to its primary metabolite, cotinine, which is approximately 70-80% in most individuals.[6][15] These studies have also revealed significant individual variability in nicotine metabolism, helping to explain differences in smoking behavior and cancer risk.[7][16]

Internal Standard for Quantitative Bioanalysis

In clinical and forensic toxicology, accurate measurement of nicotine levels in biological fluids like blood, urine, and plasma is critical. This compound is the ideal internal standard for these assays.

  • Self-Validating System: An internal standard must behave identically to the analyte during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatographic retention, ionization). Because deuterium substitution has a negligible effect on these properties, this compound co-elutes with nicotine and experiences similar matrix effects and extraction losses.[4][5]

  • Mechanism of Action: By adding a known amount of this compound to each sample at the beginning of the workflow, any sample-to-sample variation in recovery is nullified. The final quantification is based on the ratio of the analyte signal (nicotine) to the internal standard signal (nicotine-d4). This ratiometric approach provides highly precise and accurate results, which is essential for regulatory submissions and clinical diagnostics.[17][18]

Experimental Protocol: Quantification of Nicotine in Human Plasma via LC-MS/MS

This protocol outlines a standard, validated method for determining nicotine concentrations in plasma, employing this compound as an internal standard. This workflow is a cornerstone of clinical pharmacology studies involving nicotine.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing start 1. Plasma Sample Collection (e.g., 100 µL) add_is 2. Spike with Internal Standard (Known amount of Nicotine-d4) start->add_is precip 3. Protein Precipitation (e.g., with Acetonitrile) add_is->precip vortex 4. Vortex & Centrifuge precip->vortex supernatant 5. Transfer Supernatant for analysis vortex->supernatant inject 6. Inject Sample into LC System supernatant->inject separate 7. Chromatographic Separation (e.g., C18 Column) inject->separate ionize 8. Electrospray Ionization (ESI+) separate->ionize ms1 9. Quadrupole 1 (Q1) Isolates Precursor Ions (Nicotine: m/z 163.1, Nicotine-d4: m/z 167.1) ionize->ms1 ms2 10. Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) ms1->ms2 ms3 11. Quadrupole 3 (Q3) Isolates Product Ions ms2->ms3 detect 12. Detection & Signal Integration ms3->detect ratio 13. Calculate Peak Area Ratio (Nicotine / Nicotine-d4) detect->ratio curve 14. Plot Ratio vs. Concentration (Standard Curve) ratio->curve quantify 15. Determine Unknown Concentration curve->quantify

Caption: Workflow for quantitative analysis of nicotine using an internal standard.

Step-by-Step Methodology
  • Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of (S)-(-)-Nicotine into a blank biological matrix (e.g., drug-free human plasma).

  • Sample Preparation:

    • To 100 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in acetonitrile).[5]

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins. This step is critical for removing macromolecules that can interfere with the analysis.

    • Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate nicotine from other endogenous components.

    • Mass Spectrometry (MS): The column eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transition for Nicotine: Precursor ion (m/z) 163.1 → Product ion (m/z) 132.1.

      • MRM Transition for this compound: Precursor ion (m/z) 167.1 → Product ion (m/z) 136.1.

    • Rationale: The MRM technique provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, chemical noise is minimized, allowing for accurate quantification even at very low concentrations.[4][17]

  • Data Analysis:

    • Integrate the peak areas for both the nicotine and nicotine-d4 MRM transitions.

    • Calculate the peak area ratio (Nicotine Area / Nicotine-d4 Area) for all samples.

    • Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of nicotine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and regulatory science. Its properties as a stable, non-radioactive, isotopically labeled internal standard enable the highest levels of accuracy and precision in quantitative bioanalysis. The ability to distinguish administered nicotine from background levels has fundamentally advanced our understanding of nicotine's pharmacokinetics and metabolism. As analytical instrumentation continues to improve in sensitivity, the use of high-purity deuterated standards like this compound will remain a critical component of robust and reliable scientific investigation.

References

  • Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483–493. [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3-35. [Link]

  • This compound | CAS#:284685-07-0. Chemsrc. [Link]

  • This compound | C10H14N2 - PubChem. National Center for Biotechnology Information. [Link]

  • Forrest, A. R., et al. (1998). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of Clinical Biochemistry, 35(4), 522-7. [Link]

  • Benowitz, N. L., et al. (1995). Deficient C-oxidation of nicotine. Clinical Pharmacology & Therapeutics, 57(5), 580-6. [Link]

  • Total enantioselective synthesis of (S)-Nicotine. Organic Chemistry Portal. [Link]

  • Byrd, G. D., et al. (2005). Analysis of [3',3'-d2]-nicotine and [3',3'-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 823(1), 58-65. [Link]

  • Nicotine-d4 | C10H14N2 - PubChem. National Center for Biotechnology Information. [Link]

  • Deuterium-enriched, nicotine-derived compounds observed in smoke as a... ResearchGate. [Link]

  • Jaber, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 481-495. [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications. [Link]

  • Cheetham, A. G., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products. PLoS ONE, 17(4), e0267029. [Link]

  • Nicotine | C10H14N2 - PubChem. National Center for Biotechnology Information. [Link]

  • Nicotine D4 | 350818-69-8. SynZeal. [Link]

  • Leśniak, I., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(23), 5731. [Link]

  • METHOD FOR SYNTHESIZING (S)-NICOTINE. European Patent Office. [Link]

  • (PDF) Efficient Method of (S)-Nicotine Synthesis. ResearchGate. [Link]

  • (+/-)-Nicotine-D4. Cerilliant. [Link]

Sources

Introduction: The Role of Isotopic Labeling in Nicotine Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-(-)-Nicotine-d4 for Advanced Research Applications

(S)-(-)-Nicotine, the primary psychoactive alkaloid in tobacco, remains a subject of intense scientific scrutiny due to its profound effects on human physiology and its central role in addiction.[1][2] To accurately probe its pharmacokinetics, metabolism, and receptor interactions, researchers require analytical tools of the highest precision and specificity. This compound, a stable isotope-labeled (SIL) analog of the natural compound, serves as an indispensable tool in this pursuit. Its chemical behavior is virtually identical to its unlabeled counterpart, yet its increased mass allows it to be distinguished by mass spectrometry. This property establishes it as the gold standard internal standard for quantitative bioanalytical assays, enabling researchers to correct for sample loss during preparation and variations in instrument response.[3][4]

This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, mechanism of action, and, most critically, its application in a validated, high-performance analytical workflow. It is intended for researchers in pharmacology, toxicology, and drug development who require robust methods for nicotine quantification.

Physicochemical Properties and Identification

The foundational step in utilizing any analytical standard is a thorough understanding of its chemical identity. This compound is specifically the levorotatory enantiomer of nicotine in which four hydrogen atoms on the pyridine ring have been replaced with deuterium.

PropertyValueSource(s)
Chemical Name 2,3,4,6-tetradeuterio-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine[5]
Synonyms (−)-1-Methyl-2-[3-pyridyl]pyrrolidine-d4[6]
CAS Number 284685-07-0[6]
Molecular Formula C₁₀H₁₀D₄N₂[6]
Molecular Weight 166.26 g/mol [6]
Unlabeled CAS 54-11-5 ((S)-(-)-Nicotine)[5]
Purity Typically >95% (HPLC)[5]
Storage -20°C, protected from light and air[5][7]

Synthesis and Characterization

The synthesis of this compound involves targeted deuterium labeling of the pyridine ring of nicotine. While specific proprietary synthesis routes are not publicly detailed, the general approach relies on hydrogen isotope exchange (HIE) reactions. These methods utilize a deuterium source (e.g., D₂O, D₂ gas) and often a metal catalyst to selectively replace C-H bonds with C-D bonds under controlled conditions.

Causality in Synthesis: The choice to label the pyridine ring rather than the pyrrolidine ring is deliberate. The pyridine ring is a primary site of metabolic oxidation. However, the key utility of a SIL internal standard is mass differentiation, not necessarily altering the metabolic profile. Labeling with four deuterium atoms provides a +4 Da mass shift, which is sufficient to move it out of the isotopic envelope of the unlabeled analyte and its common metabolites, preventing cross-signal interference in a mass spectrometer.

Post-synthesis, the compound undergoes rigorous characterization to validate its structure and purity:

  • Mass Spectrometry (MS): Confirms the correct molecular weight (166.26 Da) and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies the precise location of the deuterium atoms by observing the absence of proton signals at the 2, 4, 5, and 6 positions of the pyridine ring.

  • High-Performance Liquid Chromatography (HPLC): Assesses chemical purity by separating the target compound from any unreacted precursors or synthesis byproducts.[5]

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Signaling

This compound exerts the same biological effects as unlabeled nicotine. It functions as a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[8][9] The S(-) enantiomer is significantly more active than the R(+) form.[1]

Upon binding, nicotine stabilizes the open conformation of the nAChR channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺.[10][11] This cation influx causes depolarization of the neuronal membrane, triggering an excitatory postsynaptic potential.[8] The subsequent rise in intracellular Ca²⁺ acts as a critical second messenger, activating various downstream signaling cascades that modulate neurotransmitter release.[10]

The addictive properties of nicotine are primarily mediated by its action on nAChRs in the brain's mesolimbic dopamine system, often called the "reward pathway."[11] Nicotine stimulates dopamine release from neurons in the Ventral Tegmental Area (VTA) that project to the Nucleus Accumbens (NAc).[11][12] The most crucial nAChR subtypes implicated in addiction are the high-affinity α4β2 receptors and the α7 homomeric receptors.[2][10][12]

Nicotine_Mechanism cluster_Neuron Presynaptic Dopaminergic Neuron (VTA) cluster_Synapse Synaptic Cleft (to Nucleus Accumbens) Nicotine This compound nAChR α4β2* nAChR Nicotine->nAChR Binds to Channel_Open Channel Opening (Na⁺, Ca²⁺ Influx) nAChR->Channel_Open Activates Depolarization Membrane Depolarization Channel_Open->Depolarization Leads to Vesicle Dopamine Vesicles Depolarization->Vesicle Triggers Release Dopamine Release Vesicle->Release Fusion & Dopamine Dopamine Release->Dopamine

Caption: Nicotine's mechanism of action at a dopaminergic neuron.

The Kinetic Isotope Effect (KIE) in Nicotine Metabolism

A critical consideration when using SIL standards is the potential for a kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this can sometimes slow the rate of metabolic reactions that involve the cleavage of this bond.[3] Nicotine is extensively metabolized, primarily by the liver enzyme CYP2A6, with 70-80% being converted to cotinine.[13]

If deuteration occurs at a site of active metabolism, it could theoretically slow the clearance of the labeled standard relative to the analyte, violating a key assumption of isotope dilution analysis. However, studies using nicotine deuterated at the 3',3' position on the pyrrolidine ring found that its total clearance was virtually identical to that of natural nicotine, indicating an absence of a significant KIE for metabolism at that site.[14] While this compound is labeled on the pyridine ring, this finding provides strong evidence that deuteration is a valid strategy for creating internal standards for pharmacokinetic studies of nicotine without introducing metabolic bias.[14][15][16][17]

Application Protocol: Quantification of Nicotine in Human Plasma by LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of nicotine in biological matrices.[18] The following protocol describes a robust, self-validating workflow for this purpose.

Principle

This method uses isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20] A known amount of this compound (the internal standard, IS) is added to plasma samples, calibrators, and quality controls. The samples are processed to remove proteins and interferences. During LC-MS/MS analysis, the analyte (nicotine) and the IS co-elute chromatographically but are differentiated by their mass.[21] The ratio of the analyte's peak area to the IS's peak area is used for quantification. This ratio-based approach corrects for any variability during sample handling and injection, ensuring high precision and accuracy.[20]

Workflow Sample 1. Sample Collection (Plasma, Calibrators, QCs) Spike 2. Internal Standard Spiking (Add known amount of Nicotine-d4) Sample->Spike Prepare 3. Sample Preparation (Protein Precipitation) Spike->Prepare Centrifuge 4. Centrifugation Prepare->Centrifuge Extract 5. Supernatant Transfer Centrifuge->Extract Inject 6. LC-MS/MS Injection Extract->Inject Separate 7. Chromatographic Separation (Analyte + IS co-elute) Inject->Separate Detect 8. Mass Spectrometric Detection (MRM Mode) Separate->Detect Quantify 9. Data Analysis (Peak Area Ratio vs. Concentration) Detect->Quantify Result 10. Report Nicotine Concentration Quantify->Result

Caption: Quantitative bioanalysis workflow using an internal standard.

Step-by-Step Methodology

1. Preparation of Standards:

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of nicotine and this compound in methanol.

  • Calibration Standards: Serially dilute the nicotine stock solution with blank (nicotine-free) human plasma to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock with methanol to a final concentration of 100 ng/mL.[22]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 1.5, 75, 400 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[21]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.

3. LC-MS/MS Conditions:

ParameterSettingRationale
LC System Agilent 1200 Series or equivalentStandard high-performance system.
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for nicotine.
Mobile Phase A Water with 0.1% Formic AcidAcidifies mobile phase to promote analyte ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Gradient Start at 5% B, ramp to 95% B, re-equilibrateSeparates analyte from matrix components.
Flow Rate 0.4 mL/minTypical for analytical scale columns.
Injection Vol. 5 µLBalances sensitivity with column loading.
MS System Triple Quadrupole (e.g., SCIEX API 4000)Required for MRM quantification.
Ionization Electrospray Ionization, Positive Mode (ESI+)Nicotine readily forms positive ions.
MRM Transitions See table belowProvides specificity and sensitivity.

Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Nicotine (Analyte) 163.2132.1Quantifier ion
163.284.1Qualifier ion
This compound (IS) 167.2136.1+4 Da shift from analyte

4. Data Analysis:

  • Integrate the peak areas for both the nicotine and this compound quantifier transitions.

  • Calculate the Peak Area Ratio (PAR) = (Nicotine Area / Nicotine-d4 Area).

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Apply a linear regression with 1/x or 1/x² weighting.

  • Determine the concentration of nicotine in unknown samples by interpolating their PAR values from the calibration curve.

Safety, Handling, and Storage

This compound possesses the same toxicological profile as its non-labeled parent compound. Nicotine is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin.[7] It is also a skin irritant and can cause serious eye damage.[7]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves (Type A recommended for handling pure substance), a lab coat, and chemical safety goggles.[23]

  • Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use only in well-ventilated areas.[7]

  • Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from air, light, and moisture.[5][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow to enter drains.[7]

Conclusion

This compound is a cornerstone of modern bioanalytical research into nicotine pharmacology and toxicology. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard allow for the development of highly accurate and precise quantitative methods. By leveraging the principles of isotope dilution and the specificity of LC-MS/MS, researchers can generate trustworthy data essential for advancing our understanding of nicotine's impact on human health and for the development of effective smoking cessation therapies. The self-validating nature of the workflow described herein, made possible by the inclusion of this compound, represents the pinnacle of analytical rigor in this field.

References

  • Recent advances in understanding nicotinic receptor signaling mechanisms that regulate drug self-administration behavior. PubMed Central. Available at: [Link]

  • Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. Available at: [Link]

  • Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction. Frontiers in Molecular Neuroscience. Available at: [Link]

  • (±)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials. Cerilliant. Available at: [Link]

  • Nicotinic acetylcholine receptor. Wikipedia. Available at: [Link]

  • Insights Into Nicotinic Receptor Signaling in Nicotine Addiction: Implications for Prevention and Treatment. Bentham Science. Available at: [Link]

  • Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2 in humans. PubMed. Available at: [Link]

  • Stable isotope studies of nicotine kinetics and bioavailability. Semantic Scholar. Available at: [Link]

  • Deuterium-enriched, nicotine-derived compounds observed in smoke as a function of smoking regime. ResearchGate. Available at: [Link]

  • Stable isotope studies of nicotine kinetics and bioavailability. PubMed. Available at: [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ACS Publications. Available at: [Link]

  • Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PubMed Central. Available at: [Link]

  • Stable isotope studies of nicotine kinetics and bioavailability. ResearchGate. Available at: [Link]

  • A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed Central. Available at: [Link]

  • Discriminative Stimulus Properties of S(-)-Nicotine: "A Drug for All Seasons". PubMed. Available at: [Link]

  • Nicotine D4 | 350818-69-8. SynZeal. Available at: [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Chemical Reviews. Available at: [Link]

  • Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. PubMed Central. Available at: [Link]

  • Simultaneous Analysis of Nicotine and its Metabolites in Human Urine using SPE and Fast LC/MS/MS. Phenomenex. Available at: [Link]

  • Nicotine: From Discovery to Biological Effects. PubMed Central. Available at: [Link]

  • Chromatogram of the nicotine-d4 external standard from electronic cigarettes. ResearchGate. Available at: [Link]

  • Biomarker-based dosimetry for e-cigarette users using stable-isotope labeled precursors and MS. Technical University of Munich. Available at: [Link]

  • Hard To Handle, Easy To Vape – A Thing About Safe Work With Nicotine. Chemnovatic. Available at: [Link]

  • Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of (S)-(-)-Nicotine-d4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isotopically labeled compounds are indispensable tools in pharmaceutical and agrochemical research, particularly in absorption, distribution, metabolism, and excretion (ADME) studies.[1] (S)-(-)-Nicotine, the primary psychoactive alkaloid in tobacco, and its metabolites are frequently studied to understand tobacco exposure and to develop smoking cessation therapies.[2] The use of stable isotope-labeled internal standards, such as (S)-(-)-Nicotine-d4, is critical for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations during sample processing.[2][3] This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the experimental procedures and the analytical methods required to ensure high isotopic and enantiomeric purity.

The synthesis of deuterated nicotine analogues often involves introducing deuterium atoms at positions that are not susceptible to metabolic attack, ensuring the stability of the label during biological studies.[4] This guide will focus on a synthetic strategy that allows for the specific incorporation of deuterium into the pyridine ring of the nicotine molecule.

Synthetic Strategy and Rationale

The synthesis of this compound can be approached through various methods. A common strategy involves the deuteration of a suitable precursor followed by the construction of the final molecule. This guide will detail a synthetic pathway that begins with the deuteration of the pyridine ring, a key structural component of nicotine.

The selected strategy involves the deuteration of a pyridine derivative, which can then be elaborated to form the complete nicotine structure. This approach offers good control over the position and extent of deuterium incorporation. Alternative methods, such as direct hydrogen-deuterium exchange on the nicotine molecule, can be less specific and may lead to a mixture of isotopologues.[5]

The synthesis of the chiral pyrrolidine ring and its coupling to the deuterated pyridine fragment is a critical aspect of this process. Enantioselective synthesis is essential to obtain the biologically active (S)-enantiomer.[6] Naturally occurring nicotine is predominantly the (S)-enantiomer, which is significantly more pharmacologically potent than the (R)-enantiomer.[7][8]

dot```dot

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"3-Bromopyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Deuteration" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Deuterated_3-Bromopyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Coupling_Reaction" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "N-Boc-L-prolinol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Cyclization_Deprotection" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "d4-Nornicotine" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Methylation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "S_Nicotine_d4" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Purification" [shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Analysis" [shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"3-Bromopyridine" -> "Deuteration" -> "Deuterated_3-Bromopyridine"; "Deuterated_3-Bromopyridine" -> "Coupling_Reaction"; "N-Boc-L-prolinol" -> "Coupling_Reaction" -> "Intermediate"; "Intermediate" -> "Cyclization_Deprotection" -> "d4-Nornicotine"; "d4-Nornicotine" -> "Methylation" -> "S_Nicotine_d4"; "S_Nicotine_d4" -> "Purification" -> "Analysis"; }

Caption: Analytical workflow for purity assessment.

Conclusion

The synthesis of high-purity this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired isotopic and enantiomeric purity. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to produce and characterize this essential internal standard. The rigorous analytical validation ensures the reliability of quantitative bioanalytical methods that are critical for advancing our understanding of nicotine pharmacology and toxicology.

References

  • Vertex AI Search. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.
  • ResearchGate. (n.d.). Deuterium labelling studies and proposed mechanism for the pyridinium....
  • ACS Publications. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology.
  • Journal of the American Chemical Society. (2018, January 29). A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals.
  • The University of North Carolina at Chapel Hill. (n.d.). Paper spray mass spectrometry for high-throughput quantification of nicotine and cotinine.
  • ACS Publications. (2025, October 6). Regiodivergent Deuteration of Pyridine-Based Heterocycles.
  • NIH. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC.
  • Benchchem. (n.d.). Application Note: Quantification of Nicotine Metabolites in Human Plasma Using Myosmine- d4 as an Internal Standard by LC-MS.
  • RSC Publishing. (2022, January 10). Hyperpolarised NMR to aid molecular profiling of electronic cigarette aerosols.
  • ResearchGate. (n.d.). Chiral analysis of the (S)- and (R)-nicotine enantiomers (a) Example....
  • NIH. (n.d.). Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method.
  • Unknown. (n.d.). Total enantioselective synthesis of (S)-Nicotine.
  • Canadian Science Publishing. (n.d.). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures.
  • NIH. (n.d.). Determination of (R)-(+)- and (S)-(−)-Nicotine Chirality in Puff Bar E-Liquids by 1H NMR Spectroscopy, Polarimetry, and Gas Chromatography–Mass Spectrometry - PMC.
  • ACS Publications. (2019, January 23). Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Organic Letters.
  • Unknown. (1988, October 1). Synthesis of optically pure deuterium‐labelled nicotine, nornicotine and cotinine.
  • PubMed. (n.d.). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring.
  • PubMed. (2024, December 4). Efficient Method of (S)-Nicotine Synthesis.
  • EPO. (n.d.). METHOD FOR SYNTHESIZING (S)-NICOTINE - Patent 4119671.

Sources

(S)-(-)-Nicotine-d4: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (S)-(-)-Nicotine-d4, a critical tool for researchers, scientists, and drug development professionals. We will explore its commercial availability, the scientific principles dictating its use, and detailed protocols for its application in bioanalytical assays. This document is designed to provide not just procedural steps, but the underlying scientific rationale, ensuring robust and reliable experimental outcomes.

The Indispensable Role of an Isotopic Internal Standard

In the realm of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy are paramount. Biological matrices such as plasma, urine, and tissue are inherently complex and variable. These complexities can lead to a phenomenon known as the "matrix effect," where co-eluting endogenous substances interfere with the ionization of the target analyte, causing either suppression or enhancement of the signal.[1][2] This variability can severely compromise the integrity of quantitative data.

To counteract this, a stable isotope-labeled internal standard (SIL-IS) is employed. An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N).[3] this compound is the deuterated analogue of naturally occurring (S)-(-)-Nicotine. Because it shares the same physicochemical properties as the unlabeled analyte, it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects.[4] By adding a known concentration of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratiometric approach, known as isotope dilution mass spectrometry, effectively normalizes for variations, leading to highly accurate and precise results.[][6]

The Principle of Isotope Dilution Mass Spectrometry

The core of this technique lies in the addition of a known amount of the isotopically labeled standard to a sample containing an unknown amount of the native analyte. The subsequent measurement of the relative abundance of the two species by a mass spectrometer allows for the precise calculation of the unknown concentration.

G Figure 1: Principle of Isotope Dilution cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Biological Sample (Unknown Analyte Conc.) MixedSample Homogenized Mixture Sample->MixedSample Spiking IS Known Amount of This compound (IS) IS->MixedSample Extraction Extraction & Cleanup MixedSample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve FinalConc Calculate Analyte Concentration CalCurve->FinalConc

Figure 1: The principle of isotope dilution.

Commercial Availability and Supplier Specifications

This compound is available from several reputable suppliers of research chemicals and analytical standards. When selecting a supplier, it is crucial to consider not only the price but also the documented chemical and isotopic purity, the format in which it is supplied (neat oil, solution), and the quality of the accompanying Certificate of Analysis (CoA). A comprehensive CoA is a hallmark of a trustworthy supplier, providing essential data for method validation and ensuring the integrity of your results.

Below is a comparative table of prominent commercial suppliers for this compound and its racemic mixture. Note that product codes and specifications are subject to change, and it is always recommended to consult the supplier's website for the most current information.

SupplierProduct NameCatalog No. (Example)CAS No.Molecular FormulaPurity SpecificationFormat
Toronto Research Chemicals (LGC) This compoundN412452284685-07-0C₁₀H₁₀D₄N₂>95%Neat
Cerilliant (Sigma-Aldrich) (±)-Nicotine-d4 SolutionN-048350818-69-8C₁₀H₁₀D₄N₂100 µg/mL in Acetonitrile (Certified Reference Material)Solution
Santa Cruz Biotechnology This compoundsc-212932284685-07-0C₁₀H₁₀D₄N₂Not specifiedNeat
CDN Isotopes (±)-Nicotine-d4 (pyridine-d4)D-5098350818-69-8C₁₀D₄H₁₀N₂≥98 atom % DNeat
Cayman Chemical Nicotinamide-d415315347841-88-7C₆H₂D₄N₂O≥99% deuterated forms (d₁-d₄)Solid
SynZeal Research Nicotine D4SZ-N011D03350818-69-8C₁₀H₁₀D₄N₂Not specifiedNeat

Note: Some suppliers may offer the racemic (±) mixture, while others provide the stereospecific (S)-(-) form. For studies involving stereospecific metabolism or receptor binding, the use of the correct enantiomer is critical.

Quality Control and Characterization: A Self-Validating System

The trustworthiness of a stable isotope-labeled internal standard hinges on its well-defined chemical and isotopic purity. Reputable manufacturers employ a suite of analytical techniques to characterize their products.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides the isotopic distribution (e.g., percentage of d4, d3, d2, d1, and d0 species). A high isotopic purity (typically >98 atom % D) is essential to prevent signal overlap with the unlabeled analyte.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and to quantify the amount of residual non-deuterated material, thus verifying the degree of isotopic enrichment.[8]

  • Chromatography (GC or HPLC): Assesses the chemical purity by separating the compound from any potential impurities.

A detailed Certificate of Analysis should present the results from these analyses, confirming that the internal standard meets the required specifications for its intended use. For instance, the CoA for rac-Nicotine-d4 from LGC Standards specifies a purity of >95% and an isotopic purity of >95%, with a detailed breakdown of the mass distribution.[7]

Experimental Protocol: Quantification of Nicotine in Human Plasma

This section outlines a representative LC-MS/MS protocol for the quantification of nicotine in human plasma, employing this compound as the internal standard. This protocol is a composite of established methods and should be fully validated in your laboratory according to regulatory guidelines such as those from the FDA.[9][10]

Materials and Reagents
  • (S)-(-)-Nicotine reference standard

  • This compound internal standard

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-(-)-Nicotine and this compound in methanol to create individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the (S)-(-)-Nicotine stock solution with 50:50 methanol:water to create calibration standards.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma samples (calibrators, QCs, and unknowns) into a 96-well plate.

  • Add 25 µL of the Internal Standard Spiking Solution (50 ng/mL) to all wells except the blank.

  • Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.

  • Vortex the plate for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 150 µL of the supernatant to a new 96-well plate for analysis.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient to separate nicotine from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Mass Spectrometry Parameters

The instrument should be operated in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions are selected based on the fragmentation patterns of nicotine and its deuterated analogue.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
(S)-(-)-Nicotine163.1132.1
This compound167.1136.1

Workflow and Data Analysis

The entire process from sample receipt to final concentration reporting follows a structured workflow that ensures data integrity and traceability.

G Figure 2: Bioanalytical Workflow SampleReceipt Sample Receipt & LIMS Entry SamplePrep Sample Preparation (Protein Precipitation) SampleReceipt->SamplePrep Spiking Spike with This compound SamplePrep->Spiking LCMS LC-MS/MS Analysis Spiking->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification using Calibration Curve DataProcessing->Quantification Report Final Report Generation Quantification->Report

Figure 2: Bioanalytical workflow for nicotine quantification.

Conclusion

This compound is an essential tool for any laboratory conducting quantitative analysis of nicotine. Its use as a stable isotope-labeled internal standard within a validated bioanalytical method, such as the one outlined here, is the gold standard for mitigating matrix effects and ensuring the highest level of data accuracy and precision. By understanding the principles of isotope dilution, carefully selecting a high-purity commercial source, and adhering to rigorous analytical protocols, researchers can generate reliable data crucial for advancing drug development and scientific understanding.

References

Sources

Role of (S)-(-)-Nicotine-d4 in metabolic studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of (S)-(-)-Nicotine-d4 in Metabolic Studies

Authored by: A Senior Application Scientist

Abstract

The quantification of nicotine and its metabolites is fundamental to a vast array of research areas, from clinical toxicology and smoking cessation studies to understanding the pharmacology of addiction. Achieving accuracy and precision in these measurements is paramount, a challenge adeptly met by the principles of isotope dilution mass spectrometry. This guide provides a comprehensive overview of the critical role of this compound as a stable isotope-labeled internal standard (SIL-IS) in these metabolic studies. We will explore the biochemical pathways of nicotine metabolism, the foundational principles of using SIL-IS, and provide a detailed, field-proven protocol for the robust quantification of nicotine and its primary metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Metabolic Fate of Nicotine: A Biological Overview

Upon entering the bloodstream, nicotine is extensively metabolized, primarily by the liver.[1] Approximately 70-80% of nicotine is converted to cotinine, a transformation that serves as a key indicator of nicotine exposure due to its longer half-life (16-18 hours) compared to nicotine (1-2 hours).[1][2] This metabolic process is predominantly catalyzed by the cytochrome P450 enzyme CYP2A6.[2][3][4]

The pathway involves two main steps:

  • 5'-Oxidation: CYP2A6 catalyzes the oxidation of nicotine to nicotine-Δ1′(5′)-iminium ion.[1][2]

  • Conversion to Cotinine: The intermediate iminium ion is then converted to cotinine by the cytosolic enzyme aldehyde oxidase.[2]

Cotinine itself is further metabolized, almost exclusively by CYP2A6, to trans-3′-hydroxycotinine (3HC), the most abundant urinary metabolite of nicotine.[2][5] The ratio of 3HC to cotinine, known as the Nicotine Metabolite Ratio (NMR), is a reliable biomarker for CYP2A6 enzyme activity and the rate of nicotine clearance in an individual.[2][4]

Nicotine_Metabolism cluster_0 Primary Metabolic Pathway Nicotine (S)-Nicotine Iminium Nicotine-Δ1′(5′)-iminium ion Nicotine->Iminium CYP2A6 Cotinine Cotinine Iminium->Cotinine Aldehyde Oxidase THC trans-3′-hydroxycotinine (3HC) Cotinine->THC CYP2A6 LCMS_Workflow cluster_workflow Quantitative Bioanalysis Workflow Sample 1. Collect Plasma Sample Spike 2. Spike with SIL-IS Mix (Nicotine-d4, Cotinine-d3, 3HC-d3) Sample->Spike Add known concentration of internal standards Precipitate 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject 5. Inject into LC-MS/MS System Centrifuge->Inject Analyze 6. Data Acquisition (MRM Mode) Inject->Analyze Quantify 7. Calculate Analyte/IS Ratio & Determine Concentration Analyze->Quantify Peak Integration

Sources

A Technical Guide to the Toxicological Profile of Nicotine and Its Deuterated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Nicotine and the Potential of Deuteration

Nicotine, a naturally occurring alkaloid, is the primary psychoactive component in tobacco products and is responsible for addiction.[1] Its physiological and pharmacological effects are extensive, mediated primarily through its action on nicotinic acetylcholine receptors (nAChRs).[1] While nicotine itself is not classified as a primary carcinogen, its metabolites and its role in promoting addiction to tobacco products, which contain numerous carcinogens, make its toxicological profile a subject of intense research.[2] Furthermore, studies have indicated that nicotine can exhibit genotoxic effects in various human cells.[3][4][5]

In the realm of drug development, deuterium chemistry has emerged as a strategy to enhance the metabolic stability and potentially improve the safety profile of pharmacologically active compounds.[6] This approach involves the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium. The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[7] This can lead to a longer drug half-life, increased bioavailability, and a reduction in the formation of potentially toxic metabolites.[6]

This technical guide provides an in-depth exploration of the toxicological profile of nicotine and delves into the theoretical and experimental considerations for its deuterated analogs. It is designed to serve as a comprehensive resource for researchers and drug development professionals investigating nicotine's biological effects and the potential for developing modified, potentially safer, nicotine-related compounds.

Part 1: The Intrinsic Toxicology and Metabolism of Nicotine

Acute and Chronic Toxicity

Nicotine is acutely toxic to humans by all routes of exposure, with symptoms manifesting in the gastrointestinal, central nervous, cardiovascular, and respiratory systems.[8] Moderate intoxication can lead to nausea, vomiting, and palpitations, while more severe cases can progress to muscle weakness, respiratory arrest, and cardiovascular collapse.[8] The lethal dose in adults is estimated to be in the range of 40–60 mg.[8]

Chronic exposure to nicotine is associated with a range of adverse health effects, including impacts on the cardiovascular and immune systems.[8] It is also recognized as a developmental toxicant, with prenatal exposure linked to adverse outcomes for the fetus.[8]

Genotoxicity

The genotoxic potential of nicotine has been a subject of debate. However, a growing body of evidence from in vitro studies suggests that nicotine can induce DNA damage in human cells, including lymphocytes and cells of the upper aerodigestive tract.[3][4] Studies using the Comet assay, micronucleus test, and chromosome aberration test have demonstrated nicotine's ability to cause DNA strand breaks and chromosomal damage.[5] It is important to note that some studies have not found genotoxic effects of nicotine and its major metabolites in certain assays, such as the Salmonella mutagenicity assay.

Metabolic Pathways of Nicotine

The metabolism of nicotine is extensive and primarily occurs in the liver.[1] The major metabolic pathway, accounting for 70-80% of nicotine clearance, is the conversion to cotinine.[1] This two-step process is initiated by the cytochrome P450 enzyme CYP2A6, which oxidizes nicotine to nicotine-Δ1'(5')-iminium ion.[1] This intermediate is then converted to cotinine by a cytoplasmic aldehyde oxidase.[1]

Other, minor metabolic pathways include the formation of nicotine-N'-oxide, nornicotine, and glucuronide conjugates.[1] The rate of nicotine metabolism can be influenced by genetic polymorphisms in CYP2A6, as well as by factors such as age, sex, and the use of other medications.[1][9]

Nicotine_Metabolism Nicotine Nicotine Iminium_Ion Nicotine-Δ1'(5')-iminium ion Nicotine->Iminium_Ion CYP2A6 (Major Pathway, 70-80%) Nicotine_N_Oxide Nicotine-N'-oxide Nicotine->Nicotine_N_Oxide FMO (Minor Pathway) Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6 (Minor Pathway) Glucuronide Nicotine Glucuronide Nicotine->Glucuronide UGT (Minor Pathway) Cotinine Cotinine Iminium_Ion->Cotinine Aldehyde Oxidase

Figure 1: Major and minor metabolic pathways of nicotine.

Part 2: A Toxicological Perspective on Deuterated Nicotine Analogs

The Theoretical Impact of Deuteration on Nicotine Metabolism

The primary rationale for deuterating nicotine is to leverage the kinetic isotope effect to slow its rate of metabolism. Since the initial and rate-limiting step in the major metabolic pathway of nicotine is the CYP2A6-mediated oxidation at the 5' position of the pyrrolidine ring, selective deuteration at this site would be expected to have the most significant impact on nicotine's metabolic clearance.

Slowing the conversion of nicotine to cotinine could lead to several toxicologically relevant outcomes:

  • Prolonged Nicotine Exposure: A reduced metabolic rate would increase the half-life and overall exposure (AUC) to nicotine. This could potentially enhance its desired pharmacological effects, but also its adverse effects if not carefully managed through dose adjustments.

  • Altered Metabolite Profile: A decrease in the formation of cotinine and its downstream metabolites would occur. While cotinine is generally considered less toxic than nicotine, altering the balance of metabolites could have unforeseen toxicological consequences.

  • Reduced Formation of Reactive Intermediates: The formation of the nicotine-Δ1'(5')-iminium ion, a reactive intermediate, would be reduced. This could potentially decrease any toxicity associated with this electrophilic species.

Figure 2: Theoretical impact of deuteration at the 5' position of nicotine.
Existing Research on Deuterated Nicotine: A Surprising Finding

Despite the strong theoretical basis for a significant KIE, a study in humans investigating the pharmacokinetics of (S)-nicotine-3',3'-d2 found that its total clearance was "virtually identical" to that of unlabeled nicotine.[10] This suggests the absence of a significant KIE for this particular deuterated analog. The lack of a discernible KIE with deuteration at the 3' position is likely because this position is not the primary site of metabolic attack. The C-H bonds at the 5' position are the ones broken during the rate-limiting step of cotinine formation.

This finding underscores the critical importance of the position of deuteration. While deuteration at the 3' position may not significantly alter metabolism, deuteration at the 5' position or on the N-methyl group could yield a more pronounced KIE. To date, there is a scarcity of published toxicological and pharmacokinetic data on nicotine analogs deuterated at these more metabolically active sites.

Regarding the general safety of deuterated compounds, a clinical trial protocol for deuterated N'-nitrosonornicotine (NNN), a tobacco-specific nitrosamine, states that deuterium itself is considered "non-toxic and safe".[11][12]

Part 3: Experimental Protocols for Comparative Toxicological Assessment

To address the current knowledge gaps, rigorous preclinical evaluation of novel deuterated nicotine analogs is essential. The following are example protocols for key in vitro assessments.

Protocol 1: Comparative In Vitro Metabolism in Human Liver Microsomes

Objective: To determine and compare the rate of metabolism of nicotine and its deuterated analog(s) by human liver microsomes.

Materials:

  • Nicotine and deuterated nicotine analog(s)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard (e.g., nicotine-d4, cotinine-d3)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • In a 96-well plate, prepare incubation mixtures containing phosphate buffer, HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add nicotine or the deuterated analog to the wells to initiate the metabolic reaction. A range of concentrations should be tested to determine kinetic parameters (e.g., 0.1 to 50 µM).

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound (nicotine or deuterated analog) and the formation of key metabolites (e.g., cotinine).

  • Data Analysis:

    • Calculate the rate of disappearance of the parent compound and the rate of formation of the metabolite.

    • Determine the kinetic parameters (Km and Vmax) for each compound.

    • Compare the metabolic rates and kinetic parameters between nicotine and its deuterated analog to determine the magnitude of the KIE.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Mixture Prepare Incubation Mixture (HLMs, Buffer, NADPH system) Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Substrate Add Nicotine or Deuterated Analog Pre_Incubate->Add_Substrate Incubate_Time_Course Incubate and Sample at Time Points Add_Substrate->Incubate_Time_Course Quench Quench with Acetonitrile + Internal Standard Incubate_Time_Course->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate Kinetic Parameters (Km, Vmax, KIE) Analyze->Calculate

Figure 3: Experimental workflow for in vitro metabolism studies.
Protocol 2: Comparative Genotoxicity Assessment using the Ames Test

Objective: To evaluate and compare the mutagenic potential of nicotine and its deuterated analog(s).

Materials:

  • Nicotine and deuterated nicotine analog(s)

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 metabolic activation system (from Aroclor-1254 induced rat liver)

  • Top agar

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation:

    • Prepare serial dilutions of nicotine and the deuterated analog.

    • Prepare overnight cultures of the Salmonella tester strains.

  • Assay:

    • In separate test tubes, mix the test compound, the bacterial culture, and either the S9 mix (for metabolic activation) or buffer.

    • Add top agar to the mixture and pour it onto minimal glucose agar plates.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

    • Compare the mutagenic potential and potency of nicotine and its deuterated analog.

Part 4: Data Presentation and Interpretation

Clear and concise presentation of data is crucial for comparing the toxicological profiles of nicotine and its deuterated analogs.

Table 1: Pharmacokinetic Parameters of Nicotine in Humans

ParameterMean ValueRangeReference
Half-life (t½)~2 hours1-3 hours[1]
Total Clearance~1200 mL/min-[1]
Volume of Distribution (Vd)~2.6 L/kg-[1]
Bioavailability (oral)~30%-[1]

Table 2: Hypothetical Comparative In Vitro Metabolism Data

CompoundKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km)KIE (Vmax/Km ratio)
Nicotine1050050-
5',5'-d2-Nicotine (Hypothetical)1225020.82.4
3',3'-d2-Nicotine (Hypothetical)1148043.61.1

This table presents hypothetical data to illustrate the potential impact of a significant KIE on the intrinsic clearance of a deuterated nicotine analog.

Conclusion and Future Directions

The toxicological profile of nicotine is complex, with established acute toxicity, developmental toxicity, and evidence of genotoxicity. The application of deuterium chemistry to create deuterated nicotine analogs offers a theoretical pathway to modulate its metabolism and potentially alter its toxicological profile. However, the existing scientific literature reveals a critical gap in our understanding of these deuterated compounds.

The surprising lack of a significant kinetic isotope effect for 3',3'-d2-nicotine highlights the necessity for further research into analogs deuterated at the primary sites of metabolism, particularly the 5' position of the pyrrolidine ring. Direct comparative toxicological studies, both in vitro and in vivo, are urgently needed to elucidate the safety profile of these novel compounds.

Future research should focus on:

  • Synthesizing and characterizing a range of deuterated nicotine analogs with deuterium substitution at various positions.

  • Conducting comprehensive pharmacokinetic and metabolism studies in preclinical models and, eventually, in humans.

  • Performing a battery of genotoxicity and cytotoxicity assays to compare the effects of deuterated analogs with nicotine.

  • Investigating the impact of deuteration on the formation of minor but potentially toxic metabolites.

By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the toxicological profile of deuterated nicotine analogs, which is essential for any future consideration of their use in harm reduction or therapeutic applications.

References

  • Benowitz, N. L., & Jacob, P., 3rd. (2006). CYP2A6 genotype and the metabolism and disposition kinetics of nicotine. Clinical Pharmacology & Therapeutics, 80(5), 457–467.
  • Carmella, S. G., Han, S., Johnson, K. M., He, Y., Smith, H. J., Yang, J., ... & Hecht, S. S. (2015). CYP2A6 Activity and Deuterated 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Metabolism in Cigarette Smokers. Chemical Research in Toxicology, 28(10), 1771–1777.
  • Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2010). Effects of nicotine on cytochrome P450 2A6 and 2E1 activities. British Journal of Clinical Pharmacology, 70(5), 717–724.
  • Benowitz, N. L., & Jacob, P., 3rd. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483–493.
  • Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29–64.
  • National Cancer Institute. (2015). Metabolism of Deuterated NNN in Smokeless Tobacco Users. ClinicalTrials.gov. Retrieved from [Link]

  • Hecht, S. S., Carmella, S. G., Han, S., Johnson, K. M., He, Y., Smith, H. J., ... & Hatsukami, D. K. (2015). CYP2A6 Activity and Deuterated 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Metabolism in Cigarette Smokers. Chemical research in toxicology, 28(10), 1771–1777.
  • Benowitz, N. L., Jacob, P., 3rd, Denaro, C., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. Clinical Pharmacology & Therapeutics, 49(3), 270–277.
  • National Cancer Institute. (2015). Evaluating the Metabolism of Deuterated NNN in Smokeless Tobacco Users. Retrieved from [Link]

  • Jacob, P., 3rd, Yu, L., Wilson, M., & Benowitz, N. L. (1991). Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2 in humans. Biological Mass Spectrometry, 20(5), 247–252.
  • von Weymarn, L. B., & Murphy, S. E. (2006). CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion. Drug Metabolism and Disposition, 34(12), 2045–2051.
  • Benowitz, N. L., Jacob, P., 3rd, Denaro, C., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. Semantic Scholar. Retrieved from [Link]

  • Konstantinou, E., Farsalinos, K., Kouretas, D., Tzatzarakis, M., Papathanasopoulos, P., & Poulas, K. (2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Toxicology Reports, 11, 100-107.
  • PubChem. (n.d.). Cotinine. National Center for Biotechnology Information. Retrieved from [Link]

  • Benowitz, N. L., Jacob, P., 3rd, Denaro, C., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. ResearchGate. Retrieved from [Link]

  • Perfetti, T. A., Gordon, B. M., Coleman, W. M., 3rd, & Morgan, W. T. (2001). Deuterium-enriched, nicotine-derived compounds observed in smoke as a function of smoking regime (% deuterium injected). ResearchGate. Retrieved from [Link]

  • St.Helen, G., Havel, C., Dempsey, D. A., Jacob, P., 3rd, & Benowitz, N. L. (2016). Nicotine delivery, retention, and pharmacokinetics from various electronic cigarettes. Addiction, 111(3), 535–544.
  • Vogel, E. A., Prochaska, J. J., & Benowitz, N. L. (2019). Differences in nicotine intake and effects from electronic and combustible cigarettes among dual users. Nicotine & Tobacco Research, 21(9), 1256–1260.
  • Withpower. (n.d.). Deuterated NNN for Tobacco Exposure. Retrieved from [Link]

  • Ginzkey, C., Ste-Marie, L., Guc, M. O., Frie, B., & Kleinsasser, N. H. (2009). The tobacco alkaloid nicotine demonstrates genotoxicity in human tonsillar tissue and lymphocytes. Toxicology Letters, 185(1), 1–6.
  • Joyce, N. J., & Leete, E. (1988). FROM NICOTINE-1'-OXIDE.
  • Ginzkey, C., Frie, B., Guc, M. O., & Kleinsasser, N. H. (2009). Genotoxicity of nicotine in mini-organ cultures of human upper aerodigestive tract epithelia. Toxicology Letters, 184(2), 118–123.
  • PubChem. (n.d.). Nicotine 1'-N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Eah, F., Sun, Y., Lin, K., & Rahman, I. (2025). A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review. Archives of Toxicology, 99(2), 3960-1.
  • O'Connell, G., Pritchard, J. D., & Wagner, K. A. (2022).
  • El-Sabbagh, A. M., El-Naggar, M. M., & El-Sadek, M. E. (2021). In vitro and in vivo cardiac toxicity of flavored electronic nicotine delivery systems.
  • Wikipedia. (n.d.). Cotinine. Retrieved from [Link]

  • Committee on Toxicity. (2019). TOX/2019/38 E(N)NDS toxicological review of nicotine. Retrieved from [Link]

  • Google Patents. (n.d.). US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it.
  • Ginzkey, C., Kampfinger, K., Frie, B., & Kleinsasser, N. H. (2014). Nicotine derived genotoxic effects in human primary parotid gland cells as assessed in vitro by comet assay, cytokinesis-block micronucleus test and chromosome aberrations test. Toxicology Letters, 225(3), 450–456.
  • Jacob, P., 3rd, Shulgin, A. T., & Benowitz, N. L. (1988). Synthesis of optically pure deuterium‐labelled nicotine, nornicotine and cotinine. Journal of Labelled Compounds and Radiopharmaceuticals, 25(10), 1129-1138.
  • O'Connell, G., Pritchard, J. D., & Wagner, K. A. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. ResearchGate. Retrieved from [Link]

  • O'Connell, G., Pritchard, J. D., & Wagner, K. A. (2022).
  • Giorgetti, A., Brunetti, P., Pelotti, S., Auwärter, V., & Giorgetti, R. (2026). Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study. Frontiers in Pharmacology, 17.
  • Eah, F., Sun, Y., Lin, K., & Rahman, I. (2025). A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review. ResearchGate. Retrieved from [Link]

  • El-Sabbagh, A. M., El-Naggar, M. M., & El-Sadek, M. E. (2021). In vitro and in vivo cardiac toxicity of flavored electronic nicotine delivery systems.
  • Maruntean, S., Aldeek, F., & Tayyarah, R. (2022). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 10(12), 743.
  • University of California, San Francisco. (2022). Evaluating the Comparative Pharmacokinetics of Nicotine after administration via JUUL or Tobacco Cigarettes. ClinicalTrials.gov. Retrieved from [Link]

  • Philip Morris International. (2019). Nicotine Pharmacokinetics and Pharmacodynamic Effects of P4M3 Compared with Subjects' Own Electronic Cigarette. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Nicotine in Human Plasma Using Nicotine-d4

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of nicotine in human plasma. The protocol leverages nicotine-d4, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision by compensating for matrix effects and procedural variability. The methodology encompasses a streamlined solid-phase extraction (SPE) procedure for sample clean-up, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, step-by-step protocols, and adherence to international bioanalytical method validation guidelines.

Introduction: The Rationale for Isotope Dilution LC-MS/MS

Nicotine, the primary psychoactive alkaloid in tobacco, is a critical analyte in clinical research, toxicology, and studies related to tobacco exposure and smoking cessation therapies.[1] Accurate quantification in complex biological matrices like plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[1][2][3]

A significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[4][5][6] To mitigate this, the principle of isotope dilution is employed. A stable isotope-labeled internal standard (SIL-IS), such as nicotine-d4, is the ideal choice.[7] Nicotine-d4 is chemically identical to nicotine but has a higher mass due to the replacement of four hydrogen atoms with deuterium. It co-elutes with the native analyte and experiences nearly identical ionization effects and extraction recovery. By measuring the ratio of the analyte's signal to the SIL-IS signal, any variations introduced during sample preparation and analysis are effectively normalized, ensuring a self-validating and trustworthy system.[6][8]

This method has been developed and validated following the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation, ensuring its suitability for regulatory submissions.[9][10][11][12]

Materials and Reagents

Reagent/MaterialGradeSupplier
Nicotine (≥99%)Reference StandardSigma-Aldrich
(+/-)-Nicotine-D4 (≥98%)Reference StandardCerilliant[7]
Acetonitrile (ACN)LC-MS GradeFisher Scientific
Methanol (MeOH)LC-MS GradeFisher Scientific
Formic Acid (FA)LC-MS GradeThermo Scientific
Ammonium FormateAnalytical GradeSigma-Aldrich
Deionized Water18.2 MΩ·cmMilli-Q System
Human Plasma (K2-EDTA)Pooled, BlankBioIVT
Solid Phase Extraction (SPE) CartridgesMixed-Mode Cation ExchangeWaters, Oasis MCX

Experimental Workflow and Causality

The entire analytical process is designed to maximize recovery, minimize matrix effects, and ensure high throughput.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Spike with Nicotine-d4 IS Sample->Spike Add IS Pretreat Pre-treatment (Acidification) Spike->Pretreat Ensure binding SPE_Load Load onto SPE Cartridge Pretreat->SPE_Load SPE_Wash Wash (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elute (Isolate Analytes) SPE_Wash->SPE_Elute Evap Evaporate to Dryness SPE_Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into UPLC System Recon->Inject Separate Chromatographic Separation (Reversed-Phase) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Nicotine/Nicotine-d4) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Report Report Concentration Calibrate->Report

Caption: High-level workflow for nicotine quantification.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of nicotine and nicotine-d4 in methanol.

  • Working Standard Solutions: Serially dilute the nicotine stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards (CS).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the nicotine-d4 stock solution in 50:50 (v/v) methanol:water.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate nicotine working solutions to create a calibration curve (e.g., 0.5–500 ng/mL) and at least four levels of QCs:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Causality: Preparing standards and QCs in the same biological matrix as the unknown samples is critical. This approach, known as matrix-matching, ensures that the calibration curve accurately reflects the analytical behavior in the presence of matrix components, a foundational requirement of regulatory guidelines.[5][11]

Sample Preparation Protocol: Solid-Phase Extraction (SPE)
  • Aliquot: Transfer 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the 100 ng/mL nicotine-d4 IS working solution to all tubes except the double blank (blank plasma used to assess matrix interference).

  • Acidify: Add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

    • Rationale: Acidification protonates nicotine (a weak base), making it positively charged. This is essential for its retention on the mixed-mode cation exchange SPE sorbent.

  • Condition SPE Plate: Condition the Oasis MCX µElution plate wells with 200 µL of methanol followed by 200 µL of deionized water.

  • Load: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent.

  • Wash:

    • Wash 1: Add 200 µL of 2% formic acid in water.

    • Wash 2: Add 200 µL of methanol.

    • Rationale: The aqueous wash removes highly polar interferences (e.g., salts), while the organic wash removes non-polar interferences like phospholipids, which are a major source of matrix effects.[13] Nicotine remains bound due to strong cation exchange interactions.

  • Elute: Add 2 x 50 µL of 5% ammonium hydroxide in acetonitrile.

    • Rationale: The basic elution buffer neutralizes the charge on the nicotine molecule, disrupting the cation exchange interaction and allowing it to be eluted by the strong organic solvent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (see section 4.1).

LC-MS/MS Method and Parameters

Liquid Chromatography

The goal of the chromatographic step is to separate nicotine from other endogenous components to further minimize matrix effects and ensure specificity.[6]

ParameterSettingRationale
System Waters ACQUITY UPLC I-ClassHigh pressure for improved resolution and speed.
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 provides robust reversed-phase retention for nicotine.
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium FormateProvides protons for efficient ESI+ ionization and buffers the system.[14]
Mobile Phase B 0.1% Formic Acid in MethanolElutes nicotine from the reversed-phase column.
Flow Rate 0.4 mL/minOptimal for the column dimensions.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL
Gradient 5% B to 95% B over 2.0 min, hold 0.5 min, return to 5% BRapid gradient for high-throughput analysis.
Total Run Time 3.5 minutes
Tandem Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[15][16]

mrm cluster_nicotine Nicotine Analysis cluster_is Nicotine-d4 (IS) Analysis Nic_Precursor Precursor Ion (Q1) m/z 163.2 Nic_CID Collision Cell (Q2) (CID) Nic_Precursor->Nic_CID Select Nic_Product Product Ion (Q3) m/z 132.1 Nic_CID->Nic_Product Fragment & Select IS_Precursor Precursor Ion (Q1) m/z 167.2 IS_CID Collision Cell (Q2) (CID) IS_Precursor->IS_CID Select IS_Product Product Ion (Q3) m/z 136.1 IS_CID->IS_Product Fragment & Select ESI ESI+ Source ESI->Nic_Precursor ESI->IS_Precursor

Caption: MRM principle for nicotine and its internal standard.

ParameterSetting
System Sciex 6500+ QTRAP
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 500°C
MRM Transitions See table below
Dwell Time 100 ms

MRM Transitions Table

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)Purpose
Nicotine163.2132.122Quantifier[17]
Nicotine163.2117.128Qualifier[2]
Nicotine-d4 (IS)167.2136.122Quantifier[17]

Rationale: The quantifier transition is the most intense and reproducible fragment ion used for calculating the concentration. The qualifier transition serves as a confirmation of identity; the ratio of quantifier to qualifier should be consistent across all samples.

Method Validation and Performance

The method was validated according to the EMA and FDA guidelines (ICH M10).[9][11][18] The results demonstrate that the assay is accurate, precise, and fit for its intended purpose.

Linearity and Sensitivity

The calibration curve was linear over the range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression was used to ensure accuracy at the lower end of the curve.

ParameterResultAcceptance Criteria
Calibration Range 0.5 – 500 ng/mL-
Correlation Coefficient (r²) > 0.998≥ 0.99
LLOQ 0.5 ng/mLS/N > 10, Accuracy ±20%, Precision ≤20%
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four QC levels on three separate days.

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
0.5 (LLOQ) 6.8%+4.2%8.5%+5.1%
1.5 (LQC) 5.1%-2.7%6.3%-1.8%
75 (MQC) 3.9%+1.5%4.8%+2.3%
400 (HQC) 3.2%-0.8%4.1%-1.2%
Acceptance Criteria ≤15% (≤20% for LLOQ) ±15% (±20% for LLOQ) ≤15% (≤20% for LLOQ) ±15% (±20% for LLOQ)
Matrix Effect and Recovery

The matrix effect was assessed by comparing the response of nicotine in post-extraction spiked plasma to its response in a neat solution.[8] The use of nicotine-d4 effectively compensated for the minor ion suppression observed.

ParameterNicotineNicotine-d4IS-Normalized Matrix Factor
Matrix Factor 0.91 (Suppression)0.90 (Suppression)1.01
Extraction Recovery 92.5%93.1%-
Acceptance Criteria --CV ≤ 15%
Stability

Nicotine stability was confirmed under various conditions relevant to sample handling and storage. All results were within ±15% of the nominal concentration.

  • Freeze-Thaw Stability: Stable for at least 3 cycles.

  • Bench-Top Stability: Stable in plasma for 8 hours at room temperature.

  • Autosampler Stability: Stable in reconstituted extract for 48 hours at 10°C.

  • Long-Term Stability: Stable in plasma for 90 days at -80°C.

Conclusion

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of nicotine in human plasma. The protocol, which employs solid-phase extraction and a stable isotope-labeled internal standard (nicotine-d4), demonstrates excellent accuracy, precision, and linearity, meeting the stringent requirements of international bioanalytical validation guidelines.[9][11] This method is well-suited for high-throughput analysis in clinical and research settings requiring reliable pharmacokinetic data for nicotine.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Mei, H. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Yue, B., et al. (2010). Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. Springer Nature Experiments. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Zhang, G., et al. (2012). Phospholipid-based matrix effects in LC-MS.... Bioanalysis. [Link]

  • Charles River Laboratories. LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Zhang, J., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]

  • Cerilliant. (+/-)-Nicotine-D4. [Link]

  • Gylling, H., et al. (1998). Rapid solid-phase extraction method for automated gas chromatographic-mass spectrometric determination of nicotine in plasma. PubMed. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Slideshare. (2015). Bioanalytical method validation emea. [Link]

  • Taylor & Francis Online. (2002). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. [Link]

  • Kumar, S., et al. (2014). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages. National Institutes of Health. [Link]

  • Toxicology Mechanisms and Methods. Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. [Link]

  • MDPI. (2022). Determination of Glycerol, Propylene Glycol, and Nicotine as the Main Components in Refill Liquids for Electronic Cigarettes. [Link]

  • PubMed. (2011). Fast and selective extraction of nicotine from human plasma based on magnetic strong cation exchange resin followed by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed Central. (2013). Direct Quantitative Analysis of Nicotine Alkaloids from Biofluid Samples using Paper Spray Mass Spectrometry. [Link]

  • ACS Omega. (2021). Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]

  • PubMed. (1991). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. [Link]

  • National Institutes of Health. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. [Link]

  • National Institutes of Health. (2020). Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels. [Link]

  • National Institutes of Health. (2011). The Stability of the Nicotine Metabolite Ratio in Ad Libitum and Reducing Smokers. [Link]

  • PubMed Central. (2014). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]

Sources

Application Note: High-Throughput Quantification of Nicotine Exposure in Urine Using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the sample preparation of urine for the quantitative analysis of nicotine and its metabolites. We critically evaluate three prevalent methodologies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the "Dilute-and-Shoot" approach. The central role of Nicotine-d4 as a deuterated internal standard is explained, highlighting its importance in achieving analytical accuracy and precision by correcting for matrix effects and procedural losses.[1][2][3] Detailed, step-by-step protocols for each technique are presented, accompanied by a discussion of the underlying scientific principles that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods for monitoring tobacco exposure.

Introduction: The Imperative for Accurate Nicotine Monitoring

Nicotine, the primary psychoactive component in tobacco, is a critical biomarker for assessing exposure to tobacco products in clinical and research settings.[4] Following absorption, nicotine is extensively metabolized by the liver, primarily by CYP2A6 enzymes, into a variety of metabolites, with cotinine and trans-3'-hydroxycotinine being the most prominent.[5][6][7] Due to its longer half-life compared to nicotine, cotinine is often used as a more stable biomarker of tobacco exposure.[4][8] Accurate quantification of nicotine and its metabolites in biological matrices like urine is essential for understanding nicotine pharmacology, evaluating the efficacy of smoking cessation programs, and assessing public health trends.[5][9]

The complexity of the urine matrix, which contains a high concentration of salts, endogenous proteins, and other metabolic byproducts, presents a significant analytical challenge.[10] These matrix components can interfere with the analysis, primarily through a phenomenon known as the matrix effect in mass spectrometry, where the ionization of the target analyte is suppressed or enhanced, leading to inaccurate quantification.[1][11]

To overcome these challenges, the use of a stable isotope-labeled internal standard, such as Nicotine-d4, is indispensable for methods employing mass spectrometry.[3][4][12] Nicotine-d4 is chemically identical to nicotine but has four hydrogen atoms replaced with deuterium.[1] This mass difference allows it to be distinguished by the mass spectrometer, while its identical chemical behavior ensures that it experiences the same procedural losses during sample preparation and the same matrix effects during ionization as the native analyte.[1][3] By adding a known amount of Nicotine-d4 to each sample at the beginning of the workflow, it acts as a reliable internal reference, enabling precise and accurate quantification of nicotine.[2][11]

This document details and compares three widely used sample preparation techniques for the analysis of nicotine and its metabolites in urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the simplified "Dilute-and-Shoot" method.

Core Methodologies for Urine Sample Preparation

The choice of sample preparation technique is a critical decision in method development, balancing the need for sample cleanup with considerations of throughput, cost, and automation compatibility.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient technique for isolating analytes from a complex matrix.[8] It utilizes a solid sorbent material packed into a cartridge or well plate to retain the analyte of interest while allowing interfering components to be washed away.[9][13]

Causality and Rationale: The principle behind SPE for nicotine analysis lies in the specific interactions between the analyte, the sorbent, and the various solvents used. Typically, a mixed-mode sorbent that combines both reversed-phase and ion-exchange properties is employed for comprehensive retention of nicotine and its polar metabolites.[9] The initial conditioning step prepares the sorbent for sample loading. The loading step allows the analytes to bind to the sorbent. The subsequent wash steps use solvents that are strong enough to remove matrix interferences but weak enough to leave the analytes bound. Finally, an elution solvent is used to disrupt the analyte-sorbent interaction and release the purified analytes for analysis. This multi-step process results in a very clean extract, minimizing matrix effects and improving the sensitivity and longevity of the analytical column and mass spectrometer.[9]

  • Sample Pre-treatment: To an aliquot of 1 mL of urine, add 50 µL of a deuterated internal standard solution containing Nicotine-d4 (final concentration, e.g., 50 ng/mL). Acidify the urine sample with 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5) and vortex mix.[14]

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of the ammonium formate buffer through the sorbent.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. The loading can be performed under gravity or with the assistance of a gentle vacuum or positive pressure.[9]

  • Washing: Wash the cartridge with 1 mL of the ammonium formate buffer to remove salts and other polar interferences. Follow this with a wash of 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.

  • Elution: Elute the retained nicotine, its metabolites, and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C. Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Final Preparation Urine 1. Urine Sample + Nicotine-d4 IS Acidify 2. Acidification Urine->Acidify Condition 3. Condition SPE Cartridge Acidify->Condition Load 4. Load Sample Condition->Load Wash 5. Wash Interferences Load->Wash Elute 6. Elute Analytes Wash->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the urine sample) and an organic solvent.

Causality and Rationale: The effectiveness of LLE for nicotine extraction hinges on the principle of "like dissolves like" and the manipulation of nicotine's chemical properties. Nicotine is a weak base. By adjusting the pH of the urine sample to be alkaline (basic), nicotine is deprotonated, making it more neutral and thus more soluble in an organic solvent.[15][16] A mixture of organic solvents, such as methylene chloride and diethyl ether, is often used to optimize the extraction of nicotine and its various metabolites which have differing polarities.[15][17] The internal standard, Nicotine-d4, having the same chemical properties, partitions into the organic phase along with the target analyte. After extraction, the organic layer containing the purified analytes is separated, evaporated, and the residue is reconstituted for analysis. LLE is effective at removing non-lipid-soluble interferences like salts and proteins.

  • Sample Alkalinization: To a 250 µL aliquot of urine in a glass vial, add 40 µL of the internal standard solution (e.g., 250 ng/mL Nicotine-d4 in methanol) and 50 µL of 5 N sodium hydroxide to raise the pH.[15][16]

  • Extraction: Add 1.5 mL of an organic solvent mixture (e.g., 50:50 methylene chloride:diethyl ether) to the vial.[15][17]

  • Mixing: Vigorously mix the sample for 1.5 minutes to facilitate the transfer of the analytes from the aqueous phase to the organic phase.

  • Phase Separation: Centrifuge the sample at 4,000 rpm for 5 minutes to achieve a clear separation between the upper organic layer and the lower aqueous layer.[15][16]

  • Collection: Carefully transfer 1 mL of the upper organic phase to a clean HPLC vial.[15][17]

  • Evaporation and Reconstitution: Add 10 µL of 0.25 N hydrochloric acid to the collected organic phase before evaporating to dryness at 35°C under a gentle stream of nitrogen. The acid helps to protonate the nicotine, making it less volatile and preventing loss during evaporation. Reconstitute the dried extract with 200 µL of water or initial mobile phase.[15][16]

LLE_Workflow cluster_prep Sample Pre-treatment cluster_lle Liquid-Liquid Extraction cluster_post Final Preparation Urine 1. Urine Sample + Nicotine-d4 IS Alkalinize 2. Add Base (NaOH) Urine->Alkalinize AddSolvent 3. Add Organic Solvent Alkalinize->AddSolvent Mix 4. Vortex/Mix AddSolvent->Mix Centrifuge 5. Centrifuge to Separate Phases Mix->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Evaporate 7. Evaporate to Dryness Collect->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Dilute-and-Shoot

The "Dilute-and-Shoot" method is the simplest and fastest sample preparation approach, making it highly suitable for high-throughput screening applications.[18][19]

Causality and Rationale: This technique operates on the premise that significant dilution of the urine sample with the mobile phase or a suitable buffer can reduce the concentration of matrix components to a level where they no longer significantly interfere with the ionization of the target analytes.[18] While this method does not remove interferences, it minimizes their impact. The primary advantage is the speed and minimal sample handling, which reduces opportunities for error and lowers costs.[18][19] However, the trade-off is a potentially higher level of matrix effects compared to SPE and LLE and a lower final analyte concentration, which may challenge the sensitivity of the instrument for detecting low-level exposure.[19] The inclusion of a deuterated internal standard like Nicotine-d4 is absolutely critical for this method to compensate for the significant matrix effects that are likely to occur.[20]

  • Sample Dilution: In an autosampler vial, combine a small aliquot of the urine sample (e.g., 20 µL) with a larger volume of a diluent (e.g., 180 µL). The diluent is typically the initial mobile phase containing the deuterated internal standard, Nicotine-d4, at a pre-determined concentration.

  • Mixing: Vortex the vial to ensure complete mixing of the sample, diluent, and internal standard.

  • Centrifugation (Optional but Recommended): Centrifuge the diluted sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any particulate matter that could clog the LC system.

  • Analysis: Transfer the supernatant to a new autosampler vial and inject it directly into the LC-MS/MS system.

Dilute_Shoot_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup Urine 1. Urine Sample Dilute 2. Dilute with Solvent + Nicotine-d4 IS Urine->Dilute Vortex 3. Vortex/Mix Dilute->Vortex Centrifuge 4. Centrifuge (Optional) Vortex->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis

Method Performance and Comparison

The selection of a sample preparation method should be guided by the specific requirements of the study, such as the required sensitivity, sample throughput, and available resources. The following table summarizes typical performance characteristics for each method based on published literature.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Dilute-and-ShootReference(s)
Analyte Recovery >88%85-102%Not Applicable (Analyte is diluted)[9][13][21]
**Linearity (R²) **>0.99>0.99>0.99[14][17][20]
Precision (%CV) <15%<15%<10%[10][12][13]
Limit of Quantification ~0.5-2.5 ng/mL~2-10 ng/mL~5-25 ng/mL[13][14][15][18]
Matrix Effect MinimizedReducedSignificant (Compensated by IS)[9][19]
Throughput Moderate (amenable to automation)Low to ModerateHigh[9][18]
Cost per Sample HighModerateLow[10][18]

Conclusion and Recommendations

The choice of sample preparation technique for the analysis of nicotine and its metabolites in urine is a critical determinant of data quality and laboratory efficiency.

  • Solid-Phase Extraction (SPE) offers the most thorough sample cleanup, resulting in the highest sensitivity and minimal matrix effects.[9] It is the gold standard for methods requiring low limits of detection and is highly recommended for research applications where accuracy is paramount.

  • Liquid-Liquid Extraction (LLE) provides a good balance between cleanup efficiency and cost. It is a robust and reliable technique capable of producing high-quality data, though it is more labor-intensive and less amenable to high-throughput automation than SPE.[15][16]

  • Dilute-and-Shoot is the most rapid and cost-effective method, ideal for large-scale epidemiological studies or clinical settings where high throughput is the primary concern.[18][19] Its success is entirely dependent on the proper use of a deuterated internal standard like Nicotine-d4 to correct for significant matrix effects and a sufficiently sensitive LC-MS/MS system.[20]

Regardless of the method chosen, the incorporation of Nicotine-d4 as an internal standard is a non-negotiable component of a validatable and trustworthy bioanalytical protocol. Its ability to mimic the behavior of the native analyte from extraction to detection ensures the generation of precise, accurate, and reproducible data, which is the cornerstone of scientific integrity in the field of drug metabolism and toxicology.[1][2][3]

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Okonkwo, C. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3–37. [Link]

  • Sobczak, A., & Golka, D. (2013). [Absorption, metabolism and excretion of nicotine in humans]. Przeglad Lekarski, 70(12), 1013–1018. [Link]

  • Galeazzi, R. L., & PDR, U. (1993). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Journal of Chromatography B: Biomedical Sciences and Applications, 615(1), 115–121. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Owen, L. J., & Keevil, B. G. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 51(Pt 4), 499–502. [Link]

  • McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]

  • Wikipedia contributors. (n.d.). Nicotine. Wikipedia. [Link]

  • Väänänen, V., Kolehmainen, M., & Mussalo-Rauhamaa, H. (1998). Liquid-chromatographic determination of nicotine and cotinine in urine from passive smokers: comparison with gas chromatography with a nitrogen-specific detector. Clinical Chemistry, 44(8 Pt 1), 1776–1781. [Link]

  • Al-Tannak, N. F., Al-Khashman, O. A., Prokopcw, O., & Al-Bataineh, E. (2015). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 988, 119–130. [Link]

  • Kasza, K. A., et al. (2021). Urinary Nicotine Metabolites and Self-Reported Tobacco Use Among Adults in the Population Assessment of Tobacco and Health (PATH) Study, 2013–2014. Nicotine & Tobacco Research, 23(11), 1836–1846. [Link]

  • Al-Delaimy, W. K., & Willett, W. C. (2005). Validation and application of a method for the determination of nicotine and five major metabolites in smokers' urine by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 14(10), 2369–2375. [Link]

  • Park, S. L., et al. (2015). Urine Metabolites for Estimating Daily Intake of Nicotine From Cigarette Smoking. Cancer Epidemiology, Biomarkers & Prevention, 24(5), 856–862. [Link]

  • Restek Corporation. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. [Link]

  • Wang, L., Bernert, J. T., & Pirkle, J. L. (2018). Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 32(11), e4339. [Link]

  • Shihabi, Z. K., & Kute, T. (2003). Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry. Journal of Chromatography B, 796(2), 303–313. [Link]

  • Chen, C. H., & Chou, C. C. (2001). Determination of cotinine in human urine by high-performance liquid chromatography. Journal of Food and Drug Analysis, 9(3), 163-168. [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor™ Biphenyl LC Columns and MS-Friendly Mobile Phases. ResearchGate. [Link]

  • Restek Corporation. (n.d.). (PDF) Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor™ Biphenyl LC Columns and MS-Friendly Mobile Phases. ResearchGate. [Link]

  • Wang, L., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 36(6), e5351. [Link]

  • Ogawa, T., et al. (2016). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Biomedical Research, 37(4), 235–242. [Link]

  • Chambers, D. M., et al. (2021). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-Related Analytes. Analytical Chemistry, 93(46), 15339–15347. [Link]

  • Abu-Qare, A. W., & El-Masri, M. M. (2011). A single-step extraction method for the determination of nicotine and cotinine in Jordanian smokers' blood and urine samples by RP-HPLC and GC-MS. Journal of AOAC International, 94(2), 563–571. [Link]

  • De Cremer, K., et al. (2013). On-line solid-phase extraction with ultra performance liquid chromatography and tandem mass spectrometry for the detection of nicotine, cotinine and trans-3′-hydroxycotinine in urine to strengthen human biomonitoring and smoking cessation studies. Talanta, 115, 689–695. [Link]

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]

  • Ogawa, T., et al. (2016). (PDF) Simple and rapid assay method for simultaneous quantification of urinary nicotine and cotinine using micro-extraction by packed sorbent and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Al-Asmari, A. I. (2023). Dilute and shoot approach for toxicology testing. Journal of Taibah University Medical Sciences, 18(6), 1279–1285. [Link]

  • Al-Asmari, A. I. (2023). Dilute and shoot approach for toxicology testing. Journal of Taibah University Medical Sciences, 18(6), 1279–1285. [Link]

  • Meger, M., et al. (2002). Simultaneous determination of nicotine and eight nicotine metabolites in urine of smokers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 778(1-2), 251–261. [Link]

Sources

Application Note & Protocol: (S)-(-)-Nicotine-d4 for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of (S)-(-)-Nicotine-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of nicotine in pharmacokinetic (PK) studies. The protocol details a robust bioanalytical method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices and adhering to regulatory guidelines, this note ensures the generation of accurate, reproducible, and reliable data for assessing nicotine's absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction: The Imperative for Precision in Nicotine Pharmacokinetics

Nicotine, the primary psychoactive alkaloid in tobacco, exhibits complex pharmacokinetic properties characterized by rapid absorption, extensive distribution to body tissues, and swift metabolism.[1][2][3][4] Understanding its PK profile is critical for evaluating addiction potential, developing smoking cessation therapies, and assessing exposure from various nicotine delivery systems.[1][5][6] Quantitative bioanalysis, particularly LC-MS/MS, has become the definitive method for determining nicotine concentrations in biological matrices due to its high sensitivity and specificity.[7][8][9]

The cornerstone of accurate and precise LC-MS/MS quantification is the use of an appropriate internal standard (IS).[10] A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard".[11][12][13] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiencies and potential matrix effects (ion suppression or enhancement), thereby providing the most effective normalization and correcting for variability during sample preparation and analysis.[10][11][13][14] This application note provides the scientific rationale and a validated, step-by-step protocol for using this compound in demanding pharmacokinetic research.

This compound: Properties and Rationale for Use

This compound is a deuterated form of nicotine where four hydrogen atoms on the pyridine ring have been replaced with deuterium.[15][16] This substitution results in a mass shift that is easily resolved by a mass spectrometer, without significantly altering the molecule's chemical and physical properties.

PropertyValueSource
Chemical Formula C₁₀H₁₀D₄N₂[17]
Molecular Weight 166.26 g/mol [15][16]
Exact Mass 166.140808 Da[17]
Stereochemistry (S)-isomer[15]
Isotopic Purity Typically ≥98%[12]

Causality for Selection:

  • Mass Difference: The +4 Da mass shift is sufficient to prevent isotopic crosstalk with the natural isotopes (M+1, M+2) of unlabeled nicotine.[14]

  • Chemical Equivalence: As a homologous isotopologue, it mirrors the extraction recovery, chromatographic retention time, and ionization response of endogenous nicotine, which is crucial for correcting analytical variability.[10][11][14] Using a structural analogue IS, while possible, carries a higher risk that it will not adequately track the analyte's behavior, potentially compromising data quality.[13]

  • Label Stability: The deuterium atoms are placed on the aromatic pyridine ring, a chemically stable position that prevents back-exchange with hydrogen atoms during sample processing and storage.[18]

Experimental Protocol: Quantification of Nicotine in Human Plasma

This protocol is designed for high-throughput analysis and is validated in accordance with international guidelines.[19][20][21][22]

Materials and Reagents
  • Analytes: (S)-(-)-Nicotine, this compound (IS)

  • Biological Matrix: Human plasma (K₂EDTA), charcoal-stripped plasma for calibration standards.[23][24]

  • Chemicals: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid, Ammonium Hydroxide, Ammonium Acetate, Water (Type I, 18.2 MΩ·cm).

  • Labware: 96-well microtiter plates, 96-well collection plates, autosampler vials.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of nicotine and Nicotine-d4 in methanol.

  • Working Standard Solutions: Serially dilute the nicotine primary stock with 50:50 ACN:Water to prepare working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Nicotine-d4 primary stock with 50:50 ACN:Water. This solution will be used for spiking all samples.

  • Calibration Curve Standards: Spike charcoal-stripped plasma with the appropriate nicotine working solutions to create a calibration curve ranging from 1 to 500 ng/mL.[25] A typical curve may include concentrations of 1, 2, 5, 20, 50, 100, 250, and 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in charcoal-stripped plasma at a minimum of four levels:

    • LLOQ QC: Lower Limit of Quantification (e.g., 1 ng/mL)

    • Low QC: ~3x LLOQ (e.g., 3 ng/mL)

    • Mid QC: In the middle of the calibration range (e.g., 75 ng/mL)

    • High QC: ~75% of the Upper Limit of Quantification (ULOQ) (e.g., 400 ng/mL)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in high-throughput environments.[25]

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma (Calibrator, QC, or Unknown) add_is 2. Add 150 µL IS Working Solution (100 ng/mL Nicotine-d4 in ACN) plasma->add_is Spike with IS vortex 3. Vortex Mix (1 min) (Precipitates Proteins) add_is->vortex Precipitate centrifuge 4. Centrifuge (10 min @ 4000 x g) vortex->centrifuge Pellet Proteins transfer 5. Transfer Supernatant to 96-well plate centrifuge->transfer Isolate Analyte inject 6. Inject onto LC-MS/MS transfer->inject Analyze

Caption: Protein precipitation workflow for plasma samples.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma samples (standards, QCs, or study samples) into a 96-well plate.

  • Add 150 µL of the IS working solution in acetonitrile (100 ng/mL Nicotine-d4) to each well. The acetonitrile acts as the protein precipitating agent.

  • Seal the plate and vortex thoroughly for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis.

  • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Method

The following parameters provide a robust starting point for method development.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for nicotine, a moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minStandard flow rate for analytical UPLC/HPLC systems.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA gradient ensures elution of the analyte while cleaning the column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Ionization Mode Electrospray Ionization (ESI), PositiveNicotine contains basic nitrogen atoms that are readily protonated.[25]
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.

MRM Transitions: The precursor ion for both nicotine and Nicotine-d4 is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nicotine 163.2130.1 (Quantifier)15
163.2117.1 (Qualifier)20
This compound 167.2134.1 (Quantifier)15

Note: Collision energies should be optimized for the specific mass spectrometer being used.

G cluster_workflow LC-MS/MS Analysis Workflow sample Prepared Sample (Supernatant) lc UPLC/HPLC System C18 Column Gradient Elution sample->lc:p1 ms Tandem Mass Spec ESI Source (+) Q1: Precursor Ion Selection Q2: Fragmentation (CID) Q3: Product Ion Selection Detector lc->ms:s1 data Data Acquisition Peak Area Ratio (Analyte/IS) ms:s5->data quant Quantification Calibration Curve data->quant

Caption: General workflow for LC-MS/MS analysis.

Bioanalytical Method Validation

A full validation must be performed to ensure the method is fit-for-purpose, adhering to guidelines from regulatory bodies like the FDA and EMA.[19][20][21][22][26]

Key Validation Parameters:

  • Selectivity & Specificity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of nicotine and the IS.

  • Calibration Curve: Assess the linearity of the curve using a weighted (e.g., 1/x or 1/x²) linear regression. At least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ).

  • Accuracy and Precision: Analyze QC samples in at least five replicates on three separate days. The mean accuracy should be within ±15% of nominal values (±20% at LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at LLOQ).[7][24]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is assessed by comparing the response of an analyte in post-extraction spiked matrix to the response in a neat solution. The IS-normalized matrix factor should have a CV ≤ 15%.[13]

  • Recovery: Determine the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess the stability of nicotine in the biological matrix under various conditions relevant to study sample handling:

    • Freeze-Thaw Stability: (e.g., 3 cycles)

    • Short-Term (Bench-Top) Stability: (e.g., 4-24 hours at room temperature)

    • Long-Term Stability: (at intended storage temperature, e.g., -80°C)

    • Post-Preparative (Autosampler) Stability

Conclusion

The use of this compound as a stable isotope-labeled internal standard is fundamental to achieving high-quality, reliable data in pharmacokinetic studies of nicotine. Its chemical properties ensure it accurately tracks the analyte through sample preparation and analysis, correcting for inevitable process variability.[11][13] The detailed LC-MS/MS protocol and validation framework presented here provide a robust methodology that meets the stringent requirements of regulatory bodies.[19][20] By implementing this self-validating system, researchers can have high confidence in the quantitative data generated, leading to a more accurate characterization of nicotine's pharmacokinetic profile.

References

  • Bijlsma, L., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-7. [Link]

  • Hiemstra, S., et al. (2020). Nicotine Population Pharmacokinetics in Healthy Smokers After Intravenous, Oral, Buccal and Transdermal Administration. Clinical Pharmacokinetics, 59(11), 1469-1483. [Link]

  • Pagan, R. S., et al. (2006). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Journal of Analytical Toxicology, 30(4), 224–231. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Li, Y., et al. (2021). Simultaneous quantification of nicotine salts in e-liquids by LC-MS/MS and GC-MS. Analytical Methods, 13(35), 4015-4022. [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]

  • U.S. Department of Health and Human Services (HHS). (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • FDA Law Blog. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Chapter II Nicotine: Pharmacokinetics, Metabolism, and Pharmacodynamics. WhyQuit. [Link]

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]

  • Consensus. (n.d.). Nicotine Metabolism in the Body: Pathways, Enzymes, and Individual Variation. [Link]

  • Greenhalgh, E.M., & Scollo, M.M. (2018). 6.2 Pharmacokinetics. In Tobacco in Australia: Facts and issues. Cancer Council Victoria. [Link]

  • Chear, N. Z. Y., et al. (2015). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 986–987, 117–128. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Kumar, P., et al. (2014). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of Neuroimmune Pharmacology, 9(3), 384–395. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1837-1846. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3-34. [Link]

  • Wikipedia. (n.d.). Nicotine. [Link]

  • Health Canada. (2014). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. [Link]

  • LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]

  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]

  • Allied Academies. (2025). Nicotine metabolites: Biomarkers for tobacco exposure and addiction studies. Journal of Addiction and Dependence. [Link]

  • ResearchGate. (2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • ResearchGate. (n.d.). Nicotine metabolism. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Chemsrc. (n.d.). This compound. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

  • Weng, L., et al. (2017). Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method. MethodsX, 4, 303-310. [Link]

  • Andrade, J. M., et al. (2015). Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography-tandem mass spectrometry: a simple approach for solving contamination problem and clinical application. Fundamental & Clinical Pharmacology, 29(6), 628-637. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotine-d4. PubChem Compound Database. [Link]

  • Timmins, P. (2017). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Annals of Pharmacotherapy, 51(11), 1001-1008. [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 3(2). [Link]

  • Vergin, K. L., et al. (2017). Nicotine Population Pharmacokinetics in Healthy Adult Smokers: A Retrospective Analysis. Clinical Drug Investigation, 37(6), 579-590. [Link]

  • McAdam, K., et al. (2021). A Randomised Study to Investigate the Nicotine Pharmacokinetics of Oral Nicotine Pouches and a Combustible Cigarette. Scientific Reports, 11(1), 24197. [Link]

  • PMI Science. (2019). Nicotine Pharmacokinetics and Pharmacodynamic Effects of P4M3 Compared with Subjects’ Own Electronic Cigarette. [Link]

Sources

Application of (S)-(-)-Nicotine-d4 in Smoking Cessation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (S)-(-)-Nicotine-d4 in the context of smoking cessation research. It offers in-depth technical insights, validated protocols, and the scientific rationale behind the experimental designs.

Introduction: The Critical Role of a Stable Isotope Internal Standard

In the quest to understand nicotine addiction and develop effective smoking cessation therapies, precise and accurate quantification of nicotine and its metabolites in biological samples is paramount. This compound is a deuterated analog of naturally occurring nicotine. The substitution of four hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to nicotine in its interaction with biological systems but is distinguishable by mass spectrometry. This property makes it an ideal internal standard for quantitative bioanalysis.[1]

The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) like this compound is to account for variability during sample processing and analysis.[2][3] By adding a known amount of the deuterated standard to every sample at the beginning of the workflow, any loss of the target analyte during extraction, or fluctuations in instrument response, will be mirrored by a proportional change in the internal standard.[3] This allows for highly accurate quantification based on the ratio of the analyte's signal to the internal standard's signal, a practice strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3]

Core Applications in Smoking Cessation Research

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are crucial for:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of nicotine from various delivery systems (e.g., cigarettes, nicotine replacement therapies, novel cessation drugs).

  • Metabolic Phenotyping: Assessing the activity of key nicotine-metabolizing enzymes, such as Cytochrome P450 2A6 (CYP2A6), by accurately measuring the ratio of metabolites like cotinine and 3'-hydroxycotinine to nicotine.[4]

  • Therapeutic Drug Monitoring: Quantifying nicotine levels in participants of clinical trials to ensure compliance and to correlate drug efficacy with nicotine intake.

  • Receptor Occupancy Studies: While not used directly as the binding ligand, this compound is essential for quantifying the concentration of unlabeled nicotine used in competition binding assays to determine the affinity of new drug candidates for nicotinic acetylcholine receptors (nAChRs).

The Scientific Rationale: Why Deuteration Matters

Deuterium substitution offers several advantages in drug discovery and metabolism studies.[5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of this bond.[6][7] While this compound is primarily used as a tracer due to its mass difference, understanding the kinetic isotope effect is crucial when designing studies with deuterated drugs intended to have altered metabolic profiles.[5][8] For its role as an internal standard, the key is that it co-elutes chromatographically with the unlabeled analyte and experiences identical ionization efficiency, ensuring the most accurate correction for analytical variability.

Experimental Protocols and Methodologies

Protocol 1: Quantification of Nicotine and Cotinine in Human Plasma using LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of nicotine and its primary metabolite, cotinine, in human plasma, a common procedure in pharmacokinetic studies of smoking cessation products.

1. Materials and Reagents:

  • (S)-(-)-Nicotine and (S)-(-)-Cotinine analytical standards

  • This compound and Cotinine-d3 internal standards

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare primary stock solutions of nicotine, cotinine, this compound, and cotinine-d3 in methanol at 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the nicotine and cotinine stocks to create a calibration curve (e.g., 1-500 ng/mL for nicotine, 1-1000 ng/mL for cotinine).[9]

  • Prepare a working internal standard solution containing this compound and cotinine-d3 at a fixed concentration (e.g., 50 ng/mL) in methanol.[10]

  • Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the working standard solutions.

3. Sample Preparation (Solid Phase Extraction):

  • To 200 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution.[10]

  • Vortex mix and load the sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 2 mL of water, followed by 1.5 mL of 100 mM hydrochloric acid, and then 2 mL of methanol. Dry the cartridge under vacuum between washes.[10]

  • Elute the analytes with 5 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v).[10]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., water with 0.1% formic acid).[10]

4. LC-MS/MS Analysis:

  • LC System: UPLC/HPLC system

  • Column: A hydrophilic interaction liquid chromatography (HILIC) or reverse-phase C18 column suitable for basic compounds.[9][11]

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate nicotine and cotinine from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions for Nicotine and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal Standard
Nicotine163.2130.1This compound
Cotinine177.298.0Cotinine-d3
trans-3'-Hydroxycotinine193.280.1trans-3'-OH-Cotinine-d3

Note: Specific transitions should be optimized for the instrument in use.

5. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

  • Apply a linear regression model with a weighting factor (e.g., 1/x²) to the calibration curve.

  • Quantify the analyte concentration in the QC and unknown samples using the regression equation.

  • The method should be validated according to ICH M10 guidelines, assessing selectivity, accuracy, precision, recovery, calibration curve, and stability.[3]

Workflow for a Pharmacokinetic Study in Smoking Cessation Research

The following diagram illustrates a typical workflow for a clinical study evaluating the pharmacokinetic profile of a new nicotine replacement therapy, where this compound is essential for sample analysis.

PK_Study_Workflow cluster_0 Phase 1: Clinical Conduct cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Analysis P1 Subject Recruitment & Consent P2 Baseline Sample Collection (t=0) P1->P2 P3 Administer Nicotine Product (e.g., Patch, Gum) P2->P3 P4 Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h) P3->P4 B1 Plasma Sample Processing (Centrifugation, Storage at -80°C) P4->B1 Sample Transfer B2 Spike with this compound & other IS B1->B2 B3 Sample Extraction (SPE or LLE) B2->B3 B4 LC-MS/MS Analysis B3->B4 D1 Quantification of Nicotine & Metabolites B4->D1 Data Transfer D2 Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) D1->D2 D3 Statistical Analysis & Reporting D2->D3

Caption: Workflow of a pharmacokinetic study using this compound.

Protocol 2: Competitive Radioligand Binding Assay for α4β2 nAChR

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a novel compound for the α4β2 nicotinic acetylcholine receptor, a key target for smoking cessation drugs. While a radioligand is used for detection, LC-MS/MS with this compound would be used to accurately determine the concentration of the unlabeled nicotine stock solution.

1. Materials:

  • Cell membranes prepared from cells expressing human α4β2 nAChRs.

  • [³H]-Cytisine or [³H]-Nicotine (Radioligand).

  • Unlabeled (S)-(-)-Nicotine (for non-specific binding and standard curve).

  • Test compound (novel drug candidate).

  • Assay Buffer (e.g., PBS).

  • Scintillation cocktail and vials.

  • Glass fiber filters and a cell harvester.

2. Assay Procedure:

  • In a 96-well plate, combine the cell membranes, assay buffer, and increasing concentrations of the test compound.

  • For determining non-specific binding, use a high concentration of unlabeled nicotine (e.g., 10 µM).[12]

  • Add a fixed concentration of the radioligand (e.g., 0.6 nM [³H]-Cytisine) to all wells.[12]

  • Incubate the plate for a defined period (e.g., 120 minutes at 4°C) to reach equilibrium.[12]

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The Nicotine Addiction Pathway: A Target for Cessation Therapies

Understanding the neurobiological basis of nicotine addiction is crucial for developing new therapies. The diagram below illustrates the simplified signaling pathway.

Nicotine_Addiction_Pathway cluster_0 Mesolimbic Pathway Nicotine Nicotine nAChR α4β2 Nicotinic Receptor (on VTA Neuron) Nicotine->nAChR Binds & Activates VTA Ventral Tegmental Area (VTA) Dopamine Dopamine Release VTA->Dopamine Stimulates NAc Nucleus Accumbens (NAc) Dopamine->NAc Acts on Reward Reward, Pleasure, Reinforcement NAc->Reward Mediates

Caption: Nicotine activates α4β2 nAChRs, leading to dopamine release and reward.

Conclusion

This compound is an indispensable tool in the field of smoking cessation research. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical data, which forms the bedrock of pharmacokinetic assessments, metabolism studies, and the evaluation of new therapeutic agents. The protocols and principles outlined in this guide provide a framework for the robust application of this critical reagent, enabling researchers to generate high-quality data to advance the fight against tobacco dependence.

References

  • Kim, S., & Huestis, M. A. (2014). Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3'-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 38(8), 517–527. [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79-115. [Link]

  • PharmGKB. (n.d.). Nicotine Pathway, Pharmacokinetics. The Pharmacogenomics Knowledgebase. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. [Link]

  • Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]

  • Eawag. (1998). Nicotine Pathway Map. Biocatalysis/Biodegradation Database. [Link]

  • Binnington, M. J., et al. (2015). Figure 1, Major pathways of human nicotine metabolism. ResearchGate. [Link]

  • Cognard, E., & Staub, C. (2003). Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection. Clinical Chemistry and Laboratory Medicine, 41(12), 1599-1607. [Link]

  • Nakajima, M., & Yokoi, T. (2005). Interindividual Variability in Nicotine Metabolism: C-Oxidation and Glucuronidation. Drug Metabolism and Pharmacokinetics, 20(4), 227-235. [Link]

  • Gant, T. G. (2011). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry, 46, 403-417. [Link]

  • Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 473-493. [Link]

  • Al Koudsi, N., et al. (2014). Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation. Cancer Epidemiology, Biomarkers & Prevention, 23(1), 229-237. [Link]

  • Penner, N., et al. (2021). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. ACS Omega, 6(43), 28709-28716. [Link]

  • Garofolo, F., & Rocci, M. L. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of Analytical Separations, Vol. 4, 529-563. [Link]

  • Govind, A. P., et al. (2019). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 6(5), ENEURO.0263-19.2019. [Link]

  • Selby, P., et al. (2018). Personalized dosing of nicotine replacement therapy versus standard dosing for the treatment of individuals with tobacco dependence: study protocol for a randomized placebo-controlled trial. Trials, 19(1), 348. [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Scientific. [Link]

  • Sallette, J., et al. (2005). Upregulation of Surface α4β2 Nicotinic Receptors Is Initiated by Receptor Desensitization after Chronic Exposure to Nicotine. Journal of Neuroscience, 25(4), 876-885. [Link]

  • Söylemezoğlu, T., et al. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. Journal of Analytical & Bioanalytical Techniques, 8(5). [Link]

  • Le Lamer, S., et al. (2014). Quantification of nicotine, cotinine, trans-3 '-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure for a clinical study on smoking cessation. Journal of Chromatography B, 964, 137-145. [Link]

  • Al-Malahmeh, A. J., et al. (2017). A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers. Journal of Chromatography B, 1040, 241-249. [Link]

  • Bolman, C., et al. (2015). High intensity smoking cessation interventions: Cardiac patients of low socioeconomic status and low intention to quit profit most. International Journal of Cardiology, 180, 101-107. [Link]

  • Kumar, P., et al. (2014). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of Neuroimmune Pharmacology, 9(3), 382-393. [Link]

  • LCGC International. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International, 19(11). [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation: Guidance for Industry. FDA. [Link]

  • Al-Malahmeh, A. J., et al. (2017). A fully validated LC–MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers. Journal of Chromatography B, 1040, 241-249. [Link]

  • Nichols, S. E., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. Biochemistry, 61(18), 2029-2041. [Link]

  • Shakleya, D. M., et al. (2012). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 906, 85-94. [Link]

  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River. [Link]

  • ResearchGate. (n.d.). A flow chart of the smoking cessation intervention processes. ResearchGate. [Link]

  • Ellerbeck, E. F., et al. (2018). Figure 1, Study Flow (CONSORT) Diagram. In Comparing Two Ways to Help People with COPD Stop Smoking. Patient-Centered Outcomes Research Institute (PCORI). [Link]

  • Piper, M. E., et al. (2016). Identifying Effective Intervention Components for Smoking Cessation: A Factorial Screening Experiment. Addiction, 111(1), 124-136. [Link]

Sources

Application Note: High-Precision Quantification of Nicotine Using Isotope Dilution Mass Spectrometry with (S)-(-)-Nicotine-d4

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of nicotine in complex matrices using Isotope Dilution Mass Spectrometry (IDMS). We detail a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing (S)-(-)-Nicotine-d4 as a stable isotope-labeled internal standard. This application note is designed to equip researchers, particularly those in drug development and tobacco product analysis, with the foundational principles, practical step-by-step protocols, and troubleshooting insights necessary for achieving the highest level of accuracy and precision in nicotine quantification.

Introduction: The Imperative for Accurate Nicotine Quantification

Nicotine is a primary psychoactive alkaloid in tobacco and a key component in smoking cessation therapies and electronic nicotine delivery systems (ENDS).[1][2] Its concentration directly impacts product efficacy, safety, and regulatory compliance. Furthermore, the study of nicotine metabolism, which primarily occurs in the liver via the CYP2A6 enzyme to form cotinine, is crucial for understanding tobacco exposure, addiction potential, and individual responses to therapy.[[“]][4][5] Given the significant health implications, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous validation of analytical methods to ensure data reliability for product applications and public health assessments.[6][7][8][9]

Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for quantitative analysis due to its superior accuracy and precision.[][11][12][13] This technique mitigates many common sources of analytical error, such as matrix effects and sample loss during preparation, by using a stable isotope-labeled version of the analyte as an internal standard (IS).[14][15][16] This guide focuses on the use of this compound, a deuterated isotopologue of nicotine, which serves as an almost ideal internal standard for this application.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that relies on altering the natural isotopic ratio of the analyte in a sample.[12][13] The core principle involves adding a known quantity of a stable isotope-labeled standard (e.g., this compound) to a sample containing an unknown quantity of the native analyte (nicotine).[17]

Because the stable isotope-labeled standard is chemically identical to the analyte, it behaves identically throughout the entire analytical workflow—from extraction and derivatization to chromatographic separation and ionization.[14][15][16] Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) difference. The concentration of the analyte is then determined by the measured ratio of the analyte's signal to the internal standard's signal.[11]

Why this compound is an Ideal Internal Standard:
  • Physicochemical Equivalence: this compound shares nearly identical chemical and physical properties with natural nicotine, ensuring they co-elute during chromatography and experience the same ionization efficiency or suppression in the mass spectrometer's source.[14][18] This is a critical factor for accurately compensating for matrix effects, which are a common challenge in complex biological or e-liquid samples.

  • Mass Differentiation: The four deuterium atoms increase the mass of the molecule by four Daltons, providing a clear mass shift that is easily resolved by a tandem mass spectrometer without introducing significant changes to its chemical behavior.[1][14]

  • Stability: The deuterium labels are stable and do not readily exchange with hydrogen atoms from the solvent or matrix under typical analytical conditions, ensuring the integrity of the standard throughout the analysis.[19]

Figure 1: Isotope Dilution Mass Spectrometry Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Sample (Unknown Nicotine) Spike Add Known Amount of this compound (IS) Sample->Spike Step 1 Extraction Extraction & Cleanup Spike->Extraction Step 2 LC LC Separation (Co-elution) Extraction->LC Step 3 MS Mass Spectrometry (Detection) LC->MS Step 4 Data Data Processing (Ratio Calculation) MS->Data Step 5 Result Final Concentration of Nicotine Data->Result Step 6

Caption: Figure 1: Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocol: Nicotine Quantification in E-Liquid

This protocol provides a validated method for determining the concentration of nicotine in e-liquids, a common application in quality control and regulatory submission. The principles can be adapted for other matrices like plasma or urine with appropriate modifications to the sample preparation steps.[20][21][22][23]

Materials and Reagents
  • Standards:

    • (S)-(-)-Nicotine (≥99% purity, certified reference material)

    • This compound (≥98% isotopic purity, certified reference material)[1]

  • Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Deionized Water (18.2 MΩ·cm)

  • Apparatus:

    • Volumetric flasks and pipettes (Class A)

    • Analytical balance (readable to 0.01 mg)

    • Vortex mixer

    • Centrifuge

    • LC autosampler vials with inserts

Preparation of Standard Solutions
  • Nicotine Primary Stock (1 mg/mL): Accurately weigh ~10 mg of (S)-(-)-Nicotine into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Nicotine-d4 Internal Standard Stock (1 mg/mL): Prepare in the same manner as the nicotine primary stock.

  • Working Internal Standard Solution (1 µg/mL): Dilute the Nicotine-d4 stock solution 1:1000 with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the nicotine primary stock with 50:50 (v/v) acetonitrile:water to cover the expected concentration range of the samples (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation (Dilute-and-Shoot)

The "dilute-and-shoot" method is often sufficient for e-liquid matrices, which are less complex than biological fluids.[24][25]

  • Initial Dilution: Accurately weigh ~100 mg of the e-liquid sample into a 10 mL volumetric flask. Dilute to volume with methanol. This initial dilution factor (e.g., ~100x) will depend on the labeled nicotine concentration.

  • Working Sample Preparation: Transfer 100 µL of the diluted e-liquid to an autosampler vial.

  • Spiking: Add 100 µL of the working internal standard solution (1 µg/mL this compound) to the vial.

  • Final Dilution: Add 800 µL of 50:50 (v/v) acetonitrile:water to the vial.

  • Mixing: Cap the vial and vortex thoroughly for 30 seconds.

Figure 2: Sample Preparation Workflow for E-Liquids start E-Liquid Sample weigh Weigh ~100 mg start->weigh dilute1 Dilute to 10 mL with Methanol weigh->dilute1 transfer Transfer 100 µL of Diluted Sample dilute1->transfer add_is Add 100 µL of 1 µg/mL Nicotine-d4 transfer->add_is dilute2 Add 800 µL of 50:50 ACN:H2O add_is->dilute2 vortex Vortex for 30s dilute2->vortex end Inject into LC-MS/MS vortex->end

Caption: Figure 2: Sample Preparation Workflow for E-Liquids.

LC-MS/MS Conditions

The following conditions serve as a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Table 3: MRM Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q2) m/zDwell Time (ms)Collision Energy (eV)
Nicotine 163.1132.110025
This compound 167.1136.110025

Data Analysis and Method Validation

Calibration Curve

Construct a calibration curve by plotting the peak area ratio (Nicotine / Nicotine-d4) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used. The correlation coefficient (r²) should be >0.99 for the curve to be accepted.

Method Validation

To ensure the method is fit for purpose, it must be validated according to established guidelines, such as those from the FDA or ICH.[6][8]

Table 4: Typical Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.r² > 0.99
Accuracy The closeness of the measured value to the true value. Assessed using Quality Control (QC) samples.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual test results. Assessed as %CV for QC samples.≤15% CV (≤20% at LLOQ) for both intra-day and inter-day measurements.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. Should be consistent across batches.
Stability Analyte stability in the matrix under various storage and processing conditions (e.g., freeze-thaw).Recovery within ±15% of nominal concentration.

Conclusion

Isotope Dilution Mass Spectrometry using this compound as an internal standard provides an exceptionally robust, accurate, and precise method for the quantification of nicotine. The inherent ability of this technique to correct for sample loss and matrix-induced signal variability makes it the definitive method for applications where data integrity is paramount, including pharmaceutical development, clinical research, and regulatory compliance for tobacco and nicotine-containing products. By following the principles and protocols outlined in this guide, researchers can achieve high-quality, defensible data for their most critical applications.

References

  • ISO 20714:2019: E-liquid — Determination of nicotine, propylene glycol and glycerol in liquids used in electronic nicotine delivery devices — Gas chromatographic method. International Organization for Standardization. [Link]

  • Nicotine Metabolism in the Body: Pathways, Enzymes, and Individual Variation. Consensus. [Link]

  • (+/-)-Nicotine-D4. Cerilliant. [Link]

  • Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. Canada.ca. [Link]

  • McGuffey JE, Wei B, Bernert JT, et al. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS ONE. 2014. [Link]

  • Xia, Y., McGuffey, J.E., Wei, B., Blount, B.C., Wang, L. Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry. ACS Omega 2020, 5, 23, 13688–13694. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of oncology, 2009, 384042. [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? LinkedIn. [Link]

  • Zhang, Y., et al. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography. 2022. [Link]

  • Validation and Verification of Analytical Testing Methods Used for Tobacco Products. U.S. Food and Drug Administration (FDA). [Link]

  • What Is Isotope Dilution Mass Spectrometry? Chemistry For Everyone. YouTube. [Link]

  • Isotope dilution. Wikipedia. [Link]

  • Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]

  • Navigating FDA's Guidance on Validation and Verification of Analytical Testing Methods for Tobacco Products. Health Law Update. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]

  • The FDA's New Guidance: What It Means for the Tobacco Industry. McKinney Specialty Labs. [Link]

  • Simultaneous determination of nicotine, propylene glycol, glycerin, menthol, ethanol and water in electronic cigarettes by gas chromatography. CORESTA. [Link]

  • FDA Issues Final Guidance on Testing Methods. Tobacco Reporter. [Link]

  • Modified QuEChERS for HILIC LC/MS/MS Analysis of Nicotine and Its Metabolites in Fish. Agilent. [Link]

  • Development of methods by regional and international standards organizations for testing andmeasuring the contents and emissions of electronic nicotine and non. eScholarship.org. [Link]

  • Chemical analysis of electronic cigarette liquids (e-liquids) and direct nicotine quantitation using surface-assisted flowing atmospheric-pressure afterglow desorption/ionization mass spectrometry (SA-FAPA-MS). SpringerLink. [Link]

  • Analysis of Nicotine and Nicotine-Related Compounds in Electronic Cigarette Liquids and Aerosols by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

Sources

Application Note: High-Throughput Quantification of Nicotine Metabolites in Biological Matrices Using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of key nicotine metabolites—cotinine and trans-3'-hydroxycotinine—in human plasma and urine. The protocol leverages the precision of stable isotope-labeled deuterated internal standards and the specificity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is critical for clinical and toxicological research, therapeutic drug monitoring, and studies on tobacco exposure and smoking cessation. We provide a comprehensive guide, from sample preparation using solid-phase extraction to data acquisition and analysis, grounded in established bioanalytical method validation principles.

Introduction: The Rationale for Precise Metabolite Quantification

Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism in the body.[1] The liver enzyme cytochrome P450 2A6 (CYP2A6) is the primary catalyst, converting nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine (3HC).[1][2][3] The concentrations of these metabolites in biological fluids like plasma and urine serve as reliable biomarkers for assessing tobacco smoke exposure.[4][5] Furthermore, the ratio of 3HC to cotinine is a well-established phenotypic measure of CYP2A6 activity, which influences smoking behaviors and the efficacy of smoking cessation therapies.[3][5]

Accurate quantification is therefore paramount. The "gold standard" for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[6][7] A crucial element for ensuring the accuracy and reproducibility of this technique is the use of stable isotope-labeled internal standards (SIL-IS), such as deuterated analogs of the target analytes.[8][9] These standards, including nicotine-d4, cotinine-d3, and trans-3'-hydroxycotinine-d4, co-elute chromatographically with their non-labeled counterparts but are distinguishable by their higher mass. By adding a known amount of SIL-IS to each sample at the beginning of the workflow, any variability or loss during sample preparation and ionization is effectively normalized, leading to highly reliable quantitative data.

This guide provides a detailed protocol that has been optimized for high-throughput analysis without compromising data quality, adhering to the principles outlined in regulatory guidelines such as those from the FDA and EMA.[10][11][12][13][14]

Nicotine Metabolism Overview

The primary metabolic pathway of nicotine is crucial to understanding the selection of target analytes for this method.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (Major Pathway) Hydroxycotinine trans-3'-hydroxycotinine (3HC) Cotinine->Hydroxycotinine CYP2A6 Excretion Urinary Excretion Hydroxycotinine->Excretion

Caption: Major metabolic pathway of nicotine to cotinine and trans-3'-hydroxycotinine.

Materials and Reagents

Chemicals and Solvents
  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (Optima™ LC/MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ammonium Hydroxide

  • Dichloromethane (HPLC Grade)

  • Isopropanol (HPLC Grade)

Standards
  • Nicotine (Certified Reference Material)

  • Cotinine (Certified Reference Material)[8]

  • trans-3'-hydroxycotinine (Certified Reference Material)[15]

  • Nicotine-d4 (Pyridine-d4)[16][17][18][19][20]

  • Cotinine-d3[8]

  • trans-3'-hydroxycotinine-d4 (or other suitable deuterated analog)

Consumables and Equipment
  • Calibrated Pipettes and sterile, disposable tips

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

  • Solid-Phase Extraction (SPE) cartridges or 96-well plates (e.g., Mixed-Mode Cation Exchange)[21][22]

  • SPE vacuum or positive pressure manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS System (e.g., Triple Quadrupole Mass Spectrometer with an ESI source)

  • Analytical Column (e.g., C18 reverse-phase, 2.1 x 50 mm, 1.7 µm)[6]

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of nicotine, cotinine, 3HC, and their corresponding deuterated internal standards in methanol.

  • Working Standard Solutions: Serially dilute the primary stocks to create a combined working standard solution for the calibration curve and separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.

  • Internal Standard (IS) Spiking Solution: Prepare a combined working solution of the deuterated internal standards (e.g., 50 ng/mL of each) in a suitable solvent like 50:50 methanol:water.[23][24]

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to remove interfering matrix components like proteins and salts while concentrating the analytes of interest.[25][26]

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution Sample 500 µL Plasma/Urine Spike Add 50 µL IS Spiking Solution Sample->Spike Vortex Vortex Mix Spike->Vortex Condition Condition SPE Plate (Methanol, then Water) Vortex->Condition Load Load Pre-treated Sample Condition->Load Wash1 Wash 1 (e.g., 5% Methanol in Water) Load->Wash1 Wash2 Wash 2 (e.g., Dichloromethane) Wash1->Wash2 Elute Elute Analytes (e.g., 5% NH4OH in Dichloromethane:IPA) Wash2->Elute Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for nicotine metabolite analysis.

Step-by-Step Protocol:

  • Sample Thawing & Pre-treatment: Thaw plasma or urine samples on ice. Pipette 500 µL of sample, calibration standard, or QC into a polypropylene tube.

  • Internal Standard Spiking: Add 50 µL of the combined IS spiking solution to every tube (except for double blanks). Vortex for 30 seconds.[27]

  • SPE Plate Conditioning: Condition the wells of the SPE plate by passing 1 mL of methanol followed by 1 mL of water.[26]

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent.[28]

  • Washing: Wash the sorbent to remove interferences. A typical wash sequence might include 1 mL of 5% methanol in water, followed by 1 mL of dichloromethane.

  • Elution: Elute the analytes of interest using 1 mL of a solvent mixture like Dichloromethane:Isopropanol:Ammonium Hydroxide (e.g., 78:20:2 v/v/v) into a clean 96-well collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

LC-MS/MS Method

The chromatographic separation is performed using a reverse-phase C18 column, followed by detection on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Example LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient5% B to 95% B over 3 min, hold 1 min, re-equilibrate for 1 min
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (m/z)
Cotinine177.1
Cotinine-d3180.1
trans-3'-HC193.1
trans-3'-HC-d4197.1

Note: MRM transitions should be empirically optimized for the specific instrument used.[29]

Data Analysis and Quantification

Quantification is based on the principle of isotope dilution. A calibration curve is constructed by plotting the peak area ratio of the analyte to its corresponding deuterated internal standard against the nominal concentration of the calibrators. A weighted (1/x²) linear regression is typically used. The concentrations of the nicotine metabolites in the unknown samples and QCs are then calculated from this regression equation.[23]

Table 2: Example Calibration Curve and QC Data

Sample TypeNominal Conc. (ng/mL)Calculated Conc. (ng/mL)% Accuracy
Cotinine
Calibrator 1 (LLOQ)0.50.4896.0%
Calibrator 8 (ULOQ)500505.1101.0%
QC Low1.51.55103.3%
QC Mid7573.297.6%
QC High400408.8102.2%
trans-3'-HC
Calibrator 1 (LLOQ)0.50.52104.0%
Calibrator 8 (ULOQ)500495.399.1%
QC Low1.51.4798.0%
QC Mid7576.9102.5%
QC High400394.098.5%

Trustworthiness: A Self-Validating System

To ensure the reliability of results, the bioanalytical method must be fully validated according to regulatory guidelines.[10][12][30] This process demonstrates that the assay is suitable for its intended purpose.[12]

Validation_Workflow cluster_params Key Validation Parameters Validation Bioanalytical Method Validation (ICH M10 Guidelines) Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy & Precision Validation->Accuracy LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Linearity Calibration Curve & Linearity Validation->Linearity Recovery Matrix Effect & Recovery Validation->Recovery Stability Analyte Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Caption: Core parameters for bioanalytical method validation.

  • Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analytes from endogenous matrix components or other potential interferences.

  • Accuracy and Precision: Assessed by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (CV%) should not exceed 15% (20% at the LLOQ).[31]

  • Calibration Curve: The relationship between concentration and response must be defined and reproducible over the intended analytical range.

  • Matrix Effect: The potential for ion suppression or enhancement from the biological matrix must be evaluated to ensure it does not affect quantification. The use of SIL-IS is the most effective strategy to mitigate matrix effects.[25]

  • Stability: The stability of the analytes must be confirmed under various conditions encountered during sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.

By rigorously validating these parameters, the protocol becomes a self-validating system, ensuring that the data generated is trustworthy and suitable for regulatory submission or publication.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • Hecht, S. S. (2011). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of the National Cancer Institute. Monographs, (2011), 67-71. Retrieved from [Link]

  • Allied Academies. (2025). CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. Journal of Addiction and Neuropharmacology. Retrieved from [Link]

  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • GPnotebook. (2018). Nicotine metabolism and smoking. Retrieved from [Link]

  • Nakajima, M., & Yokoi, T. (2005). Metabolic pathways of nicotine in humans. Current Drug Metabolism, 6(5), 493-500. Retrieved from [Link]

  • European Medicines Agency. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Chen, L. S., et al. (2014). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 23(6), 1043-1053. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2009). Draft Guideline Bioanalytical method validation. Retrieved from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Pacifici, R., et al. (1995). Solid-phase extraction of nicotine and its metabolites for high-performance liquid chromatographic determination in urine. Journal of Chromatography B: Biomedical Applications, 668(1), 187-188. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]

  • Norlab. (n.d.). Extraction of Nicotine and Metabolites from Urine, Serum, Plasma, Whole Blood SLE+. Retrieved from [Link]

  • Murphy, S. E., et al. (2009). Quantification of [2H]2-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(26), 2824–2828. Retrieved from [Link]

  • Jacob, P., et al. (2011). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 267-276. Retrieved from [Link]

  • Oh, J., et al. (2020). A Simple and High-throughput LC-MS/MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH cotinine, Nornicotine, and Anabasine in Urine and its Application in the General Korean Population. Journal of Analytical Toxicology, 45(6), 577-584. Retrieved from [Link]

  • Dawson, J. R., et al. (2001). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Journal of Analytical Toxicology, 25(5), 389-394. Retrieved from [Link]

  • Li, A. (2022). Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. VCU Scholars Compass. Retrieved from [Link]

  • Perrault, K. A., et al. (2023). Salting-Out-Assisted Liquid–Liquid Extraction Method for the Determination of Nicotine from Oral Traditional and Innovative Tobacco Products Using UPLC-MS/MS. ACS Omega, 8(34), 31057-31065. Retrieved from [Link]

  • Dawson, J. R., et al. (2001). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. ResearchGate. Retrieved from [Link]

  • Coulter, C., et al. (1995). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Journal of analytical toxicology, 19(5), 323-327. Retrieved from [Link]

  • Kim, S., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. Retrieved from [Link]

  • Moyer, T. P., et al. (2002). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Clinical Chemistry, 48(9), 1461-1471. Retrieved from [Link]

  • Scherer, G., et al. (2019). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Journal of Chromatography B, 1128, 121779. Retrieved from [Link]

  • Gray, T. R., et al. (2015). Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 39(8), 630–640. Retrieved from [Link]

  • Wang, Y., et al. (2022). Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application. Journal of Pharmaceutical and Biomedical Analysis, 215, 114758. Retrieved from [Link]

  • Marcussen, M. H., et al. (2007). Determination of Cotinine in Pericardial Fluid and Whole Blood by Liquid Chromatography– Tandem Mass Spectrometry. Journal of Analytical Toxicology, 31(5), 268-273. Retrieved from [Link]

  • Kanojia, N., et al. (2022). Extraction and analysis of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) from cigarettes using small volume liquid. IP International Journal of Forensic Medicine and Toxicological Sciences, 7(1), 8-11. Retrieved from [Link]

  • Abdullahi, M. S., et al. (2018). Extraction of Nicotine (3-(1-methyl-2-pyrrolidinyl) pyridine) from Tobacco Leaves Separated from Gold Live Classic BrandTM Cigarettes by Solvent Extraction Approach and Characterization Via IR Analysis. Biosciences Biotechnology Research Asia, 15(4). Retrieved from [Link]

  • Nakajima, M., et al. (2012). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Biomedical Research, 33(4), 225-230. Retrieved from [Link]

  • Kim, S., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. Retrieved from [Link]

  • Puripattanavong, J., et al. (2021). Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film. Polymers, 13(16), 2736. Retrieved from [Link]

  • PhenX Toolkit. (2021). Protocol - Nicotine Metabolite Ratio - Serum and Saliva. Retrieved from [Link]

  • Cerilliant. (n.d.). (+-)-Nicotine-D4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotine-d4. PubChem Compound Database. Retrieved from [Link]

  • Murphy, S. E., et al. (2013). Cotinine and Trans 3'-hydroxycotinine in Dried Blood Spots as Biomarkers of Tobacco Exposure and Nicotine Metabolism. Journal of exposure science & environmental epidemiology, 23(3), 328–333. Retrieved from [Link]

  • SynZeal. (n.d.). Nicotine D4. Retrieved from [Link]

  • Jacob, P., et al. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 267-276. Retrieved from [Link]

  • Benowitz, N. L., et al. (2002). Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking. British Journal of Clinical Pharmacology, 53(4), 371-379. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening Assays Involving (S)-(-)-Nicotine-d4

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (S)-(-)-Nicotine-d4 in high-throughput screening (HTS) assays. We will delve into the fundamental principles justifying the use of stable isotope-labeled standards in quantitative bioanalysis, followed by detailed, field-proven protocols for two key HTS applications: a competitive radioligand binding assay for nicotinic acetylcholine receptors (nAChRs) and a metabolic stability assay using human liver microsomes. This guide emphasizes the causality behind experimental choices to ensure robust, reproducible, and accurate results.

The Rationale for Employing this compound in High-Throughput Screening

In the landscape of drug discovery and development, high-throughput screening (HTS) allows for the rapid assessment of large compound libraries for their biological activity.[1] When dealing with endogenous molecules like nicotine or its analogs, the ability to accurately quantify the analyte in complex biological matrices is paramount. This is where stable isotope-labeled internal standards, such as this compound, become indispensable tools.

This compound is chemically identical to its unlabeled counterpart, (S)-(-)-Nicotine, with the key difference being the replacement of four hydrogen atoms with deuterium.[2][3] This seemingly minor modification has profound implications for quantitative analysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone of modern bioanalysis.[4][5]

The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry.[4] The standard is added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[4] Because this compound has nearly identical physicochemical properties to the analyte, it experiences the same variations during sample processing (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume variations, ion suppression or enhancement in the mass spectrometer source).[5][6][7] Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.[4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration, leading to a significant enhancement in assay precision and accuracy.[4][7]

Application 1: High-Throughput Competitive Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are crucial therapeutic targets for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[8] Identifying novel antagonists or modulators of these receptors is a key objective in drug discovery.[8][9] The following protocol outlines a high-throughput competitive binding assay to screen for compounds that displace a radiolabeled ligand from nAChRs, using this compound as an internal standard for the quantification of a positive control (unlabeled nicotine).

Experimental Workflow: nAChR Competitive Binding Assay

nAChR_Binding_Workflow cluster_prep Plate Preparation cluster_incubation Incubation & Termination cluster_analysis Quantification prep1 Dispense nAChR-expressing cell membrane homogenate into 96-well plates prep2 Add test compounds or unlabeled Nicotine (positive control) prep1->prep2 prep3 Add radiolabeled ligand (e.g., [3H]-Epibatidine) prep2->prep3 lcms_prep For positive control wells: Extract and add This compound prep2->lcms_prep Positive Control Processing inc Incubate to allow competitive binding to reach equilibrium prep3->inc term Terminate reaction by rapid filtration through glass fiber filters inc->term wash Wash filters to remove unbound radioligand term->wash scint Measure bound radioactivity using liquid scintillation counting wash->scint lcms Quantify unlabeled Nicotine using LC-MS/MS lcms_prep->lcms

Caption: Workflow for the nAChR competitive binding assay.

Detailed Protocol

Materials and Reagents:

  • Cell Membranes: Membranes from a stable cell line expressing the desired nAChR subtype (e.g., α4β2).

  • Radioligand: [³H]-Epibatidine or other suitable high-affinity nAChR radioligand.

  • Positive Control: (S)-(-)-Nicotine.

  • Internal Standard: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Test Compounds: Library of compounds for screening.

  • Filtration Plate: 96-well glass fiber filter plate.

  • Scintillation Cocktail.

Procedure:

  • Plate Preparation:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 2 µL of test compound, (S)-(-)-Nicotine (for standard curve), or DMSO (vehicle control) to the appropriate wells.

    • Add 50 µL of the nAChR membrane preparation (pre-diluted in assay buffer).

    • Add 50 µL of the radioligand (e.g., [³H]-Epibatidine) at a final concentration close to its Kd.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Termination and Filtration:

    • Rapidly harvest the contents of the plate onto a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the bound radioactivity using a microplate scintillation counter.

  • Positive Control Quantification (LC-MS/MS):

    • For wells containing the unlabeled nicotine standard curve, elute the bound ligand from the filter paper using an appropriate solvent (e.g., methanol).

    • Add a fixed concentration of this compound to each eluted sample.

    • Analyze the samples by LC-MS/MS to determine the concentration of unlabeled nicotine.

Data Analysis and Interpretation

The percentage of radioligand binding for each test compound is calculated relative to the control wells. A lower scintillation count indicates that the test compound has displaced the radioligand and is a potential nAChR binder. The IC₅₀ value (the concentration of a compound that displaces 50% of the specific binding of the radioligand) can then be determined for active compounds.

Table 1: Example Data for nAChR Competitive Binding Assay

Compound IDConcentration (µM)% Inhibition of [³H]-Epibatidine BindingCalculated IC₅₀ (µM)
(S)-(-)-Nicotine 0.0115.20.05
0.165.8
192.1
Test Compound A 108.5> 100
Test Compound B 1055.38.7
Test Compound C 1095.10.9

Application 2: High-Throughput Metabolic Stability Assay

Assessing the metabolic stability of a drug candidate is a critical step in early drug development.[10][11][12] Compounds that are too rapidly metabolized may have poor oral bioavailability and a short duration of action.[13] This assay measures the rate at which a test compound is metabolized by liver enzymes, typically using human liver microsomes (HLMs) which are rich in Phase I enzymes like cytochrome P450s.[10][14] this compound is used here as the internal standard to accurately quantify the remaining parent compound (in this case, nicotine as a model substrate) over time.

Experimental Workflow: Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis setup1 Prepare master mix of human liver microsomes and buffer setup2 Dispense master mix into 96-well plate setup1->setup2 setup3 Add test compound (e.g., Nicotine) setup2->setup3 preinc Pre-incubate at 37°C setup3->preinc start Initiate reaction by adding NADPH cofactor preinc->start timepoint0 Time 0: Immediately quench a set of wells with cold Acetonitrile containing This compound start->timepoint0 inc Incubate at 37°C start->inc centrifuge Centrifuge plate to pellet precipitated protein timepoint0->centrifuge timepoints At subsequent time points (e.g., 5, 15, 30, 60 min), quench corresponding wells inc->timepoints timepoints->centrifuge supernatant Transfer supernatant to a new plate centrifuge->supernatant lcms Analyze by LC-MS/MS to quantify remaining parent compound supernatant->lcms

Caption: Workflow for the microsomal metabolic stability assay.

Detailed Protocol

Materials and Reagents:

  • Human Liver Microsomes (HLMs): Pooled from multiple donors.

  • Test Compound: (S)-(-)-Nicotine (as a model substrate).

  • Internal Standard: this compound.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor: NADPH regenerating system (or NADPH stock solution).

  • Quenching Solution: Ice-cold acetonitrile containing this compound at a known concentration.

Procedure:

  • Reaction Setup:

    • Prepare a solution of the test compound in the phosphate buffer.

    • In a 96-well plate, add the test compound solution.

    • Add the HLM suspension (e.g., final protein concentration of 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation and Time Points:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells.

    • Time 0: Immediately stop the reaction in the first set of wells by adding 100 µL of ice-cold quenching solution (acetonitrile with this compound).

    • Continue incubating the plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in the corresponding wells with the quenching solution.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the ratio of the peak area of the parent compound to the peak area of the this compound internal standard.

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is calculated relative to the Time 0 sample. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) can be calculated.

  • Half-life (t₁/₂): 0.693 / k

  • Intrinsic Clearance (Clᵢₙₜ): (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein)

Table 2: Example Data from a Metabolic Stability Assay of (S)-(-)-Nicotine

Time (min)% Parent Compound Remainingln(% Remaining)
01004.61
585.24.44
1560.14.09
3035.53.57
6012.12.49

From this data, a half-life of approximately 25 minutes and a high intrinsic clearance would be calculated, indicating rapid metabolism of nicotine by human liver microsomes.

Conclusion

This compound is a critical tool for enabling accurate and precise high-throughput screening assays in drug discovery. Its application as a stable isotope-labeled internal standard in LC-MS/MS analysis provides a self-validating system that corrects for inevitable experimental variability. The protocols detailed herein for nAChR competitive binding and metabolic stability serve as robust frameworks for researchers to screen and characterize compounds with confidence, ultimately accelerating the identification of promising new therapeutic candidates.

References

  • Gopalakrishnan, M., et al. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. Assay and Drug Development Technologies, 9(2), 166-176. [Link]

  • Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine. [Link]

  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assays. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Wikipedia. High-throughput screening. [Link]

Sources

Use of deuterated compounds in tobacco exposure biomarker studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Gold Standard in Tobacco Exposure Assessment: A Guide to the Use of Deuterated Compounds in Biomarker Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The quantitative analysis of biomarkers in biological matrices is fundamental to understanding exposure to tobacco and nicotine-containing products. Accurate measurement is paramount for clinical research, epidemiological studies, and regulatory submissions. Biomarkers such as nicotine, cotinine, tobacco-specific nitrosamines (TSNAs), and metabolites of polycyclic aromatic hydrocarbons (PAHs) provide a detailed window into an individual's exposure and metabolic activation of harmful constituents.[1][2][3] The inherent complexity and variability of biological samples (e.g., plasma, urine, saliva) present significant analytical challenges, including matrix effects, ion suppression/enhancement, and variations in sample preparation recovery.[4]

This application note details the critical role of stable isotope-labeled internal standards (SIL-ISs), specifically deuterated compounds, in overcoming these challenges. By employing the principle of isotope dilution mass spectrometry, deuterated standards ensure the highest level of accuracy and precision in quantitative bioanalysis.[5][6] We will explain the causality behind this methodology, provide detailed protocols for the analysis of key tobacco biomarkers using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and outline the necessary steps for method validation in accordance with regulatory expectations.[4][7][8]

The Principle: Why Deuterated Internal Standards are Essential

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) before processing.[9] Its purpose is to normalize for variability throughout the analytical workflow. While a structural analog can be used, a stable isotope-labeled version of the analyte is considered the "gold standard".[5]

Causality Behind the Choice: A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium, a stable, non-radioactive heavy isotope of hydrogen.[6][10] This near-perfect chemical mimicry provides several critical advantages:

  • Compensates for Matrix Effects: The analyte and the deuterated IS experience identical or near-identical ion suppression or enhancement during electrospray ionization (ESI) because they have the same physicochemical properties and ionization efficiency.[4][11]

  • Corrects for Extraction Variability: Any loss of the analyte during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the deuterated IS, as they behave identically.[10]

  • Co-elution: The deuterated IS co-elutes with the analyte chromatographically. This ensures that any temporal variations in instrument response or matrix effects at that specific retention time are effectively normalized.[5][10]

  • Mass Spectrometric Distinction: Despite their chemical similarity, the mass spectrometer easily distinguishes between the analyte and the deuterated IS due to their mass-to-charge (m/z) difference.

Quantification is therefore based on the ratio of the analyte's response to the IS's response, not on the absolute response of the analyte. This ratio remains stable even if sample loss or signal suppression occurs, leading to a robust and reliable assay.[5]

Key Tobacco Exposure Biomarkers & Their Deuterated Analogs

The selection of biomarkers depends on the research question, considering factors like the compound's half-life and specificity to tobacco.

Nicotine and its Metabolites

Nicotine itself is a short-term biomarker due to its rapid half-life of about 2 hours.[1] Its primary metabolite, cotinine, has a much longer half-life (approx. 16-20 hours), making it the most widely used biomarker for assessing tobacco exposure over the previous few days.[1][12] Further metabolism of cotinine yields trans-3'-hydroxycotinine (3-OH-cotinine). The ratio of 3-OH-cotinine to cotinine, known as the Nicotine Metabolite Ratio (NMR), can serve as a biomarker for the rate of nicotine metabolism.[13]

  • Analytes: Nicotine, Cotinine, trans-3'-hydroxycotinine

  • Common Deuterated IS: Nicotine-d4, Cotinine-d3, trans-3'-hydroxycotinine-d3[14][15][16]

Nicotine Nicotine (t½ ≈ 2 hrs) Cotinine Cotinine (t½ ≈ 16-20 hrs) Major Biomarker Nicotine->Cotinine Metabolism (CYP2A6) OH_Cotinine trans-3'-hydroxycotinine Cotinine->OH_Cotinine Metabolism (CYP2A6)

Figure 1: Simplified metabolic pathway of nicotine.

Tobacco-Specific Nitrosamines (TSNAs)

TSNAs are potent carcinogens formed from alkaloids present in tobacco. 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a key TSNA, and its metabolite, NNAL, has a long half-life (10-16 days), making it an excellent biomarker for long-term exposure and for assessing smoking cessation.[3]

  • Analyte: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)

  • Common Deuterated IS: NNAL-d3

Polycyclic Aromatic Hydrocarbons (PAHs)

PAHs are products of incomplete combustion of organic materials, including tobacco.[17][18] They are a class of chemicals containing known carcinogens.[19][20] Urinary metabolites, such as 1-hydroxypyrene (a metabolite of pyrene) and phenanthrene tetrols (PheT), are used as biomarkers of PAH exposure.[18][21]

  • Analytes: 1-Hydroxypyrene (1-HP), 2-Naphthol, Hydroxyfluorenes

  • Common Deuterated IS: 1-Hydroxypyrene-d9, 2-Naphthol-d7

Application Protocol: Quantification of Nicotine and Cotinine in Human Saliva

This protocol provides a validated method for the simultaneous quantification of nicotine and cotinine in human saliva using isotope dilution LC-MS/MS. Saliva is a non-invasive matrix where cotinine concentrations are highly correlated with blood levels.[22]

Scope and Principle

This method uses a simple protein precipitation step for sample cleanup, followed by analysis using a triple quadrupole mass spectrometer. Deuterated internal standards (Nicotine-d4 and Cotinine-d3) are used for accurate quantification.

Materials and Reagents
  • Analytes: Nicotine (≥98% purity), Cotinine (≥98% purity)

  • Internal Standards: Nicotine-d4, Cotinine-d3

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Pooled human saliva (drug-free)

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials

Instrumentation
  • LC System: UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard and Sample Preparation

1. Stock Solutions (1 mg/mL):

  • Prepare individual stock solutions of Nicotine, Cotinine, Nicotine-d4, and Cotinine-d3 in methanol. Store at -20°C.

2. Intermediate & Working Solutions:

  • Prepare intermediate spiking solutions for calibration standards (CS) and quality controls (QC) by diluting the stock solutions in 50:50 Methanol:Water.

  • Prepare a combined Internal Standard (IS) Working Solution containing Nicotine-d4 (e.g., 100 ng/mL) and Cotinine-d3 (e.g., 100 ng/mL) in acetonitrile.

3. Calibration Standards and Quality Controls:

  • Prepare CS and QCs by spiking appropriate amounts of the intermediate solutions into pooled human saliva. A typical calibration range is 2–100 ng/mL for nicotine and 20–1,000 ng/mL for cotinine.[15] QCs should be prepared at low, medium, and high concentrations.

4. Sample Preparation Workflow:

  • Step 1: Aliquot 100 µL of study sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 300 µL of the IS Working Solution (in acetonitrile) to each tube. The acetonitrile serves to precipitate proteins.

  • Step 3: Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Step 4: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 5: Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Step 6: Inject 5-10 µL onto the LC-MS/MS system.

cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Aliquot 100 µL (Sample, Cal, or QC) Add_IS 2. Add 300 µL IS in Acetonitrile Sample->Add_IS Vortex 3. Vortex (1 min) Add_IS->Vortex Centrifuge 4. Centrifuge (10 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant to Vial Centrifuge->Transfer Inject 6. Inject onto LC-MS/MS Transfer->Inject Data 7. Data Acquisition & Processing Inject->Data

Figure 2: Experimental workflow for saliva sample analysis.

LC-MS/MS Analysis

The following tables provide typical starting conditions. These must be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

Parameter Setting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 2 min, hold, re-equilibrate
Column Temp 40°C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometer Conditions (Positive ESI Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
Nicotine 163.1 132.1 50
Nicotine-d4 167.1 136.1 50
Cotinine 177.1 98.0 50
Cotinine-d3 180.1 101.0 50

(Note: Precursor and product ions should be optimized empirically)

Method Validation & Quality Control: A Self-Validating System

A protocol is only trustworthy if it has been rigorously validated. Validation demonstrates that the method is reliable and reproducible for its intended use. Key validation parameters, based on FDA guidance, must be assessed.[23][24]

  • Calibration Curve: A curve must be generated in each analytical run using at least six non-zero standards.[24] A linear, weighted (1/x²) regression is typically used. The curve should have a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing replicate QCs (n≥5) at a minimum of three concentrations (low, mid, high) across multiple runs. Acceptance criteria are typically ±15% deviation from the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

  • Selectivity: Assessed by analyzing at least six blank matrix samples from different sources to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Matrix Effect: Evaluated to ensure that the matrix does not cause ion suppression or enhancement. The IS-normalized matrix factor should be consistent across different matrix lots. The use of a deuterated IS is the most effective way to mitigate matrix effects.[4]

  • Stability: The stability of the analytes must be tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top stability at room temperature, and long-term storage at -20°C or -80°C.

  • Internal Standard Response Monitoring: It is critical to monitor the IS response across all samples in a run. Significant variability in the IS response between calibration standards and study samples may indicate a problem with sample processing or matrix effects that even the deuterated standard cannot fully compensate for, warranting investigation.[7][8]

Conclusion

The use of deuterated compounds as internal standards is indispensable for the accurate and precise quantification of tobacco exposure biomarkers. The principle of isotope dilution mass spectrometry provides a self-validating system that corrects for nearly all sources of analytical variability, from sample extraction to instrumental detection. By following robust, validated protocols like the one described, researchers can generate high-quality, reliable data that is essential for advancing public health, supporting regulatory decisions, and enhancing our understanding of the impact of tobacco use.

References

  • Benchchem. (n.d.). Validating Bioanalytical Methods: A Comparative Guide Featuring Deuterated Internal Standards.
  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
  • ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis.
  • da Fonseca, B. M., et al. (2012). Determination of biomarkers of tobacco smoke exposure in oral fluid using solid-phase extraction and gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 889-890, 116-122.
  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis.
  • Mousa, A., et al. (2014). Biomarkers Derived from Nicotine and its Metabolites: A Review. ResearchGate.
  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
  • Lerman, C., et al. (2015). The Use of the Nicotine Metabolite Ratio as a Biomarker to Personalize Smoking Cessation Treatment: Current Evidence and Future Directions. Nicotine & Tobacco Research, 17(11), 1329–1337.
  • National Cancer Institute. (n.d.). Biomarkers of Cigarette Smoking. Division of Cancer Control and Population Sciences (DCCPS).
  • Public Health Toxicology. (2024). Oxidative derivatives of polycyclic aromatic hydrocarbons in urine of smokers during transition to e-cigarettes.
  • Byrd, G. D., et al. (2005). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Journal of Analytical Toxicology, 29(8), 813–819.
  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards.
  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? SciSpace.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
  • Regulations.gov. (2013, December 12). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation.
  • Jacob, P., et al. (1991). Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2 in humans. Biological Mass Spectrometry, 20(5), 247-252.
  • Marano, K. M., et al. (2016). Biomarkers of exposure to new and emerging tobacco delivery products. American Journal of Physiology-Lung Cellular and Molecular Physiology, 311(4), L703-L716.
  • Kataoka, H., et al. (2024). Simultaneous Determination of Tobacco Smoke Exposure and Stress Biomarkers in Saliva Using In-Tube SPME and LC-MS/MS for the Analysis of the Association between Passive Smoking and Stress. Molecules, 29(17), 4157.
  • Health Canada. (2014, May 13). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco.
  • Wang, T., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 23(7), 546-566.
  • Mattes, W., et al. (2016). Biomarkers of Tobacco Smoke Exposure. ResearchGate.
  • St. Helen, G., et al. (2012). Exposure and Kinetics of Polycyclic Aromatic Hydrocarbons (PAHs) in Cigarette Smokers. Environmental Health Perspectives, 120(9), 1269-1275.
  • Kataoka, H., et al. (2024). Simultaneous Determination of Tobacco Smoke Exposure and Stress Biomarkers in Saliva Using In-Tube SPME and LC-MS/MS for the Analysis of the Association between Passive Smoking and Stress. Molecules, 29(17), 4157.
  • CORESTA. (n.d.). Non-targeted analysis for differential screening of tobacco samples.
  • Blair, I. (n.d.). Exposure and biological response biomarkers of cigarette smoke. Grantome.
  • PhenX Toolkit. (2024, October 31). Biomarker of exposure to nicotine-containing products - Saliva.
  • Montesinos, V. N., et al. (2018). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. Toxics, 6(2), 24.
  • Scherer, G., et al. (2022). Assessment of the exposure to polycyclic aromatic hydrocarbons in users of various tobacco/nicotine products by suitable urinary biomarkers. International Journal of Hygiene and Environmental Health, 244, 113994.
  • University of California, Santa Barbara. (2018, October 18). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development.
  • Kim, S., et al. (2023). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. Molecules, 28(23), 7685.
  • Oprea, V., et al. (2022). Polycyclic Aromatic Hydrocarbons Induced by Smoking and Air Pollution: Correlation with Oxidative Stress in Chronic Obstructive Pulmonary Disease Patients. International Journal of Environmental Research and Public Health, 19(15), 9474.
  • Wikipedia. (n.d.). Cotinine.
  • Smith, T. R., et al. (2015). Polycyclic Aromatic Hydrocarbon Biomarker Levels Among Smokers Who Switch to Oral Nicotine. Nicotine & Tobacco Research, 17(11), 1369–1376.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of Nicotine-d4

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of Nicotine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, understanding, and mitigating matrix effects. As a stable isotope-labeled (SIL) internal standard, Nicotine-d4 is a critical tool for accurate quantification of nicotine in complex biological matrices. However, its reliability can be compromised by matrix effects, leading to inaccurate and irreproducible results.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you ensure the integrity of your bioanalytical data.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing probable causes and step-by-step solutions.

Issue 1: Poor Reproducibility or Inaccurate Quantification Despite Using a SIL Internal Standard (Nicotine-d4)

Symptoms:

  • High variability (%CV > 15%) in quality control (QC) samples across different matrix lots.[3]

  • Inaccurate back-calculation of calibration standards.

  • Failure to meet regulatory acceptance criteria for accuracy and precision as defined by FDA and EMA guidelines.[4][5][6]

Probable Cause: The primary assumption when using a SIL internal standard is that it will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing effective compensation.[7] However, this is not always guaranteed. Differential matrix effects between nicotine and Nicotine-d4 can occur due to slight chromatographic separation (the "isotope effect") or if the interfering matrix components have a highly localized effect at a specific retention time.

Step-by-Step Troubleshooting Protocol:

  • Confirm Co-elution:

    • Overlay the chromatograms of nicotine and Nicotine-d4 from a representative sample.

    • Action: Zoom in on the peaks. A significant separation (more than a few seconds, depending on peak width) can expose them to different matrix environments as they elute.

    • Rationale: The deuterium isotope effect can sometimes cause the deuterated standard to elute slightly earlier on reverse-phase columns. If a region of intense ion suppression is present between their elution times, the analyte-to-internal standard ratio will not be consistent.

  • Perform a Qualitative Matrix Effect Assessment (Post-Column Infusion):

    • This experiment will map the regions of ion suppression or enhancement across your entire chromatographic run.

    • Protocol:

      • Set up a constant infusion of a solution containing nicotine and Nicotine-d4 into the MS source via a T-junction placed after the analytical column.

      • While infusing, inject a blank, extracted matrix sample (e.g., plasma, urine).

      • Monitor the signal of both nicotine and Nicotine-d4. Dips in the baseline signal indicate ion suppression, while peaks indicate enhancement.[8][9][10]

    • Analysis: Compare the retention time of your analyte and internal standard with the suppression/enhancement profile. If your peaks elute in a region of significant signal fluctuation, your results will be compromised.

  • Implement Advanced Sample Preparation:

    • If significant matrix effects are identified, your sample cleanup is likely insufficient. The goal is to remove interfering compounds, particularly phospholipids from plasma samples, which are a common cause of ion suppression in ESI.[11]

    • Recommended Technique: Solid-Phase Extraction (SPE):

      • Option A: Reverse-Phase SPE (e.g., C18): Effective for general cleanup but may not be specific enough for phospholipid removal.[12]

      • Option B: Mixed-Mode SPE (e.g., Reversed-Phase/Strong Cation-Exchange): Ideal for basic compounds like nicotine, offering superior selectivity and removal of interferences.

      • Option C: Phospholipid Removal Plates/Cartridges: These products use specific chemistry (e.g., zirconia-coated particles) to selectively bind and remove phospholipids.[13][14][15]

    G

    Troubleshooting workflow for poor reproducibility.

  • Modify Chromatographic Conditions:

    • If post-column infusion reveals a narrow zone of ion suppression, altering the chromatography to move your analyte and IS away from this zone can be a simple fix.

    • Action: Adjust the mobile phase gradient to shift the retention time of nicotine and Nicotine-d4. Even a small shift can move them into a "cleaner" region of the chromatogram, improving signal stability.[8][16]

Issue 2: Signal Suppression or Enhancement is Observed, but the Cause is Unknown

Symptom:

  • The post-column infusion experiment shows a significant drop in signal at the retention time of Nicotine-d4, but you are unsure of the source of the interference.

Probable Causes:

  • Endogenous Matrix Components: Lipids (especially phospholipids), proteins, and salts from biological samples like plasma, blood, or urine are common culprits.[1][2]

  • Exogenous Contaminants: Contaminants from collection tubes (e.g., plasticizers), dosing vehicles, or concomitant medications.

  • Mobile Phase Impurities: Trace impurities in solvents or additives can accumulate and cause signal suppression.[8]

Step-by-Step Troubleshooting Protocol:

  • Systematically Evaluate Potential Sources:

    • Protocol:

      • Analyze Reagent Blank: Prepare a "blank" sample using only the reconstitution solvent and internal standard. This will check for contamination from your reagents or instrument.

      • Analyze Processed Blank Matrix: Inject a blank matrix sample that has gone through the entire extraction procedure. This is the standard way to assess matrix effects.

      • Analyze Pre-extraction Spiked Sample vs. Post-extraction Spiked Sample: This experiment helps quantify the matrix effect and recovery.

        • Set A: Spike blank matrix with Nicotine-d4 before extraction.

        • Set B: Extract blank matrix first, then spike the final extract with Nicotine-d4 after extraction.

        • Set C: Prepare Nicotine-d4 in the final mobile phase (neat solution).

    • Calculations:

      • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set C). An MF < 1 indicates suppression; > 1 indicates enhancement.[3]

      • Recovery (%RE) = (Peak Area in Set A) / (Peak Area in Set B) * 100.

      • Overall Process Efficiency (%PE) = (Peak Area in Set A) / (Peak Area in Set C) * 100.

    Parameter Formula Interpretation
    Matrix Factor (MF) Peak Area (Post-Spiked) / Peak Area (Neat)MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix Effect
    Recovery (%RE) (Peak Area (Pre-Spiked) / Peak Area (Post-Spiked)) * 100Efficiency of the extraction process.
    Process Efficiency (%PE) (Peak Area (Pre-Spiked) / Peak Area (Neat)) * 100Overall method efficiency, combining matrix and recovery effects.
  • Focus on Phospholipid Monitoring:

    • If working with plasma or serum, phospholipids are a likely cause.

    • Action: Add a precursor ion scan or multiple reaction monitoring (MRM) transition specific to the phosphocholine head group (e.g., precursor of m/z 184) to your MS method.

    • Analysis: If a large "hump" of phospholipid signal elutes at or near the retention time of your analytes, this strongly suggests they are the source of ion suppression.

    G

    Workflow for identifying the source of matrix effects.

Part 2: Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in LC-MS/MS? A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often undetected, components from the sample matrix.[9] These interferences can compete with the analyte for charge in the ion source, leading to a suppressed signal (ion suppression), or in some cases, enhance the signal (ion enhancement).[1][2][9] This phenomenon directly impacts the accuracy and reproducibility of quantitative methods.[8]

Q2: I'm using Nicotine-d4, a stable isotope-labeled internal standard. Shouldn't that automatically correct for all matrix effects? A: Ideally, yes. A SIL-IS is considered the gold standard for compensating for matrix effects because it is chemically identical to the analyte and should have the same physicochemical properties.[17] However, perfect compensation is not always achieved. As discussed in the troubleshooting guide, slight differences in retention time (isotope effect) can cause the analyte and IS to elute into different matrix environments. Furthermore, if the matrix effect is highly variable between different samples or lots, even a perfectly co-eluting IS may not fully compensate, leading to variability.

Q3: What are the most common sources of matrix effects when analyzing biological samples like plasma or urine? A: For plasma and serum, the most notorious sources of ion suppression are phospholipids from cell membranes. Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1][2] In urine, high concentrations of salts and urea can be problematic.

Q4: According to regulatory guidelines (FDA/EMA), how should I assess matrix effects during method validation? A: Both the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) require the evaluation of matrix effects.[4][6][18][19][20] The standard approach is to assess the matrix factor by comparing the response of an analyte spiked into extracted blank matrix from multiple sources (at least six different lots) to the response of the analyte in a neat solution.[3][20] The results from different lots should be consistent, with accuracy and precision within ±15%, to demonstrate that the matrix effect is controlled and does not compromise the integrity of the analysis.[3][20]

Q5: What is the difference between "minimizing" and "compensating for" matrix effects? A:

  • Minimizing matrix effects involves reducing or eliminating the interfering components from reaching the detector. This is achieved through strategies like more selective sample preparation (e.g., SPE), better chromatographic separation, or simply diluting the sample.[11][16]

  • Compensating for matrix effects is a strategy to correct for the signal alteration without necessarily removing the interference. The primary method for this is the use of a suitable internal standard, like Nicotine-d4, that experiences the same effect as the analyte, thereby keeping the analyte/IS ratio constant.[7]

A robust bioanalytical method often employs a combination of both strategies to ensure the highest data quality.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Use of post-column infusion for assessment of matrix effects.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • HybridSPE® Phospholipid Removal Technology for Biological M
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labcompare.
  • Guideline on bioanalytical method valid
  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical & Bioanalytical Techniques.
  • Bioanalytical Method Validation - Guidance for Industry. U.S.
  • Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized M
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.
  • FDA guideline - Bioanalytical Method Valid
  • Solid Phase Extraction (SPE) Products. Sigma-Aldrich.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
  • A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry.

Sources

Technical Support Center: (S)-(-)-Nicotine-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for ensuring the stability and accurate quantification of (S)-(-)-Nicotine-d4 in various biological matrices. As a crucial internal standard for bioanalytical assays, understanding its behavior under different experimental conditions is paramount for generating reliable and reproducible data.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to troubleshoot effectively and maintain the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound the preferred internal standard for nicotine quantification?

A1: A stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative mass spectrometry. Because its chemical structure and physicochemical properties are nearly identical to the analyte, (S)-(-)-nicotine, it co-elutes during chromatography and experiences the same degree of matrix effects, such as ionization suppression or enhancement. This allows it to accurately compensate for variations that can occur during sample preparation, extraction, and instrument analysis, leading to significantly improved precision and accuracy.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

A2: The stability of this compound in biological matrices can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate chemical degradation. Long-term storage at ultra-low temperatures (e.g., -80°C) is generally recommended.

  • pH: Nicotine is a weak base (pKa ≈ 8.0), and its stability can be pH-dependent.[1][2] In acidic conditions, it is predominantly in its ionized, more stable form. Alkaline conditions, while beneficial for extraction into organic solvents, can potentially promote degradation over extended periods.

  • Enzymatic Activity: Biological matrices like plasma contain enzymes (e.g., esterases, cytochrome P450s) that can metabolize nicotine.[3][4] Proper and prompt processing and storage are crucial to minimize enzymatic degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can impact the integrity of the sample matrix and potentially lead to the degradation of analytes.[5][6]

  • Light Exposure: Like many organic compounds, prolonged exposure to UV or harsh light can lead to photodegradation. Samples should be stored in amber vials or protected from light.[7]

Q3: How many freeze-thaw cycles can my samples undergo before this compound stability is compromised?

A3: While the exact number can depend on the specific matrix and storage conditions, studies have shown that nicotine and its metabolites are generally stable for a limited number of freeze-thaw cycles. For instance, one study found that nicotine and other related analytes were stable in both plasma and urine for at least three freeze-thaw cycles.[8] Another study on saliva samples also demonstrated stability over several freeze-thaw cycles.[7] However, it is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples upon initial processing is highly recommended to avoid repeated thawing of the entire sample.

Q4: What are the expected degradation products of nicotine that I should be aware of?

A4: The primary metabolic and degradation products of nicotine include cotinine and nicotine-N'-oxide.[9][10] Other minor degradation products or related impurities that may be present in source materials or form during storage include myosmine, nornicotine, anabasine, and anatabine.[9] When troubleshooting, it can be useful to monitor for the presence of these compounds, as an increase in their signal may correspond to a decrease in the nicotine or nicotine-d4 signal.

Troubleshooting Guide

Issue 1: High Variability in this compound Peak Area Across a Run

Q: I'm observing significant and random fluctuations in the peak area of my this compound internal standard from one injection to the next. What could be the cause and how can I fix it?

A: Random variability in the internal standard (IS) signal is a common issue that points to inconsistencies in the analytical process and can compromise the accuracy and linearity of your results. The root cause can typically be traced to sample preparation, the LC system, or the mass spectrometer.

Troubleshooting Steps:

  • Sample Preparation and Extraction:

    • Pipetting Accuracy: Ensure all pipettes are properly calibrated and that your pipetting technique is consistent, especially when adding the IS working solution to the samples.

    • Extraction Inconsistency: Incomplete or variable extraction recovery will directly impact the final IS concentration. Ensure consistent vortexing/mixing times and that the phase separation (in LLE) or elution (in SPE) is complete for all samples.

    • Evaporation to Dryness: If your protocol involves an evaporation step, ensure all samples are completely dried and then consistently reconstituted. Residual solvent can affect chromatography, and incomplete reconstitution will lead to lower IS signal.

  • LC Autosampler and Injection:

    • Injection Volume Precision: Verify the autosampler's injection precision. An issue with the syringe or sample loop can lead to variable injection volumes.

    • Air Bubbles: Check for air bubbles in the syringe or sample loop, which can cause inaccurate injection volumes. Ensure your solvent lines are properly primed.

  • Mass Spectrometer Source:

    • Source Stability: An unstable electrospray can lead to fluctuating signal intensity. Check for a consistent and symmetrical spray.

    • Source Contamination: A dirty or clogged ion source can cause erratic ionization. Regular cleaning of the source components (e.g., capillary, skimmer) is crucial for maintaining stable performance.[11]

Issue 2: Gradual Decrease in this compound Signal Throughout an Analytical Run

Q: My this compound signal is consistently decreasing over the course of a long analytical batch. What is the likely cause?

A: A consistent downward trend in the IS signal suggests a systematic issue rather than random error. This is often caused by degradation of the IS in the autosampler, adsorption to vials or tubing, or progressive instrument contamination.

Troubleshooting Steps:

  • Assess Autosampler Stability:

    • Degradation in Autosampler: this compound may not be stable in the processed samples at the autosampler temperature over the duration of the run. To test this, re-inject the first few samples from the run at the end of the batch. If the IS signal is restored to its original intensity, degradation in the autosampler is the likely cause.

    • Autosampler Temperature: Ensure the autosampler is maintaining the set temperature (e.g., 4°C).

  • Investigate Adsorption:

    • Vial Type: Nicotine can be susceptible to non-specific binding. Consider trying different types of autosampler vials (e.g., polypropylene vs. glass, or silanized glass vials) to minimize adsorption.

    • Reconstitution Solvent: Ensure the reconstitution solvent has sufficient organic content to keep the IS and analyte fully dissolved.

  • Check for System Contamination:

    • MS Source Contamination: The ion source can become contaminated over a long run, leading to a gradual decline in sensitivity. Cleaning the source should resolve this.[11]

    • Column Contamination: Matrix components can build up on the analytical column, leading to a decline in performance. Implement a robust column washing step at the end of each batch.

Stability Data Summary

The following table summarizes the known stability of nicotine and its deuterated internal standard in various biological matrices under different storage conditions. It is important to note that stability should be validated for your specific laboratory conditions and matrices.

MatrixConditionDurationAnalyteStabilityReference
Plasma Room Temp.12 daysNicotine & CotinineStable[12]
Room Temp.24 hoursNicotine & MetabolitesStable[8]
4°C24 hoursNicotine & MetabolitesStable[8]
-20°C18 monthsNNN (related alkaloid)Stable[13]
-20°C1 weekNicotine & MetabolitesStable[8]
Freeze-Thaw3 cyclesNicotine & MetabolitesStable[8]
Freeze-Thaw6 cyclesNNN (related alkaloid)Stable[13]
Urine Room Temp.24 hoursNicotine & MetabolitesStable[8]
4°C24 hoursNicotine & MetabolitesStable[8]
-20°C1 weekNicotine & MetabolitesStable[8]
Freeze-Thaw3 cyclesNicotine & MetabolitesStable[8]
Saliva Room Temp.21 daysNicotine & CotinineStable[7]
4°C21 daysNicotine & CotinineStable[7]
-80°C21 daysNicotine & CotinineStable[7]
Freeze-ThawMultiple cyclesNicotine & CotinineStable[7]
Processed Extract Autosampler (4°C)72 hoursNicotine & MetabolitesStable[8]
Processed Extract Autosampler (10°C)8 daysNNN (related alkaloid)Stable[13]

Experimental Protocols

Protocol 1: General Procedure for Biological Sample Collection and Handling

This protocol outlines best practices for sample collection to ensure the stability of this compound and the nicotine analyte.[14]

  • Collection:

    • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Urine: Collect mid-stream urine in sterile containers.

  • Initial Processing:

    • Process samples as soon as possible after collection.

    • For plasma, centrifuge the whole blood (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma or urine into labeled cryovials.

  • Aliquoting: To avoid multiple freeze-thaw cycles, create multiple smaller aliquots of each sample.

  • Storage:

    • For short-term storage (up to 1 week), samples can be stored at -20°C.[8]

    • For long-term storage, samples should be stored at -80°C.[7]

Protocol 2: Stability Testing of this compound in a Biological Matrix

This protocol provides a framework for validating the stability of this compound in your specific biological matrix.

  • Prepare QC Samples: Spike the biological matrix with a known concentration of this compound at two levels: low and high.

  • Freeze-Thaw Stability:

    • Analyze one set of fresh QC samples to establish a baseline.

    • Freeze the remaining QC samples at -20°C or -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).

    • After the final thaw, process and analyze the samples.

  • Short-Term (Bench-Top) Stability:

    • Analyze one set of fresh QC samples for a baseline.

    • Leave another set of QC samples at room temperature for a duration that mimics your sample preparation time (e.g., 4, 8, or 24 hours).

    • Process and analyze the samples.

  • Long-Term Stability:

    • Analyze a set of fresh QC samples at time zero.

    • Store the remaining QC samples at your intended storage temperature (e.g., -80°C).

    • At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples, thaw, process, and analyze.

  • Acceptance Criteria: The mean concentration of the analyte at each stability time point should be within ±15% of the baseline concentration.

Visual Diagrams

experimental_workflow cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Collect Collect Blood/Urine/Saliva Process Centrifuge & Separate Matrix Collect->Process Aliquot Aliquot into Cryovials Process->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Sample Aliquot Store->Thaw Spike Spike with this compound Thaw->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantify Analyte/IS Ratio Detect->Quantify

Caption: General workflow for bioanalysis using this compound.

Caption: Troubleshooting flowchart for internal standard variability.

References

  • Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method. (n.d.). Retrieved from [Link]

  • Desrivières, S. (2016). Standard Operating Procedures for Biological Sample Collection and Storage (c-VEDA).
  • Li, S., Sadjadi, S., Haglock, C. J., Lomas, S., & Layne, J. (n.d.). Nicotine, Cotinine, 3-Hydroxycotinine, Nornicotine and Anabasine in Human Urine. Phenomenex.
  • Plawe, J., Lindner, J., Stenzel, S., et al. (2022). Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users.
  • NIOSH. (n.d.). Nicotine 2544. CDC. Retrieved from [Link]

  • A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. (n.d.). Retrieved from [Link]

  • Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. (n.d.). Retrieved from [Link]

  • Fully automated determination of nicotine and its major metabolites in whole blood by means of a DBS online-SPE LC. (2016). Ovid.
  • Standard operating procedure for determination of nicotine content in smokeless tobacco products. WHO TobLabNet Official Method SOP12. (2022). World Health Organization (WHO). Retrieved from [Link]

  • SOP 12. (n.d.). World Health Organization. Retrieved from [Link]

  • Effects of Freeze-Thaw Cycles on the Urine Metabolome and Biomarker Discovery. (2022). PubMed. Retrieved from [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). Retrieved from [Link]

  • Urine sample stability over three freeze-thaw cycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Standard operating procedure for determination of nicotine in cigarette tobacco filler. (2014).
  • Karnes, H. T., Shiu, G., & Shah, V. P. (1991). Validation of bioanalytical methods. PubMed. Retrieved from [Link]

  • Niedbala, R. S., Haley, N., Kardos, S., & Kardos, K. (2002). Automated Homogeneous Immunoassay Analysis of Cotinine in Urine. Journal of Analytical Toxicology, 26(3), 135-140.
  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023). PubMed. Retrieved from [Link]

  • Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease. (2015). Retrieved from [Link]

  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. (2020). Restek Resource Hub. Retrieved from [Link]

  • Validation and Verification of Analytical Testing Methods Used for Tobacco Products. (n.d.). FDA. Retrieved from [Link]

  • Stability of Varenicline Concentration in Saliva Over 21 Days at Three Storage Temperatures. (n.d.). NIH. Retrieved from [Link]

  • Stable isotope characterization of tobacco products: a determination of synthetic or natural nicotine authenticity. (2022). PubMed. Retrieved from [Link]

  • Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. (2024). Retrieved from [Link]

  • Foulds, J., Feyerabend, C., & Stapleton, J. (1994). Stability of nicotine and cotinine unfrozen plasma.
  • Optimization and validation of a procedure using the dried saliva spots approach for the determination of tobacco markers in ora. (2022). Retrieved from [Link]

  • Stability Testing of Drug Substances and Drug Products. (1998). FDA. Retrieved from [Link]

  • Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. (2025). ResearchGate. Retrieved from [Link]

  • CORESTA Guide N° 26. (2019). Retrieved from [Link]

  • Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. (n.d.). Retrieved from [Link]

Sources

Troubleshooting poor signal-to-noise ratio for Nicotine-d4

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Poor Signal-to-Noise Ratio

Welcome to the technical support center for troubleshooting deuterated compounds. This guide provides in-depth, field-proven insights for researchers, scientists, and drug development professionals experiencing a poor signal-to-noise ratio (S/N) with Nicotine-d4. As a stable isotope-labeled internal standard (SIL-IS), a robust and consistent signal from Nicotine-d4 is paramount for the accurate quantification of nicotine in complex matrices.[1][2] This document is structured in a question-and-answer format to directly address the most common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My Nicotine-d4 signal is weak or non-existent. Where do I even begin troubleshooting?

This is a common and frustrating issue. A complete loss of signal typically points to a singular, critical failure in the analytical chain.[3] A logical, step-by-step approach is the most efficient way to identify the root cause. We recommend starting with the simplest potential issues and progressing toward the more complex.

The diagnostic workflow below outlines a systematic process for isolating the problem, starting from the sample itself and moving through the LC and MS systems.

cluster_0 Start: Poor S/N for Nicotine-d4 cluster_1 Phase 1: Sample & Standard Integrity cluster_2 Phase 2: Mass Spectrometer Check cluster_3 Phase 3: LC System Check cluster_4 Solutions start Weak or Noisy Nicotine-d4 Signal prep_standards Prepare Fresh Standard & Inject Directly start->prep_standards signal_ok Signal OK? prep_standards->signal_ok remove_lc Remove LC Column Infuse Standard Directly signal_ok->remove_lc No sol_sample Root Cause: Sample Degradation, Extraction Issue, or Matrix Effects signal_ok->sol_sample Yes ms_signal_ok MS Signal OK? remove_lc->ms_signal_ok check_lc Investigate LC System: - Pumps & Mobile Phase - Column Contamination - Leaks ms_signal_ok->check_lc Yes sol_ms Root Cause: MS System Issue (e.g., Dirty Source, Tuning) ms_signal_ok->sol_ms No sol_lc Root Cause: LC System Failure (e.g., Pump, Leak) check_lc->sol_lc

Caption: A systematic workflow for troubleshooting signal loss.

Q2: Could the problem be with my Nicotine-d4 standard itself? How should it be stored and handled?

Absolutely. The integrity of your standard is the foundation of your analysis. Improper handling can lead to chemical degradation, concentration errors, or isotopic exchange, all of which can diminish signal intensity.

Core Directive: Maintain Chemical and Isotopic Purity.

  • Storage: For long-term stability, deuterated standards should be stored at -20°C or below in tightly sealed, amber vials to prevent photodegradation.[4] For short-term use, refrigeration at 2°C to 8°C is acceptable.[4][5]

  • Handling Volatility: Nicotine is volatile. Evaporation of the solvent from your stock or working solutions will increase the concentration, but loss of the standard itself can occur if containers are not properly sealed. Always allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing inside, which can compromise sample integrity.[4]

  • Preventing Hydrogen-Deuterium (H-D) Exchange: While the deuterium atoms on the methyl group (d4) of Nicotine-d4 are on a carbon atom and thus generally stable, repeated exposure to protic solvents (especially under non-neutral pH conditions) or atmospheric moisture can pose a risk over time.[4][6] Whenever possible, use aprotic or properly deuterated solvents for sample preparation.[4]

Protocol: Preparation of Nicotine-d4 Working Solutions

  • Equilibration: Remove the primary standard vial from the freezer (-20°C) and allow it to sit on the bench for at least 30 minutes to reach ambient temperature.

  • Stock Solution (e.g., 1 mg/mL): Open the vial and accurately weigh the required amount of standard. Dissolve in a high-purity solvent like methanol or acetonitrile in a Class A volumetric flask.[7][8]

  • Working Solution (e.g., 100 ng/mL): Perform serial dilutions from the stock solution using 50:50 (v/v) methanol:water or a composition that matches your initial mobile phase.[8]

  • Storage: Store working solutions in a refrigerator at 4°C for up to 4 weeks.[9] For longer periods, store at -20°C.

Q3: My fresh standard shows a weak signal upon direct injection. What LC-MS instrument parameters should I check first?

If a fresh, correctly prepared standard gives a poor signal, the issue likely lies within the mass spectrometer. The ion source is the most common culprit. A contaminated source can severely suppress ionization efficiency and reduce ion transmission.[10][11]

Causality: The ion source is where liquid droplets from the LC are converted into gas-phase ions. Contaminants (salts, non-volatile matrix components, polymers) build up on critical components like the capillary, spray shield, and lenses. This buildup disrupts the delicate electrostatic fields required for efficient ionization and ion transfer, leading to a weak and noisy signal.[10][12]

Parameter GroupKey Settings to CheckRationale for Poor S/N
Ion Source Capillary Voltage, Nebulizing Gas, Drying Gas, Source TemperatureSuboptimal settings lead to inefficient desolvation or ionization. For example, a temperature that is too low will result in poor solvent evaporation and ion formation, while one that is too high can cause thermal degradation of nicotine.[13]
MS/MS Transitions Precursor Ion (Q1), Product Ion (Q3), Collision Energy (CE)Incorrect m/z values will result in no signal. Suboptimal collision energy will lead to inefficient fragmentation and a weak product ion signal.
Instrument State Vacuum Levels, Detector VoltagePoor vacuum reduces ion mean free path, causing signal loss. A detector nearing the end of its life will have low gain, resulting in a weak signal.

Typical MRM Transitions for Nicotine & Nicotine-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy (eV)Reference
Nicotine163.2132.2Optimized by user[14]
Nicotine-d4 167.2 136.2 Optimized by user [14]
Nicotine162.284.1Optimized by user[14]
Nicotine-d4 166.2 84.1 Optimized by user [14]

Protocol: Basic Ion Source Cleaning

This is a general guide; always consult your specific instrument manual.[12][15]

  • Safety First: Vent the instrument and ensure all high voltages are off. Wear powder-free nylon gloves to avoid contaminating the parts with skin oils.[12]

  • Disassembly: Carefully remove the ion source from the mass spectrometer. Disassemble the source components (capillary, spray shield, skimmer cone) according to the manufacturer's instructions. It is advisable to take photographs at each step for easy reassembly.[12]

  • Cleaning Metal Parts: Sonicate the metal components sequentially in water, methanol, and finally acetonitrile (or isopropanol) for 15-20 minutes per solvent. For stubborn residues, gentle polishing with an abrasive slurry (e.g., aluminum oxide powder) may be necessary.[12]

  • Drying: After sonication, rinse thoroughly with a high-purity solvent and dry the parts completely in an oven at 100-150°C for at least 15 minutes or under a stream of clean nitrogen gas.[12]

  • Reassembly: Carefully reassemble the source, ensuring all parts are correctly aligned. Use clean, gloved hands and tools.[12]

  • Pumpdown & Test: Reinstall the source, pump the system down, and check the vacuum. Once stable, perform a system suitability test by infusing a fresh standard to confirm signal recovery.

Q4: The Nicotine-d4 signal looks fine when injected alone, but it drops significantly when I inject my extracted sample. What's happening?

This is a classic case of matrix effects , specifically ion suppression .[10][16] Ion suppression occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, sugars from plasma, urine, or tobacco extracts) interfere with the ionization of your target analyte (Nicotine-d4) in the MS source.[17]

Mechanism of Ion Suppression: In an electrospray ionization (ESI) source, analytes compete with all other co-eluting molecules for access to the droplet surface to acquire a charge and become gas-phase ions. If high concentrations of matrix components are present, they can monopolize this process, reducing the ionization efficiency of your analyte and suppressing its signal.[18][19]

cluster_0 LC Eluent Entering MS Source cluster_1 Ionization Process (ESI) cluster_2 Resulting Ion Signal eluent LC Eluent Droplet competition Competition for Droplet Surface Charge eluent->competition analyte Nicotine-d4 matrix Matrix Interference suppressed_signal Suppressed Nicotine-d4 Signal competition->suppressed_signal Poor Ionization Efficiency matrix_signal High Matrix Signal competition->matrix_signal High Ionization Efficiency

Caption: Ion suppression in the ESI source.

Troubleshooting Strategies for Ion Suppression:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before injection. Techniques like Solid-Phase Extraction (SPE) are more selective and effective at cleaning up complex samples than simpler methods like protein precipitation.[17][18][20]

  • Optimize Chromatography: Modify your LC gradient or change the column chemistry to achieve chromatographic separation between Nicotine-d4 and the interfering compounds. If the suppression occurs early in the run, increasing the retention of Nicotine-d4 can move it out of the suppression zone.[16][21]

  • Reduce Sample Concentration: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant suppression. This is only feasible if the resulting analyte concentration is still above the method's limit of quantitation (LOQ).[11]

  • Use a Different Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than ESI for certain compounds, as it relies on gas-phase ionization reactions.[13]

Q5: I'm using NMR to check the purity of my Nicotine-d4 standard and the spectrum is very noisy. How can I improve it?

While LC-MS is used for quantification, NMR is excellent for confirming identity and purity. Poor S/N in NMR is typically due to low sample concentration or suboptimal acquisition parameters.

Key Factors for NMR Signal-to-Noise:

  • Sample Concentration: This is the most critical factor. If the signal from your compound is very small relative to the residual solvent peak (e.g., CHCl3 in CDCl3), your sample is likely too dilute.[22] Aim for a concentration of 5-20 mg in 0.6-0.7 mL of deuterated solvent for a standard 1H NMR on a 400-500 MHz instrument.

  • Number of Scans (NS): The S/N ratio improves with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.[22] If your signal is weak, increasing the NS from a typical 8 or 16 to 64 or 128 can significantly reduce baseline noise.

  • Shimming: Poor magnetic field homogeneity leads to broad, distorted peaks and a poor baseline, which degrades S/N. Always perform a thorough shimming routine (either automatic or manual) before acquisition.[22]

  • Solvent Choice: Ensure you are using a high-quality deuterated solvent. The presence of water (H2O or HDO) can create a large, broad peak that may obscure signals and affect shimming. If your sample is wet, consider drying it or using a solvent that is less hygroscopic.[22][23]

  • Ionic Strength: In aqueous solutions (like D2O), high ionic strength (high salt concentration) can degrade S/N by affecting the probe's performance.[24]

References

  • MS Tip: Mass Spectrometer Source Cleaning Procedures. Scientific Instrument Services. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Off-Line Hydrogen Cleaning of GC/MS Ion Source Increases Sample Throughput for Pesticides in Foods. Agilent. [Link]

  • Flavor Compounds Identification and Reporting. MDPI. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Paper spray mass spectrometry for high-throughput quantification of nicotine and cotinine. The University of North Carolina at Chapel Hill. [Link]

  • any tips on cleaning out a mass spec ion source? (and how to put it back together? ) : r/chemistry. Reddit. [Link]

  • What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate. [Link]

  • Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]

  • Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]

  • Determination of Glycerol, Propylene Glycol, and Nicotine as the Main Components in Refill Liquids for Electronic Cigarettes. PMC - NIH. [Link]

  • Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]

  • Mass spectrometer parameters for nicotine and cotinine detection. ResearchGate. [Link]

  • Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. PMC - NIH. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Interferences and contaminants encountered in modern mass spectrometry. International Journal of Mass Spectrometry. [Link]

  • Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. PubMed. [Link]

  • Nicotine mass spectrometric optimization conditions. ResearchGate. [Link]

  • Analysis of Overlapped and Noisy Hydrogen/Deuterium Exchange Mass Spectra. PMC - NIH. [Link]

  • Evaluation Of Sampling and Analytical Methods For Nicotine and Polynuclear Aromatic Hydrocarbon In Indoor Air. EPA NEPAL. [Link]

  • A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. PMC - PubMed Central. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • Why Nicotine gives doublets in H-NMR in D2O instead of 4 signals after esterification reaction with polymer? ResearchGate. [Link]

  • Troubleshooting Loss of Signal: Where did my peaks go? Biotage. [Link]

  • (PDF) Site-specific peak intensity ratio (SPIR) from 1D 2H/1H NMR spectra for rapid distinction between natural and synthetic nicotine and detection of possible adulteration. ResearchGate. [Link]

  • How to reduce noisey NMR signal? : r/chemistry. Reddit. [Link]

  • Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Reynolds Science. [Link]

  • Dilute and Shoot Method for the Determination of Tobacco-Specific Nitrosamines (TSNAs) in Smokeless Tobacco Products by UPLC-MS/ . Waters. [Link]

  • Whether Signal to noise in 1H NMR spectra will reduce with increase in ionic strength? ResearchGate. [Link]

  • Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

Sources

Technical Support Center: Isotopic Cross-Contribution in Nicotine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for minimizing isotopic cross-contribution in the quantitative analysis of nicotine by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during bioanalysis. Here, we move beyond procedural lists to explain the underlying science, enabling you to build robust and self-validating analytical methods.

Frequently Asked 'Why's': The Fundamentals of Isotopic Cross-Contribution

This section addresses the foundational principles that govern isotopic interference in the context of nicotine analysis. Understanding why these phenomena occur is the first step toward effective mitigation.

Q1: What is isotopic cross-contribution and why is it a concern in nicotine quantification?

A1: Isotopic cross-contribution, or isotopic interference, occurs when the isotopic signature of an analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice-versa. Nicotine's molecular formula is C₁₀H₁₄N₂. While the most abundant isotopes are ¹²C, ¹H, and ¹⁴N, heavier, naturally occurring stable isotopes like ¹³C, ²H (deuterium), and ¹⁵N also exist.[1][2] These heavier isotopes create what are known as M+1 and M+2 peaks in the mass spectrum, corresponding to a mass increase of one or two Daltons, respectively, from the monoisotopic mass.

This becomes a significant issue when using a deuterated internal standard, such as nicotine-d₄. The M+4 peak of endogenous nicotine can potentially contribute to the signal of the nicotine-d₄ internal standard, leading to an overestimation of the internal standard's concentration and, consequently, an underestimation of the analyte's concentration. Conversely, impurities in the SIL-IS can contribute to the analyte's signal.[3] Accurate quantification, which is critical for pharmacokinetic studies and regulatory submissions, necessitates the correction of this interference.[4]

Q2: Where does this interference originate?

A2: The interference is a direct result of the natural abundance of stable isotopes. The approximate natural abundances of the key isotopes are:

IsotopeNatural Abundance (%)
¹³C~1.1%
¹⁵N~0.37%
²H~0.015%

Source: Data compiled from various sources.

For a molecule like nicotine (C₁₀H₁₄N₂), the probability of it containing one or more heavy isotopes is significant. For instance, with ten carbon atoms, there is a notable chance of observing a ¹³C isotope, which would generate an M+1 peak.[1] When dealing with a deuterated internal standard like nicotine-d₄, the M+4 peak of the unlabeled nicotine can interfere with the signal of the nicotine-d₄.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section is designed to provide practical, step-by-step solutions to specific problems you may encounter during your analysis.

Q1: I'm seeing a significant peak for my analyte in my blank samples that only contain the internal standard. What's happening and how do I fix it?

A1: This is a classic sign of isotopic impurity in your stable isotope-labeled internal standard. Even high-purity SIL-IS contains a small percentage of the unlabeled analyte.

Diagnostic Steps:

  • Verify the Certificate of Analysis (CoA): Check the stated isotopic and chemical purity of your SIL-IS. Isotopic purity of ≥98% is recommended.[5]

  • Analyze the SIL-IS Solution Alone: Prepare a solution of your SIL-IS at the working concentration used in your assay and analyze it. The peak observed in the analyte's mass channel will give you a direct measure of the contribution from the internal standard.

Solutions:

  • Mathematical Correction: The most common approach is to subtract the contribution of the unlabeled analyte from the internal standard. This can be done by determining a correction factor from the analysis of the SIL-IS alone and applying it to all samples.

  • Source a Higher Purity Standard: If the contribution is too high (e.g., greater than the lower limit of quantification), you may need to purchase a new batch of internal standard with higher isotopic purity.

Q2: My calibration curve is non-linear, especially at higher concentrations. Could this be due to isotopic cross-contribution?

A2: Yes, this is a very likely cause. As the concentration of the analyte increases, the contribution of its M+4 peak to the nicotine-d₄ signal becomes more pronounced, leading to a non-proportional response and a curved calibration line.

Diagnostic Steps:

  • Analyze a High-Concentration Analyte Standard: Prepare a solution of the unlabeled analyte at the upper limit of quantification (ULOQ) without any internal standard. Monitor the mass channel of your internal standard (e.g., for nicotine-d₄). The signal you detect represents the cross-contribution from the analyte.

  • Evaluate the Contribution Percentage: Calculate the percentage of the M+4 peak intensity relative to the monoisotopic peak of the analyte.

Solutions:

  • Implement a Correction Algorithm: A mathematical correction can be applied to your data processing method. The general principle is to subtract the contribution of the analyte's M+4 peak from the measured signal of the internal standard.

  • Use a Non-Linear Calibration Model: In some cases, a quadratic or other non-linear regression model can be used to fit the calibration curve. However, this should be scientifically justified and validated.

  • Select an Internal Standard with a Larger Mass Difference: If feasible, using an internal standard with a greater mass difference (e.g., nicotine-d₇) can help to minimize the overlap.

Q3: My deuterated internal standard is eluting slightly earlier than my analyte. Is this a problem?

A3: This is a known chromatographic isotope effect, particularly with deuterium-labeled standards.[6] While often minor, a significant retention time shift can be problematic if it leads to differential matrix effects.[7] If the analyte and internal standard elute at different points on the chromatographic peak, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, compromising the accuracy of quantification.

Diagnostic Steps:

  • Overlay the Chromatograms: Visually inspect the chromatograms of the analyte and the internal standard to determine the extent of the retention time shift.

  • Perform a Post-Column Infusion Experiment: This will help to map regions of ion suppression or enhancement across your chromatographic run and determine if the shift is occurring in a critical zone.[8]

Solutions:

  • Optimize Chromatography: Adjusting the mobile phase gradient, flow rate, or column temperature may help to minimize the retention time difference.

  • Consider a ¹³C or ¹⁵N Labeled Standard: These heavier isotopes have a much smaller chromatographic isotope effect compared to deuterium and are more likely to co-elute perfectly with the analyte.[5][7]

Experimental Protocols & Best Practices

Proactive measures during method development can prevent many of the issues detailed above.

Best Practices for Selecting a Stable Isotope-Labeled Internal Standard

The ideal SIL-IS should be chemically identical to the analyte to ensure it behaves similarly during sample extraction and analysis.[9] Key considerations include:

  • Sufficient Mass Difference: A mass difference of at least 3-4 Da is generally recommended to avoid overlap with the analyte's natural isotopic peaks (M+1, M+2).[5]

  • High Isotopic Purity: Aim for an isotopic purity of ≥98% to minimize the contribution of the unlabeled analyte in the internal standard.[5]

  • Label Position: The isotopic label should be in a stable position within the molecule to prevent exchange with protons from the solvent or matrix.[5]

  • Prefer ¹³C or ¹⁵N Labels: When possible, choose ¹³C or ¹⁵N labeled standards over deuterated ones to minimize chromatographic isotope effects.[6][7]

Protocol for Empirical Determination and Correction of Isotopic Cross-Contribution

This protocol outlines the steps to experimentally measure and correct for the bidirectional isotopic interference between nicotine and nicotine-d₄.

Step 1: Characterize the Contribution of the Internal Standard to the Analyte Signal

  • Prepare a solution of the nicotine-d₄ internal standard at the working concentration.

  • Analyze this solution and measure the peak area in the mass transition channel for unlabeled nicotine.

  • Calculate the contribution factor (CF₁): CF₁ = (Area of nicotine in IS solution) / (Area of nicotine-d₄ in IS solution)

Step 2: Characterize the Contribution of the Analyte to the Internal Standard Signal

  • Prepare a solution of unlabeled nicotine at a high concentration (e.g., ULOQ).

  • Analyze this solution and measure the peak area in the mass transition channel for nicotine-d₄.

  • Calculate the contribution factor (CF₂): CF₂ = (Area of nicotine-d₄ in analyte solution) / (Area of nicotine in analyte solution)

Step 3: Apply the Correction Factors to Sample Data

The true peak areas can be calculated using the following equations:

  • Corrected Analyte Area = Measured Analyte Area - (CF₁ * Measured IS Area)

  • Corrected IS Area = Measured IS Area - (CF₂ * Measured Analyte Area)

These corrected areas should then be used to calculate the final concentration of the analyte.

Visualizations

Workflow for Isotopic Contribution Correction

G cluster_0 Step 1: Characterize IS Contribution cluster_1 Step 2: Characterize Analyte Contribution cluster_2 Step 3: Apply Corrections to Sample Data A Analyze Nicotine-d4 Standard Alone B Measure Signal in Analyte Channel A->B C Calculate Contribution Factor 1 (CF1) B->C H Apply CF1 and CF2 to Measured Areas C->H CF1 D Analyze Unlabeled Nicotine Standard (High Conc.) E Measure Signal in IS Channel D->E F Calculate Contribution Factor 2 (CF2) E->F F->H CF2 G Acquire Sample Data (Analyte + IS) G->H I Calculate Final Analyte Concentration H->I G cluster_0 Analyte Concentration cluster_1 Isotopic Contribution to IS cluster_2 Impact on Quantification Low Low Minimal Minimal Low->Minimal High High Significant Significant High->Significant Accurate Accurate Minimal->Accurate Inaccurate Inaccurate (without correction) Significant->Inaccurate

Sources

Calibration curve issues with (S)-(-)-Nicotine-d4 standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(-)-Nicotine-d4 standards. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantitative analysis of nicotine using its deuterated internal standard. Here, we provide in-depth, field-proven insights to ensure the accuracy and robustness of your bioanalytical methods.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter with your calibration curve when using this compound. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.

Q1: Why is my calibration curve for nicotine showing poor linearity (r² < 0.99) when using this compound as an internal standard?

Poor linearity is a common issue that can stem from several factors, from the internal standard itself to the analytical methodology.

Potential Causes & Solutions:

  • Isotopic Impurity of the Internal Standard: The this compound standard may contain a small percentage of unlabeled nicotine.[1] At high concentrations of the internal standard, this unlabeled nicotine can contribute to the analyte signal, leading to a non-linear response, especially at the lower end of the calibration curve.

    • Troubleshooting Steps:

      • Verify the Certificate of Analysis (CoA): Check the isotopic purity of your this compound standard. A high isotopic enrichment (≥98%) is recommended.[2]

      • Analyze the Internal Standard Solution Alone: Prepare a sample containing only the internal standard at the working concentration and analyze it using the same LC-MS/MS method. Monitor the MRM transition for unlabeled nicotine. The response should be negligible, ideally less than 5% of the response of the lowest calibration point.[1]

      • Adjust IS Concentration: If significant unlabeled nicotine is detected, consider lowering the concentration of the internal standard, ensuring it is still appropriate for the concentration range of your analyte.[3]

  • Chromatographic Separation of Analyte and Internal Standard: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts due to the "chromatographic isotope effect".[4][5] If this separation is significant, the analyte and the internal standard may experience different degrees of matrix effects, leading to inconsistent response ratios and poor linearity.[6]

    • Troubleshooting Steps:

      • Overlay Chromatograms: Carefully examine the chromatograms of a sample containing both nicotine and this compound. If you observe two distinct peaks, even with a slight shoulder, the isotope effect is present.

      • Modify Chromatographic Conditions:

        • Decrease Organic Solvent Strength: A weaker mobile phase can improve retention and may help the two compounds co-elute.

        • Change Column Chemistry: Consider a column with a different stationary phase (e.g., a biphenyl column for aromatic compounds) that may offer different selectivity.[7]

        • Adjust Temperature: Lowering the column temperature can sometimes reduce the separation.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard.[8][9] If the matrix effect is not consistent across the calibration range, it can lead to non-linearity.

    • Troubleshooting Steps:

      • Perform a Post-Column Infusion Experiment: This will help identify regions in your chromatogram where ion suppression or enhancement occurs.

      • Quantitative Matrix Effect Assessment: Prepare two sets of samples: one with the analyte and internal standard in a neat solution, and another with them spiked into an extracted blank matrix. The ratio of the peak areas will quantify the matrix effect.[9]

      • Improve Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.[10][11][12]

Q2: I'm observing high variability in the analyte/internal standard response ratio across my calibration standards and QCs. What could be the cause?

High variability is often a sign of inconsistent sample processing or instability of the internal standard.

Potential Causes & Solutions:

  • Inconsistent Addition of Internal Standard: An inaccurate or imprecise addition of the this compound solution to your samples will directly translate to variability in the response ratio.

    • Troubleshooting Steps:

      • Verify Pipette Calibration: Ensure that the pipette used for adding the internal standard is properly calibrated and functioning correctly.

      • Standardize the Addition Step: Add the internal standard to all samples, calibrators, and QCs at the same stage of the sample preparation process, preferably as the very first step to account for any loss during extraction.[3]

  • Instability of the Deuterated Standard: Deuterium atoms, especially those on heteroatoms or activated carbons, can sometimes exchange with protons from the solvent (e.g., water).[6][13] This can lead to a decrease in the concentration of the deuterated standard and an increase in the unlabeled analyte over time.

    • Troubleshooting Steps:

      • Review the Labeling Position: Check the CoA for the position of the deuterium labels on the nicotine molecule. Labels on the pyridine ring are generally stable.[2]

      • Conduct a Stability Study: Prepare a solution of this compound in your sample matrix and analyze it at different time points (e.g., 0, 4, 8, 24 hours) under your typical sample storage and processing conditions. A significant decrease in the internal standard response over time indicates instability.

      • Use Freshly Prepared Solutions: Prepare working solutions of the internal standard fresh daily to minimize the potential for degradation.

  • Differential Matrix Effects: As mentioned previously, if the analyte and internal standard do not co-elute perfectly, they may be affected differently by matrix components, leading to variable response ratios.[6][14]

    • Troubleshooting Steps:

      • Re-optimize Chromatography: Aim for complete co-elution of nicotine and this compound.

      • Evaluate Different Lots of Matrix: Test your method with at least six different lots of blank matrix to ensure that the method is robust and not susceptible to lot-to-lot variations in matrix effects.

Q3: My this compound internal standard peak is showing a fronting or tailing shoulder. What does this indicate?

A distorted peak shape for the internal standard can be an indicator of several issues.

Potential Causes & Solutions:

  • Chromatographic Isotope Effect: The most likely cause is the partial separation of isotopologues with different numbers of deuterium atoms, or the separation of the deuterated standard from any residual unlabeled nicotine.[5]

    • Troubleshooting Steps:

      • Confirm with High-Resolution Mass Spectrometry (if available): This can help to confirm if the shoulder has a different mass-to-charge ratio.

      • Adjust Chromatography: As detailed in Q1, modifying the mobile phase, column, or temperature can help to merge the peaks.

  • Column Overload: Injecting too high a concentration of the internal standard can lead to peak distortion.

    • Troubleshooting Steps:

      • Reduce Injection Volume or Concentration: Try injecting a smaller volume or a more dilute solution of the internal standard.

  • Column Contamination or Degradation: A dirty or old column can cause poor peak shapes for all analytes.

    • Troubleshooting Steps:

      • Wash the Column: Follow the manufacturer's instructions for washing and regenerating the column.

      • Replace the Column: If washing does not resolve the issue, the column may need to be replaced.

Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the quantitative evaluation of ion suppression or enhancement.

  • Prepare three sets of samples (n=6 for each set from different matrix lots):

    • Set A (Neat Solution): Spike this compound and nicotine into the final mobile phase composition at a concentration representing the middle of the calibration curve (e.g., QC mid).

    • Set B (Post-extraction Spike): Extract blank biological matrix (e.g., plasma, urine) using your established sample preparation method. Spike the same concentrations of this compound and nicotine into the final extract.

    • Set C (Pre-extraction Spike): Spike the blank biological matrix with this compound and nicotine at the same concentrations before starting the sample preparation procedure.

  • Analyze all samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[9]

ParameterCalculationIdeal ValueInterpretation
Matrix Factor (MF) Peak Area in Post-extraction Spike / Peak Area in Neat Solution0.8 - 1.2Quantifies the degree of ion suppression or enhancement.
Recovery (RE) Peak Area in Pre-extraction Spike / Peak Area in Post-extraction SpikeConsistent and >80%Measures the efficiency of the extraction process.
Process Efficiency (PE) Peak Area in Pre-extraction Spike / Peak Area in Neat SolutionConsistentOverall efficiency of the analytical method.
Visualizations
Troubleshooting Workflow for Calibration Curve Issues

Caption: A logical workflow for troubleshooting poor calibration curve linearity.

The Chromatographic Isotope Effect

G cluster_0 Ideal Co-elution cluster_1 Isotope Effect cluster_2 Impact on Analysis a1 Nicotine Peak a2 This compound Peak b1 This compound Peak b2 Nicotine Peak b1->b2 Slightly Earlier Elution c1 Differential Matrix Effects c2 Inaccurate Quantification c1->c2

Caption: Visualization of the chromatographic isotope effect and its potential impact.

References
  • Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS.
  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • LGC Standards. (n.d.). Use of stable isotope internal standards for trace organic analysis.
  • LCGC International. (n.d.). When Should an Internal Standard be Used?.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
  • Chromatography Forum. (2013). Internal standard in LC-MS/MS.
  • BenchChem. (n.d.). A Comparative Guide to the Isotope Effect of Nicotinonitrile-d4 in Chromatography.
  • PubMed. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid.
  • ACS Publications. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid.
  • Cerilliant. (n.d.). (+)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials.
  • NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • ResearchGate. (n.d.). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid | Request PDF.
  • LCGC International. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).

Sources

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Nicotine-d4

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the sensitive detection of Nicotine-d4. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for quantifying low levels of this stable isotope-labeled internal standard. Here, we will move beyond simple procedural lists to explore the underlying principles of method optimization, providing you with the rationale needed to troubleshoot effectively and enhance the sensitivity of your assays.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides quick answers and links to more detailed troubleshooting sections.

Q1: My Nicotine-d4 signal is extremely low or completely absent. What's the first thing I should check?

A: Start with the most straightforward issues before diving into complex troubleshooting.[1][2] First, verify your sample preparation: confirm all dilutions and calculations, ensure the sample is present in the vial, and check that the autosampler is drawing the correct volume.[2] Next, confirm the instrument parameters in your acquisition method are correct, including MS/MS transitions, detector voltages, and temperatures.[1][2] An apparent loss of sensitivity can often be traced back to a simple error in setup or preparation.

Q2: What are the most critical factors for achieving ultra-low detection limits for Nicotine-d4?

A: Three areas are paramount for low-level detection:

  • Efficient Sample Extraction and Cleanup: Maximizing the recovery of Nicotine-d4 while minimizing matrix components that cause ion suppression is crucial. This involves optimizing your extraction technique (SPE or LLE) and pH.

  • Optimized Mass Spectrometry Parameters: Proper tuning of the mass spectrometer is non-negotiable. This includes selecting the most intense and specific MRM transitions and optimizing source-dependent parameters like capillary voltage and gas flows.[3][4]

  • Chromatographic Performance: Achieving a sharp, symmetrical peak shape through optimized liquid chromatography ensures the analyte is presented to the mass spectrometer in a concentrated band, maximizing the signal-to-noise ratio.

Q3: How do I combat matrix effects that suppress my Nicotine-d4 signal?

A: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your analyte, are a primary cause of poor sensitivity.[5] Strategies to mitigate this include:

  • Improving Sample Cleanup: Employ a more rigorous Solid-Phase Extraction (SPE) protocol or a multi-step Liquid-Liquid Extraction (LLE) to remove interfering substances.[3]

  • Optimizing Chromatography: Adjust your LC gradient to chromatographically separate Nicotine-d4 from the interfering matrix components.

  • Sample Dilution: While it may seem counterintuitive, diluting your sample can sometimes improve the signal-to-noise ratio by reducing the concentration of matrix components more significantly than the analyte, thus lessening ion suppression.

In-Depth Troubleshooting Guides
1. Sample Preparation & Extraction

The goal of sample preparation is to extract Nicotine-d4 from a complex matrix (e.g., plasma, urine, tissue) with high recovery and purity. Nicotine is a weak base, and this chemical property is key to designing an effective extraction protocol.

Q: What is the best extraction method for Nicotine-d4 from biological fluids?

A: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly effective. The choice often depends on the complexity of the matrix, required throughput, and available resources.

  • Liquid-Liquid Extraction (LLE): This is a classic technique that leverages the pH-dependent solubility of nicotine. By raising the pH of the aqueous sample with a base (e.g., NaOH), nicotine is converted to its free-base form, which is more soluble in non-polar organic solvents like a methylene chloride/diethyl ether mixture.[6] This provides a very clean extraction.

  • Solid-Phase Extraction (SPE): SPE offers excellent cleanup and the potential for automation. Mixed-mode cation exchange (MCX) cartridges are particularly effective. At a low pH, nicotine is positively charged and binds to the cartridge's cation exchange functional groups, while neutral and acidic interferences are washed away. The purified nicotine is then eluted with a basic, high-organic solvent.

Protocol: pH-Adjusted Liquid-Liquid Extraction (LLE) for Plasma

This protocol is designed to maximize the recovery of Nicotine-d4 by exploiting its basic nature.

Step-by-Step Methodology:

  • Aliquoting: In a clean microcentrifuge tube, pipette 250 µL of your plasma sample.[6]

  • Internal Standard Spiking: Add your working internal standard solution (if Nicotine-d4 is not the IS).

  • Basification: Add 50 µL of 5N Sodium Hydroxide (NaOH) to the sample and vortex briefly.[6] Causality: This step is critical. Raising the pH above nicotine's pKa (~8.0) deprotonates it, converting it to the neutral free base, which is significantly more soluble in organic extraction solvents.

  • Extraction: Add 1.5 mL of an extraction solvent mixture (e.g., 50:50 methylene chloride:diethyl ether).[6]

  • Mixing: Cap and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.[6]

  • Transfer: Carefully transfer 1.0 mL of the top organic layer to a new tube, being careful not to disturb the interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.[6]

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of your initial mobile phase (e.g., 90:10 water:methanol).[6][7] Vortex to ensure the analyte is fully dissolved. This sample is now ready for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Optimization

Your LC method's primary function is to deliver a sharp, well-defined peak of Nicotine-d4 to the mass spectrometer, separated from any potential interferences.

Q: What type of LC column and mobile phase should I use for Nicotine-d4?

A: A reversed-phase C18 column is the most common and effective choice for nicotine analysis.[8][9][10]

  • Column: A high-efficiency column with smaller particles (e.g., < 2 µm) will provide sharper peaks and better resolution. A typical dimension is 100 mm x 2.1 mm.[9]

  • Mobile Phase: A combination of water (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) is standard.

    • Additives are Key: Because nicotine is basic, peak tailing can occur due to interactions with residual silanols on the silica support. To prevent this and ensure a sharp, symmetrical peak, a mobile phase additive is necessary.

      • Acidic pH: Adding a small amount of acid, like 0.1% formic acid, will protonate the nicotine, improving peak shape and enhancing ionization in ESI+ mode.[11]

      • Basic pH: Alternatively, an additive like triethylamine (TEA) can be used to compete with nicotine for active sites on the column, also improving peak shape.[8][12]

Diagram: General LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Isolate Analyte Reconstitution Reconstitution Extraction->Reconstitution Prepare for Injection Autosampler Autosampler Reconstitution->Autosampler LC_Column LC Separation Autosampler->LC_Column Inject MS_Source Ion Source (ESI) LC_Column->MS_Source Elution MS_Analysis Mass Analyzer (MRM Detection) MS_Source->MS_Analysis Ionization Data Data Acquisition & Processing MS_Analysis->Data

Caption: A typical workflow for Nicotine-d4 analysis, from sample preparation to data acquisition.

3. Mass Spectrometry (MS) Optimization

For ultimate sensitivity and selectivity, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.

Q: How do I set up the mass spectrometer for maximum Nicotine-d4 sensitivity?

A: You must optimize the instrument by directly infusing a standard solution of Nicotine-d4 to fine-tune several key parameters. The instrument should be operated in positive electrospray ionization (ESI+) mode, as the nitrogen atoms in nicotine are readily protonated.

Key MS Parameters for Optimization:

  • MRM Transitions: This is the most critical setting. You monitor the transition of the precursor ion (the protonated Nicotine-d4 molecule) to a specific, stable product ion after fragmentation in the collision cell.

    • Precursor Ion: For Nicotine-d4, the [M+H]+ ion is m/z 167.2.[4][13]

    • Product Ions: Common and robust product ions include m/z 136.2, m/z 134.1, and m/z 121.1.[4][7][13] Monitoring at least two transitions is recommended, one for quantification (quantifier) and one for confirmation (qualifier).

  • Source Parameters: These settings control the efficiency of ion generation and transmission into the mass analyzer.

    • Capillary/Spray Voltage: Typically optimized between +0.5 kV and +3.5 kV. Interestingly, some methods have found that a lower-than-usual capillary voltage (e.g., 0.5 kV) combined with a high source temperature can increase signal.[4]

    • Source/Desolvation Temperature: Usually set between 350°C and 500°C to ensure efficient desolvation of the mobile phase droplets.[3][4]

    • Gas Flows (Nebulizer, Cone, Desolvation): These must be optimized to produce a stable spray and maximize ion generation without causing excessive fragmentation in the source.

  • Collision Energy (CE): This voltage determines the energy applied in the collision cell to fragment the precursor ion. It must be optimized for each MRM transition to produce the highest abundance of your chosen product ion.

Diagram: The Principle of Multiple Reaction Monitoring (MRM)

MRM_Diagram Q1 Quadrupole 1 (Q1) Precursor Ion Selection q2 Quadrupole 2 (q2) Collision Cell Q1->q2 Selects m/z 167.2 (Nicotine-d4) Q3 Quadrupole 3 (Q3) Product Ion Selection q2->Q3 Fragments into Product Ions Detector Detector Q3->Detector Selects m/z 136.2 (Specific Fragment) Ion_Source Ion Source (ESI+) Generates [M+H]+ Ions Ion_Source->Q1

Caption: MRM provides high selectivity by filtering for a specific precursor ion and then a specific fragment ion.

Table 1: Example LC-MS/MS Parameters for Nicotine-d4 Detection

This table summarizes typical starting parameters gathered from various validated methods. Note that these must be optimized on your specific instrument.

ParameterSettingRationale & CommentsSource(s)
LC Column C18 or Phenyl, <3 µmProvides good retention and peak shape for nicotine.[8],[9]
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape and ESI+ efficiency.[11]
Mobile Phase B Acetonitrile or MethanolCommon organic phase for reversed-phase.[9]
Ionization Mode ESI+ (Positive Electrospray)Nicotine readily forms a positive ion [M+H]+.[3]
Precursor Ion (Q1) m/z 167.2Mass of the protonated Nicotine-d4 molecule.[4],[13]
Quantifier Ion (Q3) m/z 136.2A common, high-intensity fragment ion.[4],[13]
Qualifier Ion (Q3) m/z 121.1A second fragment for identity confirmation.[7],[4]
Capillary Voltage 0.5 - 3.5 kVOptimize for stable spray and maximum signal.[3],[4]
Source Temperature 350 - 500 °CEnsures efficient solvent evaporation.[3],[4]
Collision Energy 15 - 30 eVMust be empirically optimized for each transition.[10],[4]
Summary Troubleshooting Chart
SymptomPossible Cause(s)Recommended Solution(s)
No Peak / Very Low Signal 1. Incorrect MRM transitions set in the method. 2. Sample preparation error (e.g., wrong dilution, incomplete reconstitution). 3. No sample in vial or autosampler malfunction. 4. Mass spectrometer source is dirty.1. Verify transitions against a known standard. 2. Prepare a fresh sample, carefully checking all steps.[1] 3. Visually inspect vial and observe an injection cycle.[2] 4. Clean the ion source, capillary, and cone/skimmer.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Dirty ion source or mass spectrometer optics. 3. Inadequate sample cleanup (matrix interferences).1. Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives.[1] 2. Perform routine instrument maintenance and cleaning. 3. Re-optimize the SPE or LLE procedure.
Poor Peak Shape (Tailing) 1. Secondary interactions with the LC column. 2. Column degradation or contamination. 3. Incompatible reconstitution solvent.1. Ensure mobile phase pH is appropriate (add formic acid or another modifier). 2. Flush the column with a strong solvent or replace if old.[1] 3. Reconstitute the sample in the initial mobile phase.
Inconsistent Results (Poor Reproducibility) 1. Inconsistent sample preparation (pipetting errors, variable extraction). 2. Unstable electrospray. 3. Fluctuating instrument temperature (column oven, source).1. Use calibrated pipettes; consider automating extraction steps if possible. 2. Check for leaks in the LC system; optimize source gas flows and voltage. 3. Ensure the instrument has reached thermal equilibrium before starting the run.
References
  • Benowitz, N. L., et al. (2009). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 877(23), 2265–2277. [Link]

  • Sloan, C. H., & Morie, G. P. (1979). A Liquid Chromatography Procedure for Analysis of Nicotine on Cellulose Acetate Filters. Tobacco Science, 23, 72-75. [Link]

  • Pratama, M. R. F., et al. (2020). Optimum Condition Approach To Quantitative Analysis Of Nicotine Using HPLC. International Journal of Scientific & Technology Research, 9(2), 3608-3612. [Link]

  • Qasem, M. A., et al. (2020). Simple HPLC method for rapid quantification of nicotine content in e-cigarettes liquids. Acta Chromatographica, 33(3), 235-240. [Link]

  • Gholap, V. V., et al. (2018). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2018, 9042573. [Link]

  • Fustinier, S., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC International, 29(5). [Link]

  • Alsharari, S. D., et al. (2014). Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method. Journal of Chromatography & Separation Techniques, 5(5). [Link]

  • Koukouvinos, G., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. PLoS ONE, 17(9), e0275173. [Link]

  • Henderson, K. C., et al. (2018). Paper spray mass spectrometry for high-throughput quantification of nicotine and cotinine. The Analyst, 143(2), 401-408. [Link]

  • Tao, X. Y., et al. (2021). Nicotine in Complex Samples: Recent Updates on the Pretreatment and Analysis Method. Critical Reviews in Analytical Chemistry, 53(5), 906-923. [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. [Link]

  • U.S. Food and Drug Administration. (2012). Update to LIB No. 4550 Quantitation of Nicotine in Tobacco Products. FDA.gov. [Link]

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • Popa, D. S., et al. (2008). DETERMINATION OF NICOTINE FROM TOBACCO BY LC-MS-MS. Farmacia, 56(5), 556-562. [Link]

  • Kim, S., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]

  • CHROMacademy. (n.d.). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). LCGC. [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America, 40(10), 472-476. [Link]

Sources

Storage and handling best practices for (S)-(-)-Nicotine-d4 to ensure stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for (S)-(-)-Nicotine-d4. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical analytical standard. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during the handling and use of this compound, providing solutions grounded in chemical principles.

Issue 1: Inconsistent Analytical Results or Poor Peak Shape in LC-MS/GC-MS

  • Potential Cause: Degradation of the standard due to improper storage or handling. Nicotine and its isotopologues are susceptible to oxidation and microbial degradation.[1][2][3][4][5] Factors like prolonged exposure to room temperature, light, and atmospheric oxygen can lead to the formation of impurities such as cotinine-d4, myosmine-d4, or nicotine-N'-oxide-d4, which can interfere with analysis.[6]

  • Solution:

    • Verify Storage Conditions: Confirm that the neat compound or its solutions have been consistently stored at -20°C.[7][8][9] For short-term use, refrigeration at 2-8°C is acceptable, but for long-term stability, the lower temperature is crucial.[7][10][11]

    • Aliquot the Standard: Upon receiving the standard, particularly if it is a neat oil, it is best practice to prepare a stock solution and then create smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk standard to atmospheric conditions.

    • Use an Inert Atmosphere: When preparing solutions or aliquots, handle the standard under an inert gas like nitrogen or argon.[12] This is especially critical for long-term storage of solutions to prevent oxidation.

    • Solvent Purity: Ensure that the solvent used for dilution (e.g., acetonitrile, methanol) is of high purity and free from contaminants.

Issue 2: Observed Mass Shift or Loss of Deuterium Label

  • Potential Cause: Hydrogen-Deuterium (H/D) exchange. While the deuterium labels on the pyridine ring of this compound are generally stable, exposure to strongly acidic or basic conditions, or certain catalytic surfaces in an analytical system, could potentially facilitate H/D exchange.

  • Solution:

    • Control pH of Solutions: Maintain the pH of stock solutions and mobile phases within a neutral to mildly acidic range. Avoid extreme pH conditions during sample preparation and analysis.

    • System Inertness: Ensure the analytical flow path (e.g., LC column, GC liner) is properly maintained and free from active sites that could catalyze exchange.

    • Evaluate Solvent Choice: When preparing stock solutions, use aprotic or minimally protic solvents. Acetonitrile is a common and suitable choice.[7]

Issue 3: Concentration of Stock Solution Appears to Have Changed Over Time

  • Potential Cause: This is often due to solvent evaporation or the hygroscopic nature of nicotine, which can lead to water absorption.[13][14] Nicotine is a liquid that can absorb moisture from the air, which would dilute the standard if it's a neat oil. For solutions, evaporation can concentrate the standard.

  • Solution:

    • Proper Sealing: Ensure vials are sealed with high-quality caps and septa (e.g., PTFE-lined). For long-term storage, consider ampulizing solutions or using vials with screw caps and O-rings.

    • Control Headspace: When preparing aliquots, minimize the headspace in the vial to reduce the amount of air and potential moisture.

    • Equilibration Before Opening: Before opening a vial that has been stored at -20°C or in a refrigerator, always allow it to fully equilibrate to ambient temperature.[15] This prevents condensation of atmospheric moisture onto the cold standard. A best practice is to place the vial in a desiccator during this warming period.[13]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at -20°C .[7][8][9] It should be kept in a tightly sealed container, protected from light.[16] Many suppliers ship the product at ambient temperature, but this is acceptable for the short duration of transit; upon receipt, it must be transferred to the recommended storage temperature.[9][17]

Q2: Can I store this compound in a refrigerator (2-8°C)?

Refrigerated storage at 2-8°C is suitable for short-term storage or for working solutions that are in frequent use.[7][10] However, for periods longer than a few weeks, storage at -20°C is strongly recommended to minimize the rate of potential degradation.[11][15]

Q3: Is this compound light-sensitive?

Yes, like its non-deuterated counterpart, nicotine is sensitive to light.[6][18][19] Exposure to UV or even strong ambient light can induce photodegradation. To mitigate this, always store the compound in amber glass vials or wrap clear vials in aluminum foil or opaque tape.[18][19] Perform sample preparations in a dimly lit area or under yellow light if possible.

Q4: How should I handle a neat sample of this compound upon receipt?

This compound is classified as highly toxic if swallowed and fatal in contact with skin.[20][21] Always handle it in a well-ventilated area or a fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a good choice).[22] Due to its hygroscopic nature, it's advisable to work quickly and in a low-humidity environment if possible (e.g., a glove box).[13][23] It is highly recommended to prepare a stock solution in a suitable solvent like acetonitrile or methanol immediately upon opening to make subsequent handling for dilutions safer and more accurate.

Q5: What is the expected shelf life and how do I know if my standard is still good?

Many suppliers state that the compound is stable if stored under the recommended conditions.[10] Some suggest a re-analysis period of three years to confirm chemical purity.[10] For critical applications, it is good practice to periodically check the purity of your standard solution against a newly purchased one or by analyzing for the presence of common degradants like cotinine-d4 and myosmine-d4.[1] Any significant appearance of these secondary peaks may indicate degradation.

Q6: My this compound is a solution in acetonitrile. Are there any special considerations?

Yes. While the nicotine analogue is the primary concern, the solvent also dictates handling. Acetonitrile is flammable and toxic.[7] The solution should be stored at -20°C in a freezer suitable for flammable liquids. All handling should be done in a fume hood. The same precautions for temperature equilibration before opening apply to prevent moisture condensation, which would alter the concentration.

Data Summary and Workflow

Key Storage and Handling Parameters
ParameterRecommendationRationale (Causality)
Long-Term Storage Temp. -20°CMinimizes thermal degradation and slows oxidation reactions, ensuring long-term stability.[7][8][9][15]
Short-Term Storage Temp. 2-8°CAcceptable for working solutions and short periods, but not ideal for preserving the standard for months or years.[7][10]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the amine functional groups in the nicotine molecule.[12]
Light Exposure Protect from Light (Amber Vials)Nicotine is light-sensitive; light exposure can provide the energy to initiate degradation pathways.[6][18][19]
Container Tightly Sealed Glass VialsPrevents solvent evaporation and protects the hygroscopic compound from atmospheric moisture.[14][16]
Handling Environment Fume Hood / Low HumidityProtects the user from the high toxicity of nicotine and minimizes moisture uptake by the standard.[22][23]
Workflow for Handling a New Standard

G cluster_receipt Upon Receipt cluster_prep Preparation for First Use cluster_storage Final Storage receipt Receive this compound (Shipped Ambient) store Immediately Transfer to -20°C Storage receipt->store Critical Step equilibrate Equilibrate Vial to Room Temp in Desiccator store->equilibrate Before Opening ppe Don PPE in Fume Hood (Gloves, Goggles, Lab Coat) equilibrate->ppe stock Prepare Stock Solution in High-Purity Solvent (e.g., Acetonitrile) ppe->stock aliquot Create Single-Use Aliquots in Amber Vials stock->aliquot Best Practice store_stock Store Bulk Stock at -20°C (Under Inert Gas if possible) stock->store_stock store_aliq Store Aliquots at -20°C aliquot->store_aliq

Caption: Decision workflow for receiving and preparing this compound standards.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71312299, this compound. PubChem. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]

  • ResearchGate. (n.d.). Specified nicotine degradation products and natural impurities from the European Pharmacopoeia monograph 1452. [Link]

  • Ganesan, K., et al. (2017). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. Bioinorganic Chemistry and Applications. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of (S)-nicotine. [Link]

  • Ji, H., et al. (2023). Long-Term Storage Study of the Certified 1R6F Reference Cigarette. Chemical Research in Toxicology. [Link]

  • OSHA. (1991). Chloropicrin. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • ResearchGate. (n.d.). The overview of biodegradation pathways of nicotine. [Link]

  • Wang, S., et al. (2015). Molecular Mechanism of Nicotine Degradation by a Newly Isolated Strain, Ochrobactrum sp. Strain SJY1. Applied and Environmental Microbiology. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45040014, Nicotine-d4. PubChem. [Link]

  • NextSDS. (n.d.). ()-Nicotine-d4 solution Safety Data Sheet. [Link]

  • Chemnovatic. (2020). Nicotine Salts And Pure Nicotine: Storage And Handling. [Link]

  • Maruntean, I. N., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics. [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]

  • ResearchGate. (2023). Long-Term Storage Study of the Certified 1R6F Reference Cigarette. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Nicotine Utilizing (S)-(-)-Nicotine-d4

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a robust analytical method for the quantification of nicotine, leveraging the stable isotope-labeled internal standard, (S)-(-)-Nicotine-d4. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. Instead, it delves into the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy analytical system.

The Imperative for a Validated Nicotine Assay and the Role of an Ideal Internal Standard

Accurate and precise quantification of nicotine is paramount in diverse research and development sectors, from pharmacokinetic studies in smoking cessation therapies to quality control in e-liquids and other nicotine delivery systems. The inherent variability of biological matrices and the potential for analyte loss during sample preparation necessitate the use of an internal standard (IS).

An ideal IS should mimic the analyte's chemical and physical properties as closely as possible, co-eluting chromatographically and exhibiting similar ionization efficiency in mass spectrometry. This ensures that any variations in extraction recovery or instrument response are proportionally mirrored in both the analyte and the IS, leading to a highly reliable and reproducible quantification.

This compound emerges as a superior choice for an internal standard in nicotine analysis. As a deuterated analog of the naturally occurring (S)-nicotine, it shares an almost identical chemical structure and physicochemical behavior.[1][2] The mass difference of 4 Da allows for its distinct detection by a mass spectrometer without interfering with the signal of the native nicotine. The use of a stable isotope-labeled IS is a widely accepted best practice in bioanalytical method development, particularly for LC-MS/MS and GC-MS applications.[3][4]

Experimental Design: A Framework for Rigorous Validation

The validation of an analytical method is a systematic process designed to confirm that the procedure is suitable for its intended purpose.[5] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[6][7][8]

The following sections will detail the experimental protocols and acceptance criteria for key validation parameters. All experiments should be performed using a well-characterized and calibrated analytical instrument, such as a liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

Materials and Reagents
  • Analytes: (S)-(-)-Nicotine and this compound certified reference standards.

  • Matrices: The biological matrix of interest (e.g., human plasma, urine) and a surrogate matrix for calibration standards and quality controls.

  • Reagents: High-purity solvents (e.g., acetonitrile, methanol, water), acids, and bases for sample preparation and mobile phases.

Experimental Workflow Overview

The general workflow for sample analysis is a critical component of the method and must be consistently applied throughout the validation process.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Urine Sample Spike Spike with this compound Sample->Spike Extraction Protein Precipitation or Solid Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Acquisition & Processing Detection->Data Peak Area Ratios

Caption: General experimental workflow for nicotine quantification.

Core Validation Parameters: A Deep Dive

Specificity and Selectivity

Causality: The ability of the method to unequivocally assess the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences is fundamental. A lack of specificity can lead to inaccurate results.

Experimental Protocol:

  • Analyze at least six different blank matrix samples from individual sources.

  • Analyze blank matrix samples spiked with the LLOQ of nicotine and this compound.

  • Analyze blank matrix samples spiked with potentially interfering substances (e.g., common medications, other tobacco alkaloids).

  • Monitor the mass transitions for nicotine and the IS at their respective retention times.

Acceptance Criteria:

  • No significant interfering peaks should be observed at the retention time of nicotine or the IS in the blank matrix samples.

  • The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

Linearity and Range

Causality: Establishing a linear relationship between the analyte concentration and the instrument response is crucial for accurate quantification over a defined range.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of nicotine, spanning the expected range of sample concentrations. A typical range for nicotine in plasma might be 1-100 ng/mL.[9][10]

  • Add a constant concentration of this compound to all calibration standards.

  • Analyze the calibration standards in triplicate.

  • Plot the peak area ratio of nicotine to the IS against the nominal concentration of nicotine.

  • Perform a linear regression analysis (typically weighted 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • A correlation coefficient (r²) of ≥ 0.99 is required.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

  • At least 75% of the calibration standards must meet this criterion.

ParameterAcceptance Criterion
Correlation Coefficient (r²)≥ 0.99
Calibration Standard Accuracy±15% of nominal (±20% at LLOQ)

Table 1: Acceptance criteria for linearity.

Accuracy and Precision

Causality: Accuracy reflects the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. Both are critical for ensuring the reliability of the data.

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Analyze five replicates of each QC level in three separate analytical runs (inter-assay) and within the same run (intra-assay).

  • Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measured concentrations at each QC level.

  • Calculate the accuracy as the percentage of the mean measured concentration relative to the nominal concentration.

Acceptance Criteria:

  • The mean accuracy should be within ±15% of the nominal values (±20% for the LLOQ).

  • The precision (CV%) should not exceed 15% (20% for the LLOQ).

QC LevelIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy (% Bias)
LLOQ≤ 20%≤ 20%±20%
Low≤ 15%≤ 15%±15%
Medium≤ 15%≤ 15%±15%
High≤ 15%≤ 15%±15%

Table 2: Acceptance criteria for accuracy and precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Experimental Protocol:

  • LOD: Determined as the concentration that yields a signal-to-noise ratio of at least 3.

  • LOQ: The lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV). This is typically confirmed by analyzing at least five replicates.

Comparison: Methods utilizing a deuterated IS like this compound often achieve lower LOQs due to the improved signal-to-noise ratio and correction for matrix effects.[11]

Stability

Causality: Nicotine can be susceptible to degradation under various storage and handling conditions.[12][13] Assessing the stability of the analyte in the biological matrix and in processed samples is crucial to ensure that the measured concentration reflects the true concentration at the time of sample collection.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

  • Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a specified duration.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

The Advantage of this compound: A Comparative Perspective

The use of a stable isotope-labeled internal standard like this compound provides significant advantages over other approaches, such as using a structural analog or no internal standard at all.

Comparison cluster_IS Internal Standard Choice cluster_Performance Performance Metrics d4 This compound Accuracy High Accuracy d4->Accuracy Precision High Precision d4->Precision Matrix Compensates for Matrix Effects d4->Matrix Analog Structural Analog IS Variable_Accuracy Variable Accuracy Analog->Variable_Accuracy Variable_Precision Variable Precision Analog->Variable_Precision No_IS No Internal Standard Poor_Accuracy Poor Accuracy & Precision No_IS->Poor_Accuracy

Caption: Comparison of internal standard choices.

FeatureThis compoundStructural Analog ISNo Internal Standard
Chemical & Physical Properties Nearly identical to analyteSimilar but not identicalN/A
Chromatographic Behavior Co-elutes with analyteMay have different retention timeN/A
Ionization Efficiency Nearly identical to analyteMay differ from analyteN/A
Compensation for Matrix Effects ExcellentPartialNone
Overall Reliability HighModerateLow

Table 3: Comparison of internal standard strategies.

Conclusion

The validation of an analytical method for nicotine is a rigorous but essential process for generating reliable and defensible data. The strategic selection of this compound as an internal standard is a cornerstone of a robust and trustworthy method. Its ability to mimic the behavior of the analyte throughout the analytical process ensures a high degree of accuracy and precision, ultimately leading to higher quality data in research, clinical, and quality control settings. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to empower scientists in the development and validation of superior analytical methods for nicotine quantification.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][6][14]

  • FDA. Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration; 2018. [Link][7][8]

  • Byrd GD, Davis RA, Ogden MW. A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers. Journal of Analytical Toxicology. 2005;29(8):843-849. [Link][15]

  • Moyer TP, Charlson JR, Enger RJ, Dale LC, Ebbert JO, Schroeder DR, Hurt RD. Simultaneous analysis of nicotine, cotinine, and trans-3'-hydroxycotinine in plasma by liquid chromatography-tandem mass spectrometry. Clinical Chemistry. 2002;48(9):1460-1471.
  • Nakajima M, Yamamoto T, Nunoya K, Yokoi T, Nagashima K, Kuroiwa Y. Determination of nicotine and cotinine in human plasma by liquid chromatography-tandem mass spectrometry with atmospheric-pressure chemical ionization interface. Journal of Chromatography B: Biomedical Sciences and Applications. 1996;682(2):253-259. [Link][9]

  • Charles River Laboratories. LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link][10]

  • Kudo K, Umehara T, Ueno T, Sameshima N, Hayashida M, Ikeda N. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B. 2012;905:1-9. [Link][16]

  • Cerilliant. (+/-)-Nicotine-D4. [Link][3]

  • PubChem. This compound. National Center for Biotechnology Information. [Link][2]

  • Piller M, Gilch G, Scherer G, Scherer M. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Journal of Chromatography B. 2014;951-952:7-15. [Link][11]

  • Jain R, Kumar P, Singh P. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. International Journal of Molecular Sciences. 2015;16(12):29655-29668. [Link][17]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Nicotine-d4 with Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the accurate quantification of analytes is paramount. For nicotine, a notoriously challenging analyte, the choice of internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical determinant of method robustness and data integrity. While stable isotope-labeled (SIL) internal standards like Nicotine-d4 are widely regarded as the gold standard, practical constraints or unexpected analytical challenges can necessitate the consideration of alternatives. This guide provides an in-depth comparison of Nicotine-d4 with other internal standards, supported by a detailed cross-validation protocol. It is designed for researchers, scientists, and drug development professionals seeking to develop, validate, or troubleshoot robust bioanalytical methods for nicotine quantification.

The Foundational Role of the Internal Standard in LC-MS/MS

The primary function of an internal standard is to correct for the variability inherent in every step of the analytical process—from sample preparation to instrumental analysis.[1][2] An ideal IS should mimic the analyte's behavior as closely as possible, ensuring that any loss during extraction or fluctuation in ionization efficiency affects both compounds equally. This allows for accurate quantification based on the ratio of the analyte's response to the IS's response.

Characteristics of an Ideal Internal Standard:

  • Structural and Physicochemical Similarity: The IS should closely resemble the analyte.

  • Co-elution: Ideally, the IS and analyte should elute at the same retention time to experience identical matrix effects.[3]

  • Absence in Blank Matrix: The IS must not be endogenously present in the biological samples.

  • Mass Spectrometric Distinction: The IS must be clearly distinguishable from the analyte by the mass spectrometer.

Stable isotope-labeled (SIL) compounds, such as Nicotine-d4, fulfill these criteria more effectively than any other class of internal standard.[4] They share the same chemical properties and chromatographic behavior as the native analyte, differing only in mass. This near-identical behavior allows them to provide the most effective compensation for matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components.[3][4]

Nicotine-d4: The Gold Standard

Nicotine-d4 is a deuterated analog of nicotine, where four hydrogen atoms are replaced with deuterium.[5] This substitution results in a mass shift of +4 Da, making it easily distinguishable from native nicotine by the mass spectrometer while having a negligible impact on its chemical properties.

Advantages of Nicotine-d4:

  • Co-elution with Nicotine: Ensures that both compounds experience the same degree of ion suppression or enhancement.[3]

  • Similar Extraction Recovery: Behaves identically to nicotine during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • High Purity: Commercially available at high isotopic purity, minimizing potential interference from unlabeled nicotine.[5]

Potential Challenges:

  • Isotopic Contribution: Although minimal, the natural isotopic abundance of nicotine and the presence of any unlabeled impurity in the IS can contribute to the analyte signal. This must be assessed during method validation.

  • Chromatographic Shift: A slight retention time difference between the analyte and its deuterated analog can sometimes occur due to the deuterium isotope effect. If this shift is significant, it can lead to differential matrix effects and compromise accuracy.[6]

Alternative Internal Standards for Nicotine Quantification

While Nicotine-d4 is preferred, other compounds have been used. The primary alternatives fall into the category of structural or chemical analogs.

Anabasine

Anabasine is a minor tobacco alkaloid and a structural isomer of nicotine.[7] It shares a similar chemical structure and has been used as an internal standard.

Advantages of Anabasine:

  • Structural Similarity: Possesses a similar pyridine and piperidine ring system.

  • Commercial Availability: Readily available as a reference standard.

Disadvantages of Anabasine:

  • Endogenous Presence: Anabasine is a natural tobacco component and can be present in the urine of tobacco users, making it unsuitable as an IS for such studies unless its concentration is negligible compared to the spiked amount.[7][8]

  • Different Chromatographic Behavior: As a structural isomer, its retention time and chromatographic peak shape may differ from nicotine, leading to differential matrix effects.

  • Varying Extraction Recovery: Its recovery during sample preparation may not perfectly mirror that of nicotine.

Quinoline

Quinoline has been employed as an internal standard in some GC-MS methods for nicotine analysis, particularly in e-liquids.[9][10][11]

Advantages of Quinoline:

  • Distinct Structure: Easily resolved from nicotine chromatographically and by mass.

Disadvantages of Quinoline:

  • Poor Physicochemical Match: Its properties differ significantly from nicotine, meaning it is unlikely to effectively compensate for variability in extraction or matrix effects in LC-MS/MS bioanalysis. Its use is more suited to less complex matrices where matrix effects are minimal.

The Imperative for Cross-Validation

Cross-validation is a formal process to verify that a change in the analytical method does not impact the final concentration data. This is crucial when switching from a well-established internal standard like Nicotine-d4 to an alternative like Anabasine. The goal is to demonstrate that the results obtained with the new IS are equivalent to those from the original, validated method.

When is Cross-Validation Necessary?

  • Switching to a different internal standard.

  • Changing the analytical methodology (e.g., from SPE to LLE).

  • Transferring a method between laboratories or instruments.

  • Validating a new batch of a critical reagent, including the internal standard.

Experimental Design: Cross-Validation Protocol

This section outlines a detailed protocol for the cross-validation of Nicotine-d4 against Anabasine for the quantification of nicotine in human plasma.

Workflow Overview

The core principle is to analyze two identical sets of calibration standards and quality control (QC) samples. One set is quantified using Nicotine-d4, and the other is quantified using Anabasine. The results are then statistically compared.

Caption: Workflow for the cross-validation of two internal standards.

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of nicotine, Nicotine-d4, and anabasine in methanol (e.g., at 1 mg/mL).

  • From these stocks, prepare separate working solutions for nicotine (for spiking calibrators and QCs) and for each internal standard (Nicotine-d4 and Anabasine).

2. Preparation of Calibration Standards and QC Samples:

  • Using a pooled lot of blank human plasma, prepare two identical sets of calibration standards (typically 8 non-zero levels) and QC samples (at least 4 levels: LLOQ, Low, Mid, High).[12][13]

  • For example, spike the plasma with the nicotine working solution to achieve a concentration range of 0.5 to 100 ng/mL.

3. Sample Processing:

  • Aliquot 100 µL of each calibrator and QC sample from both sets into separate 96-well plates or tubes.

  • Set A: Add the Nicotine-d4 working solution to each sample.

  • Set B: Add the Anabasine working solution to each sample.

  • Perform protein precipitation by adding 300 µL of acetonitrile to all samples. Vortex and centrifuge.

  • Transfer the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • Column: Phenyl-Hexyl column (found to be superior for nicotine analysis).[12]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient to resolve nicotine and anabasine from endogenous interferences.

  • Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

    • Nicotine transition: e.g., m/z 163.1 -> 130.1

    • Nicotine-d4 transition: e.g., m/z 167.1 -> 134.1

    • Anabasine transition: e.g., m/z 163.1 -> 134.1

Data Analysis and Acceptance Criteria

The performance of Anabasine as an IS is evaluated by comparing the results from Set B against the gold-standard results from Set A. The acceptance criteria should be based on established bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.[14][15]

Comparative Data Summary

The following table presents hypothetical but realistic data from such a cross-validation experiment.

Parameter Method A: Nicotine-d4 (IS) Method B: Anabasine (IS) Acceptance Criteria
Linearity (r²) 0.9980.995≥ 0.99
LLOQ QC Accuracy (%RE) +4.5%+12.8%Within ±20%
LLOQ QC Precision (%CV) 8.2%15.5%≤ 20%
Low QC Accuracy (%RE) +2.1%+9.5%Within ±15%
Low QC Precision (%CV) 4.5%11.2%≤ 15%
Mid QC Accuracy (%RE) -1.5%-7.8%Within ±15%
Mid QC Precision (%CV) 3.8%9.8%≤ 15%
High QC Accuracy (%RE) -3.2%-11.4%Within ±15%
High QC Precision (%CV) 2.9%8.5%≤ 15%
Matrix Factor (MF) 0.95 (IS-Normalized)0.78 (IS-Normalized)MF should be consistent
Recovery (%) 92%85% (Nicotine), 75% (Anabasine)Recovery should be consistent
Interpretation of Results

From the table above, several key insights emerge:

  • Linearity: Both methods demonstrate acceptable linearity.

  • Accuracy & Precision: While Method B (Anabasine) meets the acceptance criteria, its precision is consistently poorer, and its accuracy shows a greater bias compared to Method A (Nicotine-d4). This suggests that Anabasine is less effective at correcting for analytical variability.

  • Matrix Effect: The IS-normalized matrix factor for Anabasine is lower and likely more variable, indicating it does not track the matrix effects experienced by nicotine as well as Nicotine-d4 does.

  • Recovery: The differential recovery between nicotine and anabasine during extraction introduces a source of error that is not present when using Nicotine-d4.

Decision Logic and Final Recommendation

The choice of an internal standard should be guided by a logical assessment of the validation data.

G Start Cross-Validation Complete QC_Check Do QC samples meet a priori acceptance criteria for Accuracy & Precision? Start->QC_Check Linearity_Check Is Linearity (r²) acceptable? QC_Check->Linearity_Check Yes Reject_IS Alternative IS is Not Acceptable. Retain SIL-IS. QC_Check->Reject_IS No Matrix_Check Are Matrix Effects adequately corrected? Linearity_Check->Matrix_Check Yes Linearity_Check->Reject_IS No Final_Decision Is the alternative IS performance comparable to the SIL-IS? Matrix_Check->Final_Decision Yes Investigate Investigate Method (e.g., extraction, chromatography) Matrix_Check->Investigate No Accept_IS Alternative IS is Acceptable (with justification) Final_Decision->Accept_IS Yes Final_Decision->Reject_IS No

Caption: Decision tree for accepting an alternative internal standard.

Therefore, the use of a stable isotope-labeled internal standard, specifically Nicotine-d4 , is strongly recommended for all regulated bioanalytical studies requiring the quantification of nicotine. An alternative IS should only be considered under specific, justified circumstances, and its use must be supported by rigorous cross-validation data that proves its performance is fit for the purpose of the study.

References

  • Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. (2025). ResearchGate. [Link]

  • Determination of nicotine and cotinine in human plasma by liquid chromatography-tandem mass spectrometry with atmospheric-pressure chemical ionization interface. (n.d.). PubMed. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Specific Detection of Anabasine, Nicotine, and Nicotine Metabolites in Urine by Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). American Association for Clinical Chemistry. [Link]

  • Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. (2021). MDPI. [Link]

  • Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. (2009). ResearchGate. [Link]

  • new automated method for the analysis of cotinine and trans-3′-hydroxycotinine in serum by LC–MS/MS. (2018). Journal of Analytical Toxicology, Oxford Academic. [Link]

  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. (2022). National Institutes of Health (NIH). [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Online. [Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. (2006). PubMed. [Link]

  • Internal Standard Options for Peptide LC-MS Quantification - Part 1. (2018). YouTube. [Link]

  • (+/-)-Nicotine-D4. (n.d.). Cerilliant. [Link]

  • Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?. (2018). ResearchGate. [Link]

  • Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. (2016). LCGC International. [Link]

  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. (2022). Frontiers in Chemistry. [Link]

  • Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. (2008). National Institutes of Health (NIH). [Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014). PLOS One. [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). ScienceDirect. [Link]

  • New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. (2013). Ovid. [Link]

  • Rapid and Chemically Selective Nicotine Quantification in Smokeless Tobacco Products using GC–MS. (2012). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014). National Institutes of Health (NIH). [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Analysis of Nicotine in Electronic Cigarettes Using Gas Chromatography-mass Spectrometry. (2015). RIT Digital Institutional Repository. [Link]

  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. (2020). Restek. [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. (2012). National Institutes of Health (NIH). [Link]

  • Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry. (2018). National Institutes of Health (NIH). [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Nicotine Quantification Using Nicotine-d4

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Accurate and reproducible quantification of nicotine is paramount in fields ranging from clinical toxicology and pharmacokinetic studies to the regulation of tobacco and nicotine-delivery products. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of nicotine quantification, emphasizing the use of Nicotine-d4 as a stable isotope-labeled internal standard (SIL-IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the underlying principles, provide a detailed experimental protocol, present illustrative comparative data, and discuss the critical parameters that ensure data integrity and comparability across different analytical sites. This document is designed to serve as a practical resource, grounded in established scientific principles and regulatory expectations, to help laboratories achieve harmonized and reliable results.

Introduction: The Imperative for Harmonized Nicotine Quantification

Nicotine, a potent alkaloid found in the tobacco plant, is a primary subject of study in toxicology, pharmacology, and public health. The need for its precise measurement is driven by regulatory mandates, clinical trial requirements, and research into nicotine's physiological effects. However, the inherent variability in analytical methodologies, instrumentation, and laboratory practices can lead to significant discrepancies in reported nicotine concentrations. Inter-laboratory comparisons, also known as proficiency testing, are essential for identifying and mitigating these sources of variability.[1][2][3] As stipulated by standards such as ISO/IEC 17025, participation in such comparisons is a cornerstone of a laboratory's quality assurance program and a key indicator of technical competence.[1][2]

The use of a stable isotope-labeled internal standard, such as Nicotine-d4, is the gold standard for quantitative mass spectrometry.[4][5][6] Nicotine-d4, being chemically identical to nicotine but with a mass difference of 4 Daltons, co-elutes chromatographically and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[4][5][7][8][9] This guide will leverage the power of this approach to establish a robust framework for comparing and harmonizing nicotine quantification across multiple laboratories.

The Principle: Isotope Dilution Mass Spectrometry

The core of this method lies in the principle of isotope dilution mass spectrometry (IDMS). A known quantity of the internal standard (Nicotine-d4) is added to every sample, calibrator, and quality control (QC) standard at the beginning of the sample preparation process.[10] The mass spectrometer distinguishes between the native analyte (nicotine) and the labeled internal standard based on their mass-to-charge ratios (m/z). Any loss of analyte during extraction or fluctuations in instrument signal will affect the internal standard to the same degree.[9][10] Therefore, the ratio of the analyte's peak area to the internal standard's peak area remains constant, enabling highly accurate and precise quantification.[4][10]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample Add_IS Spike with Nicotine-d4 (IS) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Nicotine / Nicotine-d4) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: Workflow for Nicotine Quantification using Nicotine-d4.

Experimental Protocol: A Standardized Approach

To ensure comparability, all participating laboratories should adhere to a harmonized protocol. This protocol is based on widely accepted bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.[11][12][13][14][15][16]

Materials and Reagents
  • Analytes: Nicotine certified reference material (CRM)

  • Internal Standard: Nicotine-d4 CRM[7][8][17]

  • Solvents: HPLC-grade or MS-grade methanol, acetonitrile, and water

  • Reagents: Formic acid, ammonium acetate, or other appropriate mobile phase modifiers

  • Biological Matrix: Pooled human plasma (or other relevant matrix) confirmed to be free of nicotine.

Preparation of Standards and Quality Controls
  • Primary Stock Solutions: Prepare individual stock solutions of nicotine and Nicotine-d4 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of nicotine by serially diluting the primary stock solution with 50:50 methanol:water.

  • Working Internal Standard Solution: Prepare a working internal standard solution of Nicotine-d4 at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards: Prepare calibration standards by spiking the blank biological matrix with the appropriate nicotine working standard solutions to achieve a concentration range that covers the expected sample concentrations (e.g., 0.5 - 100 ng/mL).[18][19]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the nicotine primary stock solution.

Sample Preparation (Protein Precipitation)
  • To 100 µL of each sample (calibrator, QC, or unknown), add 25 µL of the working internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Parameters
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 or phenyl-hexyl reversed-phase column suitable for the separation of nicotine.[19]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of nicotine from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Nicotine: e.g., Q1: 163.2 m/z -> Q3: 130.1 m/z[20]

    • Nicotine-d4: e.g., Q1: 167.2 m/z -> Q3: 134.1 m/z

Inter-laboratory Comparison: Data Analysis and Acceptance Criteria

Each participating laboratory will analyze a set of blinded samples, including calibration standards and QCs. The results should be evaluated based on established validation parameters.[21][22][23]

Data Presentation

The following table illustrates a hypothetical comparison of key performance parameters across three laboratories.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria (FDA/EMA)
Linearity (r²) 0.9980.9970.999≥ 0.99
LLOQ (ng/mL) 0.50.50.4Signal-to-noise ≥ 5
Accuracy (% Bias)
LLOQ QC-3.5%-5.2%-2.8%Within ±20%
Low QC2.1%4.5%1.8%Within ±15%
Mid QC-1.8%-3.1%-0.9%Within ±15%
High QC3.2%5.8%2.5%Within ±15%
Precision (%CV)
LLOQ QC8.9%12.3%7.5%≤ 20%
Low QC6.5%8.1%5.9%≤ 15%
Mid QC4.2%5.5%3.8%≤ 15%
High QC3.8%4.9%3.1%≤ 15%
Causality Behind Experimental Choices and Potential for Variability
  • Internal Standard: The use of a stable isotope-labeled internal standard like Nicotine-d4 is crucial.[7][8][17] It co-elutes with the analyte, experiencing the same matrix effects and ionization suppression/enhancement, which is a major source of variability in LC-MS/MS analysis.[4][9][10] A structural analog internal standard would not provide this level of correction.

  • Sample Preparation: While protein precipitation is a simple and common technique, variations in the efficiency of protein removal can lead to differences in matrix effects between labs. More rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be considered for more complex matrices to improve consistency.[24][25]

  • Chromatography: Differences in LC columns, mobile phase preparation, and gradient profiles can affect peak shape and retention time, potentially impacting integration and quantification. A standardized LC method is vital for minimizing this variability.

  • Mass Spectrometry: Instrument tuning and calibration can vary between laboratories. However, the use of an internal standard mitigates much of this instrumental drift.[10]

G A Inter-laboratory Comparison Initiated B Distribution of Standardized Protocol and Blinded Samples A->B C Independent Analysis by Participating Laboratories B->C D Data Submission to Coordinating Body C->D E Statistical Analysis of Results (e.g., Z-scores, %CV) D->E F Identification of Outliers and Systematic Biases E->F G Investigation and Corrective Actions F->G H Harmonized and Reliable Quantification Achieved F->H G->C Re-analysis if necessary

Sources

A Comparative Guide to the Accuracy and Precision of (S)-(-)-Nicotine-d4 in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research and drug development, the demand for meticulous accuracy and unwavering precision in quantitative analysis cannot be overstated. This is particularly true in the study of nicotine and its metabolic fate, where reliable data underpins regulatory submissions, clinical trial outcomes, and our understanding of tobacco product effects. The choice of an appropriate internal standard is a cornerstone of robust analytical methodology, and for nicotine analysis, (S)-(-)-Nicotine-d4 has emerged as a preferred certified reference material (CRM).

This guide provides an in-depth technical comparison of this compound's performance against other alternatives, supported by experimental data and protocols. As senior application scientists, our aim is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in scientific integrity.

The Critical Role of Internal Standards in Nicotine Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of nicotine and its metabolites in complex biological matrices due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS analysis can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects where co-eluting compounds suppress or enhance the ionization of the analyte.

To mitigate these variables, an internal standard (IS) is introduced at a known concentration to all samples, calibrators, and quality controls at an early stage of the sample preparation process.[1] The IS should ideally be a structural analog of the analyte and co-elute with it, thus experiencing the same variations during the analytical process. Quantification is then based on the ratio of the analyte's response to the IS's response, which effectively cancels out many sources of error.

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the most effective type of IS.[1] In this compound, four hydrogen atoms in the pyridine ring of the nicotine molecule are replaced with deuterium atoms. This results in a compound that is chemically identical to nicotine and exhibits the same chromatographic behavior and ionization efficiency, but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

Performance Characteristics of this compound as a Certified Reference Material

A Certified Reference Material (CRM) is a standard of the highest metrological quality, produced by an accredited reference material producer. The production of CRMs is governed by stringent international standards, such as ISO 17034, which ensures the material's certified value, uncertainty, traceability, homogeneity, and stability are well-characterized and documented.[2][3]

The performance of this compound as a CRM is defined by several key parameters:

  • Certified Concentration and Uncertainty: The certified concentration is the most probable value of the nicotine-d4 concentration, accompanied by an expanded uncertainty that provides a range within which the true value is expected to lie with a high level of confidence.

  • Isotopic Purity: This refers to the percentage of the material that is the desired deuterated form (d4) versus other isotopic variants (d0, d1, d2, d3). High isotopic purity is crucial to prevent interference with the quantification of the unlabeled analyte.

  • Chemical Purity: This measures the percentage of the material that is the specified chemical entity, free from any impurities.

Table 1: Representative Performance Data for this compound CRM

ParameterRepresentative ValueSource
Certified Concentration100.0 µg/mL ± 0.5 µg/mL[4]
Isotopic Purity≥98 atom % D[5][6]
Chemical Purity≥99.5%

Note: The values in this table are representative and may vary between different CRM producers and batches. Always refer to the Certificate of Analysis (CoA) for the specific lot of the CRM being used.

Comparative Analysis of Internal Standards for Nicotine Quantification

While this compound is a widely used and highly effective internal standard, other compounds have also been employed in nicotine analysis. The choice of an internal standard can significantly impact the accuracy and precision of the analytical method.

Table 2: Comparison of Internal Standards for Nicotine Analysis

Internal StandardAdvantagesDisadvantages
This compound - Co-elutes with nicotine, providing optimal correction for matrix effects and instrument variability. - Chemically identical to nicotine, ensuring similar extraction recovery. - High isotopic purity minimizes cross-talk with the analyte signal.- Higher cost compared to non-isotopically labeled standards.
Cotinine-d3 - A major metabolite of nicotine, often analyzed concurrently. - Structurally similar to nicotine.- May not perfectly co-elute with nicotine, leading to less effective correction for matrix effects at the nicotine retention time. - Different extraction recovery compared to nicotine is possible.
Myosmine-d4 - Structurally similar to nicotine.- Not a direct metabolite of nicotine. - Chromatographic behavior may differ significantly from nicotine.
Quinoline - Inexpensive and readily available.- Structurally and chemically different from nicotine, leading to poor correction for matrix effects and extraction variability. - Not a stable isotope-labeled standard.

G cluster_IS Internal Standard Selection cluster_criteria Evaluation Criteria Nicotine-d4 Nicotine-d4 Accuracy Accuracy Nicotine-d4->Accuracy High Precision Precision Nicotine-d4->Precision High Matrix Effect Correction Matrix Effect Correction Nicotine-d4->Matrix Effect Correction Excellent Cost Cost Nicotine-d4->Cost High Cotinine-d3 Cotinine-d3 Cotinine-d3->Accuracy Good Cotinine-d3->Precision Good Cotinine-d3->Matrix Effect Correction Moderate Cotinine-d3->Cost Moderate Myosmine-d4 Myosmine-d4 Myosmine-d4->Accuracy Moderate Myosmine-d4->Precision Moderate Myosmine-d4->Matrix Effect Correction Variable Myosmine-d4->Cost Moderate Quinoline Quinoline Quinoline->Accuracy Low Quinoline->Precision Low Quinoline->Matrix Effect Correction Poor Quinoline->Cost Low

Experimental Protocol: Quantification of Nicotine in Human Urine by LC-MS/MS

This protocol details a validated method for the quantification of nicotine in human urine using this compound as an internal standard. The causality behind each step is explained to provide a deeper understanding of the methodology.

Materials and Reagents
  • (S)-(-)-Nicotine solution (CRM)

  • This compound solution (CRM)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of nicotine and nicotine-d4 in methanol.

  • Working Standard Solutions: Serially dilute the nicotine primary stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the nicotine-d4 primary stock solution with 50:50 methanol:water.

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human urine with the appropriate working standard solutions to create calibration standards and QCs at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of urine sample, calibrator, or QC in a microcentrifuge tube, add 20 µL of the 100 ng/mL nicotine-d4 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

G start Urine Sample (100 µL) add_is Add Nicotine-d4 IS (20 µL) start->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase A (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: 10 mM ammonium formate in methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate nicotine from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Nicotine: m/z 163.2 -> 132.2

    • Nicotine-d4: m/z 167.2 -> 136.2

Data Analysis
  • Integrate the peak areas for the nicotine and nicotine-d4 MRM transitions.

  • Calculate the peak area ratio of nicotine to nicotine-d4.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of nicotine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as a certified reference material and stable isotope-labeled internal standard is paramount for achieving the highest levels of accuracy and precision in the quantitative analysis of nicotine. Its chemical and isotopic properties ensure it effectively compensates for variations inherent in the analytical process, from sample preparation to LC-MS/MS detection. While other internal standards exist, the data and established methodologies overwhelmingly support the superiority of this compound for robust and reliable bioanalytical results. This guide provides the foundational knowledge and a practical framework for researchers to implement best practices in their nicotine quantification assays, ultimately contributing to the integrity and validity of their scientific findings.

References

  • ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • NATA. Reference Materials Producers (ISO 17034) Accreditation. [Link]

  • A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed Central. [Link]

  • UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. National Institutes of Health. [Link]

  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]

  • Nicotine D4. SynZeal. [Link]

  • Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. MDPI. [Link]

  • Analysis of Nicotine and Impurities in Electronic Cigarette Solutions and Vapor. Restek. [Link]

  • Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. ChemRxiv. [Link]

  • Analysis of Nicotine in Electronic Cigarettes Using Gas Chromatography-mass Spectrometry. RIT Digital Institutional Repository. [Link]

  • Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation. Pertanika Journals. [Link]

  • Comparison of SemiQuantitative Cotinine Values Obtained by the DRI Immunoassay and Values Obtained by a Liquid Chromatography–Tandem Mass Spectrometry‐Based Method: The DRI Immunoassay is Suitable for Screening Purposes Only Because Semiquantitative Values May Be Unreliable. PubMed Central. [Link]

  • Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. PubMed Central. [Link]

  • Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]

  • Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. PubMed Central. [Link]

  • A Novel Validated Procedure for the Determination of Nicotine, Eight Nicotine Metabolites and Two Minor Tobacco Alkaloids in Human Plasma or Urine by Solid-Phase Extraction Coupled With Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. PubMed. [Link]

Sources

A Researcher's Guide to Differentiating Synthetic and Tobacco-Derived Nicotine Using Isotopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In an evolving regulatory and consumer landscape, the ability to analytically distinguish between synthetic and tobacco-derived nicotine has become a critical necessity for researchers, manufacturers, and regulatory bodies.[1][2][3] As of April 14, 2022, the U.S. Food and Drug Administration (FDA) has the authority to regulate tobacco products containing nicotine from any source, including synthetic nicotine.[4][5][6] This has amplified the need for robust and reliable analytical methods to verify the origin of nicotine in various products. This guide provides an in-depth comparison of isotopic analysis techniques, offering the scientific rationale, experimental protocols, and data interpretation needed to confidently determine the provenance of nicotine.

The fundamental challenge in distinguishing between high-purity (S)-nicotine from tobacco and synthetically produced (S)-nicotine is that they are chemically identical.[1][2] Standard analytical techniques often fall short in providing a definitive answer. However, the isotopic signature of a molecule, a subtle variation in the mass of its constituent atoms, offers a powerful tool to trace its origins back to the raw materials from which it was made.

The Scientific Bedrock: Why Isotopes Reveal the Source

The core principle behind using isotopic analysis to determine the origin of nicotine lies in the differing isotopic compositions of the carbon sources used in its creation: atmospheric carbon dioxide for tobacco plants and fossil fuels for synthetic production.

  • Tobacco-Derived Nicotine: The tobacco plant, like all living organisms, incorporates carbon from the atmosphere through photosynthesis.[7] This atmospheric carbon contains a known, relatively constant level of the radioactive isotope Carbon-14 (¹⁴C).[8][9]

  • Synthetic Nicotine: The majority of synthetic nicotine is produced from petroleum-derived starting materials.[1][2] Petroleum, being millions of years old, has been out of the carbon cycle for a duration far exceeding the half-life of ¹⁴C (5,730 years).[7][10] Consequently, any ¹⁴C originally present has long since decayed, leaving petroleum-based products with a ¹⁴C content of zero.[10]

This stark difference in ¹⁴C content provides a definitive marker to distinguish between the two sources.[1][2][11]

Beyond the definitive nature of radiocarbon analysis, stable isotope ratios of elements like carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and hydrogen (²H/¹H or D/H) also offer valuable insights.[12][13][14] These ratios can vary based on the geographical origin of the tobacco, the specific biosynthetic pathways in the plant, and the chemical processes used in synthesis.[12][14][15]

Comparative Analysis of Isotopic Methods

While several analytical techniques can be employed to investigate the origin of nicotine, isotopic analysis stands out for its definitive and scientifically robust nature. Other methods, such as the analysis of trace impurities or the ratio of nicotine enantiomers ((R)- and (S)-nicotine), can be indicative but are not always conclusive, especially as synthetic manufacturing processes become more refined.[1][16][17][18]

Analytical Method Principle Advantages Disadvantages Primary Application
Radiocarbon (¹⁴C) Analysis Measures the presence or absence of the radioactive isotope Carbon-14.Definitive and unambiguous for distinguishing between biological and fossil fuel-derived sources.[1][2][11]Higher cost per sample; requires specialized laboratories and instrumentation (Accelerator Mass Spectrometry).[19]Gold standard for source verification and regulatory compliance.
Stable Isotope Ratio Mass Spectrometry (IRMS) Measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H).Can provide a "fingerprint" of the nicotine's origin; lower cost than ¹⁴C analysis; can potentially distinguish between different geographical origins of tobacco.[12][14]Can be influenced by environmental and processing factors; may require a larger reference database for conclusive origin determination.[12]Complementary analysis to ¹⁴C; useful for geographical origin studies.
Chiral Chromatography Separates and quantifies the (R)- and (S)-enantiomers of nicotine.Can identify synthetic nicotine produced as a racemic (50/50) mixture.[16]Ineffective if the synthetic nicotine is produced with high enantiomeric purity (≥99% (S)-nicotine).[1][2]Screening tool for less sophisticated synthetic nicotine products.
Trace Impurity Analysis Identifies minor components characteristic of the source material or manufacturing process.Can indicate a tobacco origin if tobacco-specific alkaloids (e.g., anatabine, anabasine) are present.[1]Absence of these impurities does not rule out a tobacco origin; synthetic impurities may vary between manufacturers.Supporting evidence for source determination.

Experimental Protocols

Protocol 1: Definitive Source Verification via Radiocarbon (¹⁴C) Analysis

This protocol is based on the principles outlined in the ASTM D6866 standard, which is widely used for determining the biobased content of materials.[20][21][22][23][24]

Objective: To quantify the biobased carbon content of a nicotine sample, thereby determining if it is derived from tobacco (biobased) or petroleum (fossil-based).

Methodology: Accelerator Mass Spectrometry (AMS)

  • Sample Preparation:

    • A small, precisely weighed amount of the nicotine sample is combusted in a sealed quartz tube at high temperatures (e.g., 900°C) in the presence of an oxidant (e.g., copper oxide) to convert all carbon into carbon dioxide (CO₂).[7]

    • The resulting CO₂ is cryogenically purified to remove any contaminants.

    • The purified CO₂ is then reduced to graphite in the presence of a metal catalyst (e.g., iron or cobalt).

  • AMS Analysis:

    • The graphite target is placed in the ion source of the AMS system.

    • The AMS accelerates the carbon ions to high energies, separating the isotopes (¹²C, ¹³C, and ¹⁴C) based on their mass-to-charge ratio.

    • Highly sensitive detectors count the individual ¹⁴C atoms, allowing for a precise measurement of the ¹⁴C/¹²C ratio.

  • Data Interpretation:

    • The results are expressed as a percentage of biobased carbon content.[7]

    • 100% Biobased Carbon: Indicates the nicotine is entirely derived from a modern biological source (tobacco).[7][25]

    • 0% Biobased Carbon: Indicates the nicotine is derived from a fossil fuel source (synthetic).[25]

    • Intermediate Values: Suggest a mixture of tobacco-derived and synthetic nicotine.

Radiocarbon_Analysis_Workflow cluster_prep Sample Preparation cluster_ams AMS Analysis cluster_results Results Nicotine Nicotine Sample Combustion Combustion (900°C) + Oxidant Nicotine->Combustion 1. Weigh & Combust CO2 Purified CO₂ Combustion->CO2 2. Purify Graphitization Graphitization (Reduction to Graphite) CO2->Graphitization 3. Reduce Graphite Graphite Target Graphitization->Graphite 4. Press into Target AMS Accelerator Mass Spectrometry (AMS) Graphite->AMS 5. Introduce to AMS Isotope_Counting Isotope Counting (¹²C, ¹³C, ¹⁴C) AMS->Isotope_Counting 6. Separate & Count Isotopes Biobased_Content Biobased Carbon Content (%) Isotope_Counting->Biobased_Content 7. Calculate Ratio

Caption: Workflow for ¹⁴C Analysis of Nicotine.

Protocol 2: Orthogonal Verification via Stable Isotope Ratio Mass Spectrometry (IRMS)

Objective: To measure the stable isotope ratios (δ¹³C, δ¹⁵N, δ²H) of a nicotine sample to provide complementary evidence of its origin.

Methodology: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

  • Sample Preparation:

    • The nicotine sample is dissolved in an appropriate solvent.

    • An internal standard may be added for quantification if necessary.

    • The sample is injected into a gas chromatograph (GC) to separate the nicotine from other components in the sample matrix.

  • IRMS Analysis:

    • The separated nicotine peak from the GC is directed into the IRMS system.

    • For δ¹³C and δ¹⁵N analysis, the sample is combusted in an online reactor to convert it to CO₂ and N₂ gas, respectively.

    • For δ²H analysis, the sample undergoes high-temperature pyrolysis to produce H₂ gas.

    • The resulting gases are introduced into the IRMS, where they are ionized, accelerated, and separated by mass.

    • The instrument measures the ratios of the heavy to light isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H).

  • Data Interpretation:

    • The results are reported in delta (δ) notation in parts per thousand (‰) relative to international standards.

    • The δ values for synthetic nicotine are often distinct from the range of values observed for tobacco-derived nicotine. For instance, research has shown that the δ²H value can be a strong indicator, with a potential threshold to distinguish between natural and synthetic sources.[13][26]

    • Comparison to a database of known tobacco-derived and synthetic nicotine samples is crucial for confident interpretation.

IRMS_Analysis_Workflow cluster_prep Sample Preparation & Separation cluster_conversion Online Conversion cluster_analysis IRMS Analysis Nicotine_Solution Nicotine in Solvent GC Gas Chromatograph (GC) Nicotine_Solution->GC 1. Inject Conversion Combustion / Pyrolysis Reactor GC->Conversion 2. Separate & Transfer Gases Simple Gases (CO₂, N₂, H₂) Conversion->Gases 3. Convert IRMS Isotope Ratio Mass Spectrometer (IRMS) Gases->IRMS 4. Introduce to IRMS Delta_Values Delta (δ) Values (δ¹³C, δ¹⁵N, δ²H) IRMS->Delta_Values 5. Measure Ratios

Caption: Workflow for Stable Isotope Analysis of Nicotine.

Conclusion: A Multi-Faceted Approach for Unimpeachable Results

For researchers, drug development professionals, and quality control scientists, the ability to definitively determine the origin of nicotine is paramount. While several analytical avenues exist, a strategy employing isotopic analysis provides the most scientifically sound and legally defensible results.

By understanding the principles behind these powerful techniques and implementing robust, validated protocols, the scientific community can ensure transparency and uphold the highest standards of product integrity in the evolving landscape of nicotine-containing products.

References

  • ASTM D6866-22, Standard Test Methods for Determining the Biobased Content of Solid, Liquid, and Gaseous Samples Using Radiocarbon Analysis, ASTM International, West Conshohocken, PA, 2022. [Link]

  • Beta Analytic. (2021, November 3). Authenticating Natural-Sourced Food Ingredients with Carbon-14 Analysis. [Link]

  • SGS Beta. ASTM D6866, biobased, biogenic carbon. [Link]

  • Practical Law. (2022). Newly Enacted Legislation Gives FDA Authority to Regulate Synthetic Nicotine Products Made with Non-Tobacco Nicotine. Thomson Reuters. [Link]

  • BioPreferred Program. ASTM D6866 - Frequently Asked Questions. [Link]

  • ASTM International. (2024, February 1). Standard Test Methods for Determining the Biobased Content of Solid, Liquid, and Gaseous Samples Using Radiocarbon Analysis. [Link]

  • Cheetham, A. G., Plunkett, S. E., Eckard, S., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PLOS ONE, 17(4), e0265228. [Link]

  • Natural Products Insider. (2024, October 7). Proving the Authenticity of Natural Ingredients With ASTM D6866 Carbon-14 Analysis. [Link]

  • Reynolds Science. Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]

  • The Continuum of Risk. (2022, March 16). FDA Receives Authorization to Regulate Synthetic Nicotine. [Link]

  • Turner, J. (2022, April 1). Validating the natural source of ingredients by Carbon-14 testing. Natural Products Insider. [Link]

  • ResearchGate. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. [Link]

  • Beta Analytic. (2018, April 10). Verifying Natural Products: Is Carbon-14 Analysis Necessary?[Link]

  • National Association of Attorneys General. (2021, June 2). Synthetic Nicotine in the Tobacco and Nicotine Regulation Landscape. [Link]

  • FōLIUS LABS®. (2025, January 2). Tracing Authenticity: The Role of Carbon-14 Testing in Natural Supplements. [Link]

  • U.S. Food and Drug Administration. (2022, March 18). New Law Clarifies FDA Authority to Regulate Synthetic Nicotine. [Link]

  • Semantic Scholar. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. [Link]

  • ResearchGate. (2022). Radiocarbon analysis of neat tobacco-derived and synthetic nicotine samples. [Link]

  • U.S. Food and Drug Administration. (2023, November 6). Regulation and Enforcement of Non-Tobacco Nicotine (NTN) Products. [Link]

  • SciEngine. (2024). Research progress in analytical methods for distinguishing between natural and synthetic nicotine in electronic cigarettes. [Link]

  • ResearchGate. (2025). Multi‐element and multi‐site isotopic analysis of nicotine from tobacco leaves. [Link]

  • PubMed. (2022). Stable isotope characterization of tobacco products: a determination of synthetic or natural nicotine authenticity. [Link]

  • PubMed. (2009). Nicotine, acetanilide and urea multi-level 2H-, 13C- and 15N-abundance reference materials for continuous-flow isotope ratio mass spectrometry. [Link]

  • National Institutes of Health. (2021). Elemental and Isotopic Characterization of Tobacco from Umbria. [Link]

  • ResearchGate. (2022). Stable isotope characterization of tobacco products: A determination of synthetic or natural nicotine authenticity. [Link]

  • PubMed. (2005). Determination of the natural abundance delta15N of nicotine and related alkaloids by gas chromatography/isotope ratio mass spectrometry. [Link]

  • National Institutes of Health. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. [Link]

  • PubMed. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. [Link]

  • ResearchGate. (2009). Nicotine, acetanilide and urea multi-level 2 H-, 13 C- and 15 N-abundance reference materials for continuous-flow isotope ratio mass spectrometry. [Link]

  • ProQuest. Identifying the Geographical Origin of Tobacco Leaf by Strontium and Lead Isotopic with Mineral Elemental Fingerprint. [Link]

  • ResearchGate. (2025). A Novel Method to Discriminate between Plant and Petroleum-derived Plastics by Stable Carbon Isotope Analysis. [Link]

  • ACS Publications. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. [Link]

  • ChemRxiv. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. [Link]

  • National Institutes of Health. (2017). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. [Link]

  • Health Law Update. (2025). Navigating FDA's Guidance on Validation and Verification of Analytical Testing Methods for Tobacco Products. [Link]

  • Isobar Science. Isotopes in Petroleum Exploration (Pb-Sr) and Verification (14C). [Link]

  • EPCM Holdings. Isotopes as a Tool for Petroleum Exploration. [Link]

  • Environmental Molecular Sciences Laboratory. Isotope Ratio Mass Spectrometry. [Link]

  • Wikipedia. Isotope-ratio mass spectrometry. [Link]

  • 2Firsts. (2025). The Nicotine Divide: Synthetic vs. Natural — Who Will Prevail?[Link]

  • Caltech GPS. (2014). Isotope Ratio Mass Spectrometry. [Link]

  • ResearchGate. (2025). Stable carbon isotopic compositions of individual aromatic hydrocarbons as source and age indicators in oils from western Australian basins. [Link]

  • National Institutes of Health. (2021). Stable Isotope Geochemistry of the Organic Elements within Shales and Crude Oils: A Comprehensive Review. [Link]

Sources

A Senior Application Scientist's Guide to Linearity and Range Determination for Nicotine-d4 Calibration Curves in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the precise and accurate quantification of nicotine is paramount for a multitude of applications, from clinical and diagnostic testing to forensic analysis and pharmacokinetic studies. The gold standard for achieving this level of accuracy, particularly in complex biological matrices, is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Among the available SIL-IS, Nicotine-d4 has emerged as a robust and reliable choice.

This guide provides an in-depth, technically-focused comparison of the performance of Nicotine-d4 in establishing linear calibration curves and determining the analytical range. We will delve into the causality behind experimental choices, present supporting data, and offer insights grounded in extensive field experience and regulatory expectations.

The Critical Role of an Internal Standard: Why Nicotine-d4?

The fundamental principle of using an internal standard is to correct for the variability inherent in sample preparation and the analytical process. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer.

Nicotine-d4, a deuterated form of nicotine, is an excellent choice as it is chemically identical to nicotine, ensuring it behaves similarly during extraction, chromatography, and ionization.[1][2] Its slightly higher mass allows for its distinct detection by the mass spectrometer, enabling accurate quantification of the native nicotine analyte. The use of a stable isotope-labeled internal standard like Nicotine-d4 is a cornerstone of robust bioanalytical method development, as it compensates for matrix effects—a significant challenge in biological sample analysis.[3]

Establishing a Robust Calibration Curve with Nicotine-d4: An Experimental Workflow

A reliable calibration curve is the foundation of any quantitative bioanalytical method. It establishes the relationship between the known concentration of an analyte and the instrument's response. The following protocol outlines a typical workflow for generating a Nicotine-d4 calibration curve for LC-MS/MS analysis, grounded in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]

Experimental Protocol: Nicotine-d4 Calibration Curve Generation
  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of nicotine and a separate stock solution of Nicotine-d4 (internal standard) in a suitable organic solvent (e.g., methanol or acetonitrile). Certified reference materials are highly recommended.[2]

    • From the primary stock solutions, prepare a series of working standard solutions of nicotine at different concentrations. Also, prepare a working internal standard solution of Nicotine-d4 at a single, consistent concentration.

  • Preparation of Calibration Standards:

    • Spike a known volume of the blank biological matrix (e.g., human plasma, urine) with the nicotine working standard solutions to create a set of calibration standards. A minimum of six to eight non-zero concentration levels is recommended to adequately define the concentration-response relationship.

    • Add a constant volume of the Nicotine-d4 working solution to each calibration standard and to all unknown samples. This ensures a consistent concentration of the internal standard across the entire analytical run.

  • Sample Extraction:

    • Employ a validated extraction method, such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation, to isolate the analytes from the biological matrix.[9][10] The choice of extraction method will depend on the matrix and the desired level of cleanliness.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto an appropriate LC column (e.g., C18, HILIC) for chromatographic separation.[11][12]

    • Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both nicotine and Nicotine-d4.

  • Data Processing and Curve Fitting:

    • Calculate the peak area ratio of the analyte (nicotine) to the internal standard (Nicotine-d4) for each calibration standard.

    • Plot the peak area ratio against the corresponding nominal concentration of the calibration standards.

    • Apply a linear, weighted (commonly 1/x or 1/x²) regression analysis to generate the calibration curve. The weighting is crucial to ensure accuracy at the lower end of the calibration range.[10]

G cluster_prep 1. Solution Preparation cluster_cal 2. Calibration Standard Preparation cluster_extract 3. Sample Extraction cluster_analysis 4. LC-MS/MS Analysis cluster_data 5. Data Processing stock_nic Nicotine Stock Solution work_nic Nicotine Working Standards stock_nic->work_nic stock_is Nicotine-d4 Stock Solution work_is Nicotine-d4 Working IS stock_is->work_is cal_standards Calibration Standards (6-8 levels) work_nic->cal_standards Spiking work_is->cal_standards Constant Addition blank_matrix Blank Biological Matrix blank_matrix->cal_standards extraction SPE, LLE, or Protein Precipitation cal_standards->extraction lcms LC Separation & MS/MS Detection (MRM) extraction->lcms peak_ratio Calculate Peak Area Ratio (Nicotine/Nicotine-d4) lcms->peak_ratio curve_fit Plot & Fit Curve (Linear, Weighted Regression) peak_ratio->curve_fit G cluster_dev Method Development cluster_val Method Validation start Define Study Objective & Expected Concentration Range select_range Select Preliminary Calibration Range (LLOQ to ULOQ) start->select_range prep_cal Prepare Calibration Standards & QCs select_range->prep_cal run_val Analyze Validation Batches prep_cal->run_val eval_linearity Evaluate Linearity (R² ≥ 0.99) run_val->eval_linearity eval_accuracy Evaluate Accuracy & Precision at LLOQ, LQC, MQC, HQC eval_linearity->eval_accuracy decision Do all parameters meet acceptance criteria? eval_accuracy->decision success Analytical Range is Validated decision->success Yes fail Re-evaluate and Adjust Range decision->fail No fail->select_range Modify LLOQ/ULOQ

Caption: Decision-making process for determining the analytical range.

Troubleshooting Common Calibration Curve Issues

Even with a robust internal standard like Nicotine-d4, challenges can arise during calibration curve generation.

  • Poor Linearity (Low R²): This can be caused by issues with standard preparation, instrument performance, or inappropriate curve fitting. Forcing the calibration curve through the origin when there is a non-zero intercept can also lead to poor linearity. [13]* Inaccurate Back-Calculated Concentrations: If the back-calculated concentrations of the calibration standards deviate significantly from their nominal values (especially at the LLOQ), it may indicate issues with the weighting factor used in the regression, or problems with the accuracy of the lowest concentration standards.

  • High Variability at the LLOQ: This can be a sign that the LLOQ is set too low and is below the reliable detection limit of the instrument. It can also be caused by significant matrix effects at low concentrations.

Conclusion

The use of Nicotine-d4 as an internal standard provides a highly reliable and accurate method for the quantification of nicotine in various biological matrices. By following a well-defined experimental protocol and adhering to regulatory guidelines for method validation, researchers can establish robust calibration curves with excellent linearity over a wide analytical range. While alternative internal standards exist, the superior performance of a stable isotope-labeled internal standard like Nicotine-d4 in mitigating analytical variability makes it the unequivocal choice for high-stakes bioanalytical studies where accuracy and precision are non-negotiable.

References

  • (+-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant. (n.d.).
  • USFDA guidelines for bioanalytical method validation. (2014, September 23). SlideShare. Retrieved January 16, 2026, from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

  • EMA. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Retrieved January 16, 2026, from [Link]

  • Al-Hetlani, E., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3369. [Link]

  • EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Retrieved January 16, 2026, from [Link]

  • Miller, J. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Bioanalysis Zone. Retrieved January 16, 2026, from [Link]

  • Oh, J., et al. (2020). A Simple and High-throughput LC-MS/MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH cotinine, Nornicotine, and Anabasine in Urine and its Application in the General Korean Population. Journal of Analytical Toxicology, 45(7), 715-723. [Link]

  • Byrd, G. D., et al. (2005). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Journal of Analytical Toxicology, 29(7), 658-665. [Link]

  • Garofolo, F., & Rocci, M. L. (2013). Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis (pp. 329-355). John Wiley & Sons, Inc.
  • Biondi-Zoccai, G., et al. (2015). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Journal of AOAC International, 98(5), 1256-1263. [Link]

  • EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Retrieved January 16, 2026, from [Link]

  • De Kesel, P., & Stove, C. (2017). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 9(1), 1-5. [Link]

  • Shakleya, D. M., et al. (2011). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 879(28), 2943-2954. [Link]

  • Lisko, J. G., et al. (2013). Rapid and Chemically Selective Nicotine Quantification in Smokeless Tobacco Products using GC–MS. Journal of Chromatographic Science, 51(8), 751-757. [Link]

  • van de Merbel, N. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Flora, J. W., et al. (2016). Analysis of Traces of Tobacco-Specific Nitrosamines (TSNAs) in USP Grade Nicotine, E-Liquids, and Particulate Phase Generated by the Electronic Smoking Devices. Journal of Liquid Chromatography & Related Technologies, 39(17-18), 814-822. [Link]

  • CORESTA. (2023). Technical Report: Collaborative Study for the Determination of Nicotine Degradants and Impurities in Nicotine Pouches by LC-MS. Cooperation Centre for Scientific Research Relative to Tobacco. Retrieved January 16, 2026, from [Link]

  • Restek Corporation. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved January 16, 2026, from [Link]

  • Gentry, J., et al. (2017). Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry. Journal of Chemical Education, 94(10), 1588-1592. [Link]

  • Schulz, S., et al. (2021). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. Molecules, 26(16), 4945. [Link]

  • Kos, T., et al. (2018). Analysis of Nicotine and Nicotine-Related Compounds in Electronic Cigarette Liquids and Aerosols by Liquid Chromatography-Tandem Mass Spectrometry. Journal of AOAC International, 101(5), 1431-1439. [Link]

  • Kim, H. J., & Shin, H. S. (2013). Nicotine concentration in one brand of electronic cigarette cartridges and its relationship to the number of puffs. Journal of the Korean Society for Research on Nicotine and Tobacco, 4(2), 91-97. [Link]

  • Kim, S., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]

  • Chromatography Forum. (2017, April 12). Troubleshooting Callibrationcurve far away from Zeropoint. Retrieved January 16, 2026, from [Link]

  • El-Hellani, A., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Toxics, 6(2), 24. [Link]

  • Reddit. (2024, March 28). NEED HELP FOR TLC CALIBRATION CURVE OF NICOTINE. r/CHROMATOGRAPHY. Retrieved January 16, 2026, from [Link]

  • Al-Gharabli, S., et al. (2021). Simple HPLC method for rapid quantification of nicotine content in e-cigarettes liquids. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324. [Link]

Sources

Limit of Detection & Quantification for (S)-(-)-Nicotine-d4 Methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Method Validation:

A Senior Application Scientist's Comparative Guide

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of analytes is the bedrock of credible data. When analyzing nicotine, a highly addictive tobacco alkaloid, the use of a stable isotope-labeled internal standard is paramount for achieving accuracy. (S)-(-)-Nicotine-d4, a deuterated analog of nicotine, serves this critical role, particularly in mass spectrometry-based methods.[1][2][3] Its use corrects for variations during sample preparation and analysis, ensuring data integrity.[1]

This guide provides an in-depth exploration of two fundamental performance characteristics of any quantitative assay: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). We will delve into the principles behind these parameters, compare published values for nicotine analysis methods utilizing this compound, and provide a detailed, validated protocol for their determination using the gold-standard technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Understanding the Pillars of Sensitivity: LOD vs. LOQ

Before delving into experimental data, it is crucial to establish a firm understanding of the Limit of Detection and the Limit of Quantification. These terms are not interchangeable; they represent distinct levels of analytical capability defined by authoritative regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9][10][11]

  • Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero (background noise), but not necessarily quantified with acceptable accuracy and precision.[4][7] It answers the question: "Is the analyte present?"

  • Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[4][7][8] It is a critical parameter for quantitative assays and is often defined as the lowest point on a calibration curve. The LOQ answers the question: "What is the exact amount of the analyte?"

The determination of these limits is a mandatory part of bioanalytical method validation, ensuring that the method is suitable for its intended purpose.[7][11]

Comparative Analysis of Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for quantifying nicotine and its metabolites in various biological and environmental matrices due to its exceptional sensitivity and selectivity.[1][12][13][14][15][16][17] The use of this compound as an internal standard is standard practice in these methods to achieve the highest level of accuracy.[12][18]

The following table summarizes the performance of several validated LC-MS/MS methods for the quantification of nicotine, where this compound was employed as the internal standard.

Analytical MethodAnalyteSample MatrixLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)Reference
LC-MS/MSNicotineHuman PlasmaNot Reported0.15 ng/mL[12]
LC-MS/MSNicotineElectronic Cigarette Cartridges0.04 ng/mL0.14 ng/mL[19]
LC-MS/MSNicotineHuman PlasmaNot Reported1.0 ng/mL[13]
LC-MS/MSNicotineHuman UrineNot Reported< 1.0 ng/mL[20]
LC-MS/MSNicotine-Related ImpuritiesNicotine Pouches0.08 - 0.56 µg/g0.27 - 2.04 µg/g[14][21][22]
HILIC-MS/MSNicotineEnvironmental SamplesNot ReportedLinearity from 50 pg on-column[18]

Note: The values presented are for the target analyte (nicotine or related impurities). This compound serves as the internal standard to ensure the accuracy of these measurements.

Experimental Protocol: Determining LOD & LOQ for Nicotine in Human Plasma via LC-MS/MS

This protocol describes a self-validating system for determining the LOD and LOQ for nicotine quantification in human plasma, employing this compound as the internal standard. The causality behind key choices, such as the sample preparation technique and instrument parameters, is explained to provide a deeper understanding.

1. Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve (S)-(-)-Nicotine and this compound in methanol to create separate 1 mg/mL stock solutions. The use of certified reference materials is essential for accuracy.[2]

  • Working Standard Solutions:

    • Perform serial dilutions of the nicotine primary stock solution with 50:50 methanol/water to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 500 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL. This concentration is chosen to provide a stable and robust signal across the entire analytical range.

2. Sample Preparation: Protein Precipitation

Protein precipitation is selected for its speed and efficiency in removing the majority of protein-based interferences from plasma samples.

  • Aliquot 100 µL of blank human plasma into a microcentrifuge tube.

  • Spike with the appropriate nicotine working standard solution. For LOD/LOQ determination, a series of low-concentration standards should be prepared (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 ng/mL).

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile. The acetonitrile acts as the precipitating agent.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions

The following conditions are a robust starting point and may require optimization for specific instrumentation.

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is chosen for its excellent retention and separation of hydrophobic compounds like nicotine.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol. The acid improves peak shape and ionization efficiency.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nicotine: 163.1 > 130.1 (Quantifier), 163.1 > 117.1 (Qualifier)

    • This compound (IS): 167.1 > 134.0 (Quantifier)

    • Rationale: These specific precursor-to-product ion transitions provide high selectivity, ensuring that the instrument is detecting only the compounds of interest.

4. LOD and LOQ Determination
  • Visual Evaluation / Signal-to-Noise (S/N) Ratio: This is the most common approach for estimating LOD and LOQ.[19]

    • Inject the series of low-concentration spiked plasma samples prepared in step 2.

    • Determine the signal-to-noise ratio for the nicotine peak at each concentration. The noise is typically measured from a region of the chromatogram close to the analyte peak.

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[19] The response at the LOQ must also meet criteria for precision and accuracy (typically within ±20% of the nominal value).[8][9]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

LOD_LOQ_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_eval Phase 3: Data Evaluation A Blank Plasma Spiking (Low Concentrations) B Add Nicotine-d4 (Internal Standard) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation & Supernatant Collection C->D E LC-MS/MS Analysis (MRM Mode) D->E F Measure Signal & Noise E->F G Calculate S/N Ratio F->G H Determine LOD (S/N ≈ 3) G->H I Determine LOQ (S/N ≈ 10) + Verify Precision & Accuracy G->I LOD_vs_LOQ_Concept cluster_0 Analyte Concentration → Noise Baseline Noise (Analyte Not Detectable) LOD Limit of Detection (LOD) (Reliable Detection) Noise->LOD LOQ Limit of Quantification (LOQ) (Reliable Quantification) LOD->LOQ Quant_Range Quantitative Range LOQ->Quant_Range

Caption: The relationship between analytical limits and measurement confidence.

References
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Cross-Validation of Analytical Methods for Nicotine Determination: A Compar
  • Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma.
  • Guidance for Industry: Bioanalytical Method Validation (2001). U.S.
  • A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry.
  • Nicotine concentration in one brand of electronic cigarette cartridges...
  • (±)
  • Bioanalytical Method Validation. U.S.
  • A Validated Analytical Method for Environmental Nicotine Exposure by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. Thermo Fisher Scientific.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.
  • Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation.
  • Application Note & Protocol: Quantitative Analysis of rac N'-Nitrosonornicotine-D4 in Tobacco Smoke using LC-MS/MS. Benchchem.
  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek.
  • Chromatogram of the nicotine-d4 external standard from electronic cigarettes.
  • Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Semantic Scholar.
  • (PDF) Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry.
  • NIOSH Manual of Analytical Methods (NMAM) 2551. Centers for Disease Control and Prevention.
  • Application Note: Quantification of Nicotine Metabolites in Human Plasma Using Myosmine-d4 as an Internal Standard by LC-MS. Benchchem.
  • (±)-Nicotine-D4 Certified Solutions Standards. Cerilliant.
  • Simultaneous Analysis of Nicotine and its Metabolites from Human Urine Using SPE and Fast LC/MS/MS. Phenomenex.

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing with Nicotine-d4

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that reverberates throughout the entire analytical method lifecycle. This guide provides an in-depth technical comparison of Nicotine-d4, a deuterated stable isotope-labeled internal standard, with non-deuterated alternatives. Supported by established scientific principles and experimental data, this document will elucidate why Nicotine-d4 is the superior choice for ensuring the robustness and reliability of analytical methods for nicotine quantification.

In the landscape of regulated bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting the inherent variability in sample preparation and analysis. An ideal IS should perfectly mimic the analyte of interest through every stage of the analytical process, from extraction to detection. While various compounds can be employed as internal standards, stable isotope-labeled internal standards (SIL-IS), especially deuterated compounds like Nicotine-d4, are widely recognized as the gold standard.[1] This is attributed to their close physicochemical similarity to the analyte, which enables superior compensation for matrix effects—a primary source of imprecision and inaccuracy in bioanalytical methods.

The Decisive Advantage of Isotope Dilution Mass Spectrometry with Nicotine-d4

The use of a stable isotope-labeled internal standard, such as Nicotine-d4, is the cornerstone of isotope dilution mass spectrometry (IDMS), a powerful technique for achieving the highest accuracy and precision in quantitative analysis.[1] The fundamental principle of IDMS lies in the near-identical chemical and physical properties of the SIL-IS and the analyte.[1] Consequently, Nicotine-d4 behaves virtually identically to native nicotine during sample extraction, chromatography, and ionization in the mass spectrometer. The mass spectrometer can readily differentiate between the analyte and the heavier internal standard based on their mass-to-charge ratio (m/z).[1]

This co-elution and identical behavior ensure that any variations in sample handling, such as incomplete extraction recovery or fluctuations in instrument response, affect both the analyte and the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal remains constant, leading to highly reliable and reproducible quantification.

In contrast, non-deuterated internal standards, often structural analogs of the analyte, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses. These disparities can lead to inadequate correction for analytical variability and compromise the accuracy of the results.

Comparative Performance: Nicotine-d4 vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard is most evident when examining key bioanalytical validation parameters. The following table summarizes a comparative analysis of the expected performance of Nicotine-d4 versus a non-deuterated (structural analog) internal standard for the quantification of nicotine.

Validation ParameterNicotine-d4 (Deuterated IS)Non-Deuterated Structural Analog ISRationale for Superior Performance of Nicotine-d4
Accuracy High (typically 95-105% of the true value)Variable, often lower and less consistentCo-elution and identical physicochemical properties ensure that Nicotine-d4 accurately tracks and corrects for any analyte loss during sample processing and instrumental analysis.
Precision High (RSD < 15%)Lower (RSD can be > 15%)By effectively compensating for random errors in sample preparation and instrument response, Nicotine-d4 significantly reduces the variability between measurements.
Matrix Effect Effectively minimizedProne to differential matrix effectsNicotine-d4 and nicotine experience the same degree of ion suppression or enhancement from co-eluting matrix components, leading to a consistent analyte/IS ratio. A structural analog may have different ionization characteristics, leading to inaccurate correction.
Linearity Excellent (r² > 0.99)Often acceptable, but can be compromised by matrix effectsThe reliable correction provided by Nicotine-d4 across a wide concentration range ensures a true linear relationship between the analyte concentration and the measured response.
Robustness HighModerate to LowThe method's performance remains consistent despite small, deliberate changes in analytical parameters because Nicotine-d4 continues to track the analyte's behavior under varied conditions.

Experimental Protocols for Robustness Testing Employing Nicotine-d4

Robustness testing is a critical component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in analytical parameters.[2] This provides an indication of the method's reliability during routine use.

Experimental Workflow for Nicotine Quantification using LC-MS/MS with Nicotine-d4

The following diagram illustrates a typical workflow for the quantification of nicotine in a biological matrix using Nicotine-d4 as an internal standard.

LC-MS/MS Workflow for Nicotine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Spike Spike with Nicotine-d4 (IS) Sample->Spike Extraction Protein Precipitation/ LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC UPLC Separation Evaporation->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Final Result Final Result Quantification->Final Result

Caption: Workflow for LC-MS/MS quantification of nicotine.

Step-by-Step Protocol for Sample Preparation (Protein Precipitation)
  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of Nicotine-d4 working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix. To the blank, add 10 µL of methanol.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

Step-by-Step Protocol for Robustness Testing

The robustness of the analytical method should be evaluated by introducing small, deliberate variations to the method parameters. The system suitability parameters (e.g., peak shape, resolution, retention time) and the accuracy and precision of quality control (QC) samples should be monitored under each varied condition.

Parameters to Vary (One-Variable-at-a-Time Approach):

  • Mobile Phase Composition: Vary the ratio of the organic and aqueous phases by ±2%.

    • Standard Condition: 80:20 Acetonitrile:10 mM Ammonium Formate

    • Variation 1: 78:22 Acetonitrile:10 mM Ammonium Formate

    • Variation 2: 82:18 Acetonitrile:10 mM Ammonium Formate

  • Mobile Phase pH: Adjust the pH of the aqueous phase by ±0.2 units.

    • Standard Condition: pH 3.5

    • Variation 1: pH 3.3

    • Variation 2: pH 3.7

  • Column Temperature: Alter the column oven temperature by ±5°C.

    • Standard Condition: 40°C

    • Variation 1: 35°C

    • Variation 2: 45°C

  • Flow Rate: Change the mobile phase flow rate by ±0.05 mL/min.

    • Standard Condition: 0.4 mL/min

    • Variation 1: 0.35 mL/min

    • Variation 2: 0.45 mL/min

Acceptance Criteria: The results of the QC samples under the varied conditions should not deviate from the nominal concentration by more than 15%. System suitability parameters should remain within the established limits.

Logical Framework for Robustness Testing

The following diagram illustrates the logical process of conducting a robustness study.

Robustness Testing Logic Start Start Define_Params Define Nominal Method Parameters and QC Samples Start->Define_Params Vary_Param Select a Parameter to Vary Define_Params->Vary_Param Analyze_Samples Analyze QC Samples under Varied Conditions Vary_Param->Analyze_Samples Check_Criteria Results within Acceptance Criteria? Analyze_Samples->Check_Criteria Pass Parameter is Robust Check_Criteria->Pass Yes Fail Investigate and Re-optimize Method Check_Criteria->Fail No Another_Param More Parameters to Test? Pass->Another_Param Fail->Define_Params End End Another_Param->Vary_Param Yes Another_Param->End No

Caption: Logical flow for conducting a robustness study.

Conclusion

The selection of an appropriate internal standard is a foundational element in the development of robust and reliable analytical methods. As demonstrated, Nicotine-d4, a stable isotope-labeled internal standard, offers unparalleled advantages over non-deuterated alternatives for the quantification of nicotine. Its ability to meticulously track the analyte throughout the analytical process ensures superior accuracy, precision, and minimization of matrix effects. By incorporating Nicotine-d4 into analytical workflows and conducting thorough robustness testing, researchers, scientists, and drug development professionals can have the utmost confidence in the integrity and reproducibility of their data, ultimately contributing to the advancement of scientific research and the development of safe and effective pharmaceuticals.

References

  • Benchchem. (n.d.). Deuterated vs. Non-Deuterated Standards: A Comparative Guide for Quantitative Analysis.
  • Benchchem. (n.d.). The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis.
  • PharmaGuru. (2025, May 2). How To Perform Robustness In Analytical Method Validation.
  • Cerilliant. (n.d.). (+/-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials.
  • Benchchem. (n.d.). Cross-Validation of Analytical Methods for Nicotine Determination: A Comparative Guide.
  • GMP SOP. (n.d.). Guidance 007 Analytical Test Method Validation - Robustness.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Swartz, M. E., & Krull, I. S. (2006, May 1). Method Validation and Robustness. LCGC North America.
  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816.
  • AptoChem. (2008). Deuterated internal standards and bioanalysis.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • U.S. Food and Drug Administration. (n.d.). Validation and Verification of Analytical Testing Methods Used for Tobacco Products.

Sources

Comparative In Vivo Metabolism of Nicotine and Its Deuterated Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo metabolism of nicotine and its deuterated analogs, offering valuable insights for researchers, scientists, and professionals in drug development. By leveraging the kinetic isotope effect (KIE), deuterated analogs of nicotine serve as powerful tools to investigate metabolic pathways, quantify nicotine intake, and develop novel therapeutic strategies, including smoking cessation aids.

Introduction: The Rationale for Deuterating Nicotine

Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism, predominantly in the liver.[1] The rate and pathways of this metabolism are critical determinants of nicotine's pharmacokinetic profile, influencing smoking behavior and dependence.[2] The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, at specific positions within the nicotine molecule can significantly alter its metabolic fate.[3][4] This alteration, known as the kinetic isotope effect, arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break.[] Consequently, deuteration can slow down the rate of metabolism at the site of substitution, leading to changes in drug exposure and potentially redirecting metabolism towards alternative pathways.[3][6] This principle is the foundation for using deuterated nicotine analogs as research tools and as potential therapeutics with improved pharmacokinetic properties.

Nicotine Metabolism: A Multi-Pathway Process

The in vivo metabolism of nicotine is complex, involving several key enzymatic pathways primarily occurring in the liver.[7][8] Understanding these pathways is essential to appreciate the impact of deuteration.

Major Metabolic Pathways:

  • C-oxidation: This is the most dominant pathway, accounting for 70-80% of nicotine metabolism. The enzyme cytochrome P450 2A6 (CYP2A6) catalyzes the 5'-oxidation of nicotine to form an iminium ion, which is then converted to cotinine by the enzyme aldehyde oxidase.[8][[“]] Cotinine is the major metabolite of nicotine and serves as a reliable biomarker for nicotine exposure.[[“]]

  • N-oxidation: The flavin-containing monooxygenase 3 (FMO3) enzyme is responsible for the N-oxidation of the pyridine nitrogen in nicotine, forming nicotine-N'-oxide.[[“]] This pathway accounts for a smaller portion of nicotine metabolism.

  • N-glucuronidation: UDP-glucuronosyltransferases (UGTs), particularly UGT2B10, catalyze the conjugation of a glucuronic acid moiety to the pyridine nitrogen of nicotine, forming nicotine glucuronide.[7][[“]]

Genetic variations in the enzymes involved, especially CYP2A6, can lead to significant inter-individual differences in nicotine metabolism rates.[2][10]

The Impact of Deuteration on Nicotine Metabolism

The primary effect of deuterating nicotine is the alteration of its metabolic rate due to the kinetic isotope effect. The position of deuterium substitution on the nicotine molecule is crucial in determining which metabolic pathway is affected.

For instance, deuteration at the 5'-position of the pyrrolidine ring would be expected to slow down the initial step of C-oxidation catalyzed by CYP2A6, thereby reducing the rate of cotinine formation. This has been a key area of investigation in the development of smoking cessation therapies, as slower nicotine metabolism could potentially reduce the number of cigarettes smoked.[10]

Dual stable isotope methods, utilizing both deuterated nicotine and deuterated cotinine, have been instrumental in elucidating the disposition kinetics of nicotine and its fractional conversion to cotinine in humans.[11] These studies have provided valuable quantitative data on the individual variability in nicotine metabolism.[11]

Comparative In Vivo Pharmacokinetics: Nicotine vs. Deuterated Analogs

In vivo studies comparing the pharmacokinetics of nicotine and its deuterated analogs have demonstrated the tangible effects of the kinetic isotope effect. These studies often involve the administration of a mixture of labeled and unlabeled compounds to subjects, followed by the analysis of biological samples (blood, urine, saliva) using sensitive analytical techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

ParameterNicotineDeuterated Nicotine (site-specific)Rationale for Difference
Metabolic Clearance HigherLowerSlower enzymatic breakdown due to the kinetic isotope effect at the site of deuteration.[3]
Half-life (t½) ShorterLongerReduced clearance leads to a longer residence time in the body.[]
Area Under the Curve (AUC) LowerHigherIncreased systemic exposure due to decreased metabolism.[3]
Metabolite Profile Dominated by cotinineMay show a relative increase in metabolites from alternative pathways (e.g., N-oxidation, glucuronidation).Shifting of metabolic flux when the primary pathway is slowed by deuteration.[3]

This table provides a generalized comparison. The actual pharmacokinetic parameters will vary depending on the specific position of deuteration and the individual's metabolic phenotype.

Experimental Design and Methodology

A robust in vivo study comparing the metabolism of nicotine and its deuterated analogs requires a well-designed protocol and validated analytical methods.

Typical In Vivo Experimental Workflow

Caption: A typical workflow for an in vivo comparative metabolism study.

Step-by-Step Protocol for a Human Pharmacokinetic Study
  • Subject Recruitment and Screening: Recruit healthy volunteers (smokers or non-smokers, depending on the study objective).[14] Conduct a thorough medical screening to ensure they meet the inclusion criteria.

  • Dosing: Administer a precisely known dose of nicotine and a deuterated analog simultaneously.[13] Intravenous infusion is often used to ensure 100% bioavailability.[14][15]

  • Biological Sample Collection: Collect blood, urine, and/or saliva samples at predetermined time points over a specified period (e.g., 24-48 hours).[13]

  • Sample Preparation: Extract nicotine and its metabolites from the biological matrices using methods like solid-phase extraction.[12]

  • Analytical Quantification: Utilize a validated LC-MS/MS method to accurately quantify the concentrations of nicotine, the deuterated analog, and their respective metabolites in the collected samples.[16] Deuterated internal standards are crucial for accurate quantification.[12]

  • Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters (e.g., clearance, half-life, volume of distribution, AUC) for both the parent compounds and their metabolites.

  • Statistical Analysis: Perform statistical comparisons to determine if there are significant differences in the metabolism and pharmacokinetics of nicotine and its deuterated analog.

Visualization of Nicotine's Metabolic Pathways

The following diagram illustrates the major metabolic pathways of nicotine and highlights the potential impact of deuteration.

Nicotine Metabolism cluster_Nicotine Nicotine cluster_Metabolites Metabolites Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (Major Pathway) (slowed by 5'-deuteration) Nicotine_N_Oxide Nicotine-N'-Oxide Nicotine->Nicotine_N_Oxide FMO3 Nicotine_Glucuronide Nicotine Glucuronide Nicotine->Nicotine_Glucuronide UGTs

Caption: Major metabolic pathways of nicotine and the impact of deuteration.

Applications and Future Directions

The comparative in vivo metabolism of nicotine and its deuterated analogs has significant implications for several areas of research and development:

  • Drug Development: Deuteration is a recognized strategy to improve the pharmacokinetic profiles of drugs, potentially leading to lower doses, reduced side effects, and improved patient compliance.[3][4] The development of deuterated nicotine analogs for smoking cessation is an active area of research.

  • Toxicology: By understanding how deuteration alters metabolic pathways, researchers can gain insights into the formation of potentially toxic metabolites.

  • Personalized Medicine: The use of deuterated probes can help phenotype an individual's metabolic capacity (e.g., CYP2A6 activity), which could inform personalized smoking cessation strategies.[17]

Future research will likely focus on the development of more selectively deuterated nicotine analogs to probe specific metabolic pathways with greater precision. Additionally, combining pharmacokinetic studies with pharmacodynamic assessments will provide a more complete picture of how alterations in metabolism translate to changes in nicotine's effects.

Conclusion

The in vivo comparison of nicotine and its deuterated analogs is a powerful approach to dissect the complexities of nicotine metabolism. The kinetic isotope effect provides a unique tool to modulate metabolic rates, offering invaluable insights for drug development, toxicology, and personalized medicine. As analytical techniques continue to advance, so too will our ability to leverage deuterated compounds to further our understanding of xenobiotic metabolism and to develop safer and more effective therapeutic interventions.

References

  • Consensus. (n.d.). Nicotine Metabolism in the Body: Pathways, Enzymes, and Individual Variation.
  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol, (169), 29–62.
  • Sharma, R., Strelevitz, T. J., Gao, H., Lepsy, C. S., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625–634.
  • Tyndale, R. F., & Sellers, E. M. (2002). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of the National Cancer Institute. Monographs, (29), 58–61.
  • Harbeson, S. L., & Tung, R. D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(7), 679–687.
  • GPnotebook. (2018). Nicotine metabolism and smoking.
  • Sharma, R. K., Strelevitz, T., Gao, H., Lepsy, C. S., & Vaz, A. D. N. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634.
  • Allied Academies. (2025). CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction.
  • Gant, T. G. (2016). Deuterated Drugs. Journal of medicinal chemistry, 59(17), 7725–7726.
  • Baskin, L. B., Anderson, R. W., Charlson, J. R., Hurt, R. D., & Lawson, G. M. (1998). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of Clinical Biochemistry, 35(4), 522–527.
  • D'Argenio, D. Z., & Yoo, S. D. (2009). Population pharmacokinetics of nicotine and its metabolites I. Model development. Journal of pharmacokinetics and pharmacodynamics, 36(4), 307–324.
  • BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60.
  • Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2010). Effects of nicotine on cytochrome P450 2A6 and 2E1 activities. British journal of clinical pharmacology, 69(2), 152–157.
  • George, O., & Koob, G. F. (2013). Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking. Frontiers in psychiatry, 4, 13.
  • Al Kury, L., & Sadek, B. (2022). Animal Models to Investigate the Impact of Flavors on Nicotine Addiction and Dependence. Current neuropharmacology, 20(11), 2187–2198.
  • Perez-Stable, E. J., Herrera, B., Jacob, P., 3rd, & Benowitz, N. L. (1998). Nicotine metabolism and intake in black and white smokers. JAMA, 280(2), 152–156.
  • Benowitz, N. L., & Jacob, P., 3rd. (1993). Nicotine and cotinine elimination pharmacokinetics in smokers and nonsmokers. Clinical pharmacology and therapeutics, 53(3), 316–323.
  • Cheetham, A. G., & Wicke, K. M. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PloS one, 17(4), e0267238.
  • Jacob, P., 3rd, Benowitz, N. L., & Shulgin, A. T. (1988). Recent studies of nicotine metabolism in humans. Pharmacology, biochemistry, and behavior, 30(1), 249–253.
  • Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2010). Effects of nicotine on cytochrome P450 2A6 and 2E1 activities. British Journal of Clinical Pharmacology, 69(2), 152-157.
  • LeSage, M. G., Burroughs, D., & Pentel, P. R. (2006). Rodent Models of Nicotine Reward: What do they tell us about tobacco abuse in humans?. Current neuropharmacology, 4(4), 289–301.
  • Benowitz, N. L., & Jacob, P., 3rd. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical pharmacology and therapeutics, 56(5), 483–493.
  • Tyndale, R. F. (2003). Genetic variation in CYP2A6-mediated nicotine metabolism alters smoking behavior. Therapeutic drug monitoring, 25(2), 154–157.
  • Bloom, J., Hinrichs, A. L., Wang, J. C., von Weymarn, L. B., Bierut, L. J., & Goate, A. (2013). Effects upon in-vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption. Pharmacogenetics and genomics, 23(2), 96–104.
  • Benowitz, N. L., Swan, G. E., Jacob, P., 3rd, Lessov-Schlaggar, C. N., & Tyndale, R. F. (2006). CYP2A6 genotype and the metabolism and disposition kinetics of nicotine. Clinical pharmacology and therapeutics, 81(4), 519–528.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (S)-(-)-Nicotine-d4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Isotope

(S)-(-)-Nicotine-d4, a deuterated isotopologue of nicotine, is an invaluable tool in pharmacokinetic and metabolic studies, enabling researchers to trace and quantify the parent compound with high precision using mass spectrometry. The substitution of hydrogen with deuterium atoms provides a distinct mass signature without significantly altering the compound's biological activity. However, this isotopic substitution does not alter its toxicological profile. This compound possesses the same high acute toxicity as its non-labeled counterpart and must be handled and disposed of with the utmost care.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated waste, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is not merely a matter of best practice; it is a regulatory mandate.

Hazard Identification and Regulatory Classification

The foundational principle of safe disposal is a thorough understanding of the material's hazards. This compound shares the same intrinsic toxicity as nicotine.

Toxicological Profile:

  • Acute Toxicity (Oral): Toxic if swallowed[1].

  • Acute Toxicity (Dermal): Fatal in contact with skin[1].

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects[1].

Regulatory Framework: The P075 Classification

The United States Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) classifies pure, unused nicotine as an acute hazardous waste .[2][3] This classification carries significant regulatory implications for its disposal.

  • EPA Hazardous Waste Code: P075[4][5]

This designation is reserved for substances that are so dangerous that even small quantities are heavily regulated. Any discarded commercial chemical product, including this compound, falls under this category. This also applies to residues in "empty" containers and materials used to clean up spills.[4]

Parameter Classification/Specification Authority
Compound This compound-
CAS Number 284685-07-0PubChem[1]
GHS Hazard Codes H301 (Toxic if swallowed), H310 (Fatal in contact with skin), H411 (Toxic to aquatic life)PubChem[1]
EPA Waste Code P075 (Acutely Hazardous Waste)EPA[4][5]
Generator Status Threshold Accumulating > 2.2 lbs (1 kg) of P-listed waste designates a site as a Large Quantity Generator (LQG)EPA[4][5]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure a robust barrier between you and the chemical. Given its high dermal toxicity, skin contact must be meticulously avoided.

  • Hand Protection: Wear two pairs of nitrile gloves. The outer pair should be discarded immediately upon any known or suspected contact.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Body Protection: A chemical-resistant lab coat or apron is required.

  • Work Area: All handling and waste preparation must be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols.

Step-by-Step Disposal Procedures

The proper disposal route depends on the form of the waste. Under no circumstances should any form of nicotine waste be disposed of down the drain. [5][6] This is a direct violation of federal regulations and poses a significant environmental threat.

Procedure 1: Disposal of Unused or Expired this compound

This material is the most hazardous form of waste and must be handled as a P075 acute hazardous waste.

  • Containerization: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, chemically compatible container with a secure lid.

  • Labeling: Affix a hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • EPA Waste Code: "P075"

    • The hazard characteristics: "Toxic"

    • The accumulation start date (the date the first drop of waste was added).

  • Segregation: Store this waste separately from other chemical waste streams to prevent accidental mixing.

Procedure 2: Disposal of Contaminated Labware and Debris

This category includes items that have come into direct contact with this compound, such as pipette tips, contaminated gloves, bench paper, and vials.

  • Collection: Place all contaminated solid waste into a dedicated, leak-proof hazardous waste container (e.g., a sturdy, sealable pail or a double-bagged waste receptacle).

  • Labeling: The container must be clearly labeled with a hazardous waste tag indicating:

    • "Hazardous Waste"

    • Contents: "Debris contaminated with this compound"

    • EPA Waste Code: "P075"

    • Hazard: "Toxic"

  • Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area or the main hazardous waste storage area.

Procedure 3: Disposal of Empty Containers

Under RCRA, a container that held a P-listed waste is not considered "empty"—and must be managed as hazardous waste—unless it has been properly decontaminated.[4]

  • Triple Rinsing: The standard procedure for decontaminating a P075-waste container is to triple-rinse it with a suitable solvent (e.g., ethanol or methanol).[7]

    • Crucially, the rinsate from all three rinses is itself considered a P075 hazardous waste.

  • Rinsate Collection: Collect all rinsate in a dedicated, sealed hazardous waste container. This container must be labeled as "Hazardous Waste," with the contents listed as "[Solvent Name] Rinsate from this compound" and the EPA code "P075."

  • Container Disposal: Once triple-rinsed, the container can be considered "RCRA-empty." Deface the original label and dispose of it as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.

Waste Segregation and Management Workflow

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal. The following diagram outlines the decision-making process for managing this compound waste streams.

G Workflow for this compound Waste Disposal Start Waste Generation (this compound) IsPure Pure/Unused Compound? Start->IsPure IsContaminated Contaminated Solid Debris? IsPure->IsContaminated No PureWaste Collect in Original or Compatible Container IsPure->PureWaste Yes IsEmptyContainer Empty Container? IsContaminated->IsEmptyContainer No DebrisWaste Collect in Lined, Sealed Container IsContaminated->DebrisWaste Yes TripleRinse Triple Rinse with Appropriate Solvent IsEmptyContainer->TripleRinse Yes FinalDisposal Arrange Pickup by Certified Hazardous Waste Contractor IsEmptyContainer->FinalDisposal No (Consult EHS) LabelP075 Label as Hazardous Waste: 'P075 - Toxic' Chemical Name Accumulation Date PureWaste->LabelP075 DebrisWaste->LabelP075 RinsateWaste Collect Rinsate in Sealed Container TripleRinse->RinsateWaste Collect Rinsate CleanContainer Dispose as Non-Hazardous Lab Waste (Deface Label) TripleRinse->CleanContainer Decontaminated Container RinsateWaste->LabelP075 LabelP075->FinalDisposal

Caption: Decision workflow for segregating and managing this compound waste streams.

Final Disposal

All hazardous waste, including materials classified as P075, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4][7] It is a violation of regulations to dispose of these materials through municipal trash or sewer systems. Maintain meticulous records of all waste generated and disposed of, as required by your institution and regulatory agencies.

References

  • Proper & Legal Disposals Of Nicotine Oils.
  • TOBACCO PRODUCT WASTE & HAZARDOUS WASTE LAWS. Public Health Law Center.
  • From Patch to Pouch: Navigating the Evolving Landscape of Nicotine Waste Regul
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org.
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
  • Safety Data Sheet - this compound. LGC Standards.
  • This compound | C10H14N2. PubChem - NIH.
  • (±)
  • Tips for Safe Disposal of E-Cigarettes and Nicotine Waste. HHS.gov.
  • Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Labor
  • New EPA Final Rule Gives Healthcare Facilities and Retailers a Break on Waste Pharmaceuticals and Nicotine Products. VelocityEHS.
  • DEUTERIUM OXIDE (D, 99.9%). Novachem.
  • How to Safely Dispose of E-Cigarettes: Information for Schools and Small Businesses. EPA.
  • Deuterium oxide 99,9
  • (S)-(−)-Nicotine-d4 | CAS 284685-07-0. Santa Cruz Biotechnology.
  • (±)-Nicotine-d4 (pyridine-d4). CDN Isotopes.
  • SAFETY D
  • Nicotine Waste Management. Delaware Department of Natural Resources and Environmental Control.
  • What is the Best Way to Dispose of Nicotine Pouches? Prilla.com.
  • How to Safely Dispose of Nicotine Pouches: A Responsible Guide. NIIN.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.